molecular formula C3H4N2 B587347 Imidazole-d3 CAS No. 6745-43-3

Imidazole-d3

Katalognummer: B587347
CAS-Nummer: 6745-43-3
Molekulargewicht: 71.097
InChI-Schlüssel: RAXXELZNTBOGNW-CBYSEHNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Imidazole-d3 is a deuterated analog of the privileged imidazole scaffold, a five-membered heterocycle integral to biochemical and medicinal research. This stable isotope-labeled compound is essential for advanced analytical methodologies and mechanistic studies. In drug discovery, the imidazole ring is a key building block in over 25% of therapeutic molecules and is a cornerstone of kinase inhibitor development . Its derivatives demonstrate significant antimicrobial and antifungal activities, with research showing specific compounds exhibit strong binding affinities to target proteins like Candida albicans CYP51, elucidating their mechanism of action in ergosterol biosynthesis inhibition . Furthermore, imidazole's role extends to anticancer agent development, featuring in hybrids and metal complexes that target diverse pathways such as EGFR and Aurora A kinase . The specific deuterium labeling in this compound makes it invaluable for isotopic labeling experiments, reaction mechanism elucidation, and as a standard in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Its defined molecular structure, where deuterium atoms replace specific hydrogens, reduces background interference and provides a distinct spectroscopic signature. This is particularly useful for studying molecular interactions and hydrogen-bonding dynamics, such as those characterized in imidazole-water clusters, which are crucial for understanding solvation and bioavailability . This reagent is designed to support innovation in pharmaceuticals, agrochemicals, and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4,5-trideuterio-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXXELZNTBOGNW-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(N1)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Imidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Imidazole Research

Imidazole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active molecules, including the amino acid histidine, purines, and numerous pharmaceuticals. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, to yield deuterated analogs like Imidazole-d3 (1H-imidazole-2,4,5-d3), offers a powerful tool for researchers. This isotopic labeling provides a subtle yet profound alteration that can be leveraged in various scientific applications. The increased mass of deuterium can influence reaction kinetics (the kinetic isotope effect), metabolic pathways, and the spectroscopic signatures of the molecule. Consequently, this compound serves as an invaluable tracer in metabolic studies, a standard in mass spectrometry-based quantification, and a probe for elucidating reaction mechanisms. This guide provides a comprehensive overview of the core physical properties of this compound, offering a critical data resource for its effective application in research and development.

Physicochemical Characteristics of this compound

The introduction of three deuterium atoms into the imidazole ring imparts a slight increase in molecular weight compared to its non-deuterated counterpart. While many of the bulk physical properties are expected to be very similar to those of standard imidazole, these subtle differences are critical for its specialized applications.

Molecular Structure and Deuteration

The molecular structure of this compound is characterized by the substitution of hydrogen atoms at positions 2, 4, and 5 of the imidazole ring with deuterium atoms.

Caption: Molecular structure of this compound, highlighting the deuterated positions (D).

Summary of Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some data, such as molecular weight and melting point, are specific to the deuterated compound, other properties like boiling point and density are inferred from the well-characterized data of non-deuterated imidazole due to their expected similarity.

PropertyValueSource
Molecular Formula C₃HD₃N₂[1]
Molecular Weight 71.08 g/mol [1]
CAS Number 6745-43-3[1][2]
Appearance White to pale yellow crystalline solid/powder[3][4][5]
Melting Point 88 °C[2]
Boiling Point ~256 °C[3][4][6][7]
Density ~1.23 g/cm³[3][8][9]
Solubility Highly soluble in water and polar organic solvents like alcohols.[3][8][10] Soluble in benzene, ether, acetone, petroleum ether, chloroform, and pyridine.[11] Lower solubility in non-polar solvents like ethers.[12]

Experimental Protocols for Property Determination

The accurate determination of physical properties is paramount for the successful application of this compound in experimental settings. The following section outlines standard methodologies for characterizing key physical attributes.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a widely accepted and reliable technique.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range is indicative of high purity.

Causality: The presence of impurities disrupts the crystal lattice of the solid, typically leading to a depression and broadening of the melting point range. Therefore, a sharp and reproducible melting point is a strong validation of sample purity.

Solubility Assessment

Understanding the solubility profile of this compound is crucial for preparing solutions for various assays and analytical techniques.

Methodology (Qualitative):

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane) are chosen.

  • Sample Addition: A small, measured amount of this compound (e.g., 1-2 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in separate vials.

  • Observation: The vials are agitated (e.g., vortexed) and visually inspected for dissolution at room temperature. Observations are recorded as "freely soluble," "sparingly soluble," or "insoluble."

Methodology (Quantitative - Shake-Flask Method):

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Causality: The high polarity of the imidazole ring, arising from the two nitrogen atoms and the aromatic system, dictates its high solubility in polar solvents like water, with which it can form hydrogen bonds.[3][8][10] Conversely, its solubility is limited in non-polar, non-hydrogen bonding solvents.

Spectroscopic Profile of Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the signals corresponding to the protons at positions 2, 4, and 5 in imidazole would be absent in the spectrum of this compound. The remaining N-H proton would appear as a broad singlet, with its chemical shift being solvent-dependent. For imidazole in CDCl₃, the C2-H proton appears at ~7.73 ppm, and the C4-H and C5-H protons appear as an equivalent signal at ~7.14 ppm.[11][13]

Infrared (IR) Spectroscopy

The IR spectrum of imidazole shows characteristic N-H stretching vibrations.[14] In this compound, the C-H stretching bands would be replaced by C-D stretching bands at a lower frequency (wavenumber) due to the heavier mass of deuterium. This isotopic shift is a hallmark of deuteration and can be used to confirm the identity of the labeled compound.

Conclusion

This compound is a vital tool in modern chemical and biological research. Its physical properties, which closely mirror those of its non-deuterated analog, are foundational to its utility. This guide has provided a detailed overview of these properties, from its molecular characteristics to its spectroscopic profile. A thorough understanding of these attributes, coupled with the robust experimental protocols outlined, will empower researchers to confidently and effectively integrate this compound into their studies, ultimately advancing our understanding of complex biological and chemical systems.

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Sources

Introduction: The Strategic Value of Deuterium in Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of Imidazole-d3

In the landscape of modern drug discovery and mechanistic research, the strategic incorporation of deuterium, a stable heavy isotope of hydrogen, represents a powerful tool for modulating molecular properties. Deuterated compounds, particularly those involving metabolically labile positions, can exhibit a significant kinetic isotope effect (KIE). This effect often leads to slower rates of metabolic degradation, enhancing a drug's pharmacokinetic profile, including increased bioavailability and half-life.[1] The imidazole ring is a ubiquitous scaffold in pharmaceuticals, appearing in numerous FDA-approved drugs.[1] Consequently, the ability to selectively deuterate this heterocycle is of paramount importance for developing next-generation therapeutics and for use as internal standards in quantitative mass spectrometry.

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound (perdeuterated at the carbon positions), designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for experimental choices, and the self-validating analytical checks essential for ensuring the integrity of the final product.

Part 1: Synthesis via Base-Catalyzed Hydrogen-Deuterium (H/D) Exchange

The most direct and atom-economical approach to deuterating the imidazole ring is through a direct hydrogen-deuterium (H/D) exchange reaction. The carbon-bound protons of the imidazole ring vary in acidity, with the C2 proton being the most acidic and thus the most susceptible to exchange.[2][3][4] Exhaustive deuteration to yield this compound requires forcing conditions that also promote exchange at the less acidic C4 and C5 positions.

The Underlying Mechanism: An Ylide-Mediated Pathway

The H/D exchange at the C2, C4, and C5 positions is a base-catalyzed process.[3] The rate-determining step involves the abstraction of a proton from the carbon of the imidazolium cation by a deuteroxide ion (OD⁻) to form a highly reactive ylide (or its carbene resonance form) intermediate.[4][5][6] This intermediate is then quenched by the deuterated solvent (D₂O) to install a deuterium atom. To achieve full deuteration, this process must occur repeatedly at all three carbon positions.

G Mechanism of Base-Catalyzed H/D Exchange at C2 of Imidazole cluster_0 Rate-Determining Step cluster_1 Deuteration Step Imidazolium Imidazolium Cation (Protonated Imidazole) Ylide Ylide Intermediate Imidazolium->Ylide Abstraction of C2-H HOD HOD Ylide->HOD Deuterated_Imidazolium C2-Deuterated Imidazolium Cation Ylide->Deuterated_Imidazolium Quenching by D₂O OD OD⁻ (from NaOD) OD->Imidazolium D2O_in D₂O D2O_in->Ylide caption Base-catalyzed deuteration proceeds via a key ylide intermediate.

Caption: Base-catalyzed deuteration proceeds via a key ylide intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is designed for the exhaustive deuteration of imidazole. All glassware should be oven-dried to minimize contamination from protic solvents.

G Workflow for this compound Synthesis start Start: Imidazole reactants Dissolve in D₂O Add NaOD catalyst (e.g., 30 wt% in D₂O) start->reactants reaction Heat in Sealed Vessel (e.g., 150-200 °C, 24-72h) reactants->reaction workup Cool to RT Neutralize with DCl in D₂O (Caution: Exothermic) reaction->workup extraction Extract with Organic Solvent (e.g., Chloroform-d1, Ethyl Acetate) workup->extraction dry Dry Organic Layer (e.g., Anhydrous Na₂SO₄) extraction->dry evaporate Remove Solvent (Rotary Evaporation) dry->evaporate product Crude this compound evaporate->product caption From starting material to crude product.

Caption: From starting material to crude product.

Methodology:

  • Reaction Setup: In a high-pressure reaction vessel (e.g., a sealed tube or stainless-steel autoclave), combine imidazole (1.0 eq), deuterium oxide (D₂O, 10-20 volumes), and a catalytic amount of a strong base, such as sodium deuteroxide (NaOD, e.g., 0.2-0.5 eq). The use of NaOD in D₂O is critical to avoid reintroduction of protons.

  • Heating: Securely seal the vessel and heat the reaction mixture to a high temperature, typically between 150-200°C. The reaction time can range from 24 to 72 hours.[7]

    • Expert Insight: The high temperature is necessary to overcome the activation energy for C-H bond cleavage at the less reactive C4 and C5 positions. The sealed vessel maintains the pressure required to keep the D₂O in the liquid phase. Monitoring the reaction by taking small aliquots (if possible) and analyzing by ¹H NMR is recommended to determine the point of complete exchange.

  • Work-up: After cooling the vessel to room temperature, carefully neutralize the basic solution. This is best accomplished by the slow addition of a deuterated acid, such as DCl in D₂O, to maintain a high isotopic environment.

  • Extraction: The neutralized aqueous solution is then extracted with an organic solvent (e.g., chloroform, ethyl acetate). It is advantageous, though not strictly necessary, to use a deuterated solvent like chloroform-d1 for the extraction to minimize any potential for back-exchange.

  • Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Part 2: Purification of this compound

The primary challenge in purification is the removal of residual starting material and partially deuterated intermediates, which have nearly identical physical properties to the desired product.[1] Therefore, purification focuses on removing orthogonal impurities.

G Purification Workflow for this compound start Crude this compound extraction Acid-Base Extraction (Isolates basic imidazole species) start->extraction recrystallization Recrystallization (Removes non-isotopic impurities) extraction->recrystallization chromatography Column Chromatography (Optional) (For challenging separations) recrystallization->chromatography product Pure this compound (Verify by NMR & MS) chromatography->product caption Multi-step approach to achieve high purity.

Caption: Multi-step approach to achieve high purity.

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the basic imidazole product from non-basic organic impurities.[8]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Neutralization & Back-Extraction: Combine the acidic aqueous extracts. Cool the solution in an ice bath and slowly add a base (e.g., 1 M NaOH) until the pH is > 9. The deprotonated imidazole will become less water-soluble.

  • Final Extraction: Extract the now-basic aqueous solution with several portions of an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization is a powerful method for removing trace impurities, resulting in a highly crystalline final product.[8][9]

  • Solvent Selection: Choose a solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for imidazole include toluene, ethyl acetate, or ethanol/water mixtures.

  • Procedure: Dissolve the product from the acid-base extraction in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Expert Insight: Column Chromatography

For particularly impure samples, column chromatography may be necessary. However, the basicity of the imidazole ring can lead to significant peak tailing on standard silica gel.[8]

  • Solution: To mitigate tailing, add a basic modifier like triethylamine (0.5-1%) to the eluent (e.g., a hexane/ethyl acetate system). Alternatively, using a more neutral stationary phase like alumina can provide better peak shape and separation.[8]

Part 3: Analytical Validation and Isotopic Enrichment

Rigorous analytical characterization is non-negotiable. The goal is twofold: confirm the structural identity and quantify the level of deuterium incorporation.

Technique Purpose Expected Outcome for this compound
¹H NMR To confirm the absence of C-H protons.Disappearance of signals at ~8.11 ppm (C2-H) and ~7.26 ppm (C4/5-H) in D₂O.[10] Residual peaks indicate incomplete deuteration.
¹³C NMR To confirm the carbon skeleton and C-D bonds.Signals for C2 (~137.8 ppm) and C4/5 (~123.4 ppm) will appear as multiplets due to C-D coupling and will be slightly upfield shifted.[10]
Mass Spectrometry To confirm molecular weight and determine isotopic enrichment.The molecular ion peak will shift from m/z 68 (C₃H₄N₂) to m/z 71 (C₃HD₃N₂). The distribution of isotopologues reveals the percentage of D₃, D₂, D₁, and D₀ species.
Determining Isotopic Enrichment by Mass Spectrometry

The isotopic purity of the sample is a critical parameter. It can be precisely determined from the mass spectrum by analyzing the relative intensities of the molecular ion cluster.[11][12]

  • Acquire Data: Obtain a high-resolution mass spectrum of the purified sample.

  • Identify Cluster: Locate the molecular ion cluster around the expected mass of this compound (m/z = 71).

  • Correct for ¹³C: Correct the observed intensities of the M+1, M+2, etc. peaks for the natural abundance of ¹³C.

  • Calculate Distribution: The corrected relative intensities of the peaks at m/z 68, 69, 70, and 71 directly correspond to the molar percentages of the d₀, d₁, d₂, and d₃ species in the sample. A high-purity sample should show a dominant peak at m/z 71.

Conclusion

The synthesis and purification of this compound, while conceptually straightforward via H/D exchange, requires careful attention to reaction conditions and a multi-step purification strategy. By employing high temperatures under basic conditions, exhaustive deuteration can be achieved. Subsequent purification via acid-base extraction and recrystallization effectively removes non-isotopic impurities. Finally, a combination of NMR and Mass Spectrometry provides a self-validating system to confirm structural integrity and quantify the isotopic enrichment, delivering a research-grade material essential for advanced pharmaceutical and metabolic studies.

References

  • Miyagi, M., & Nakazawa, T. (2024). Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). The mechanism of HDX reaction at the C-2 position of the imidazole...[Link]

  • Vaughan, J. D., Mughrabi, Z., & Wu, E. C. (1971). Kinetics of deuteration of imidazole. The Journal of Organic Chemistry. [Link]

  • Nishikata, T., et al. (2024). Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control. RSC Publishing. [Link]

  • Vaughan, J. D., Mughrabi, Z., & Wu, E. C. (1971). Kinetics of deuteration of imidazole. ACS Publications. [Link]

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  • Nishikata, T., et al. (2024). Divergent and chemoselective deuteration of N -unsubstituted imidazoles enabled by precise acid/base control. Chemical Communications (RSC Publishing). [Link]

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  • ResearchGate. (n.d.). Examples of deuterated imidazole derivatives.[Link]

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An In-depth Technical Guide to Imidazole-d3: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of imidazole-d3, a deuterated isotopologue of imidazole. It is intended for researchers, scientists, and drug development professionals who wish to leverage the unique properties of isotopically labeled compounds in their work. This document delves into the chemical structure, synthesis, and analytical characterization of this compound, with a strong focus on its practical applications in pharmaceutical research and development. The methodologies and insights presented herein are grounded in established scientific principles and field-proven applications.

The Foundation: Understanding Imidazole and Isotopic Labeling

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] Its unique structure imparts both acidic and basic properties, making it a versatile component in numerous biological molecules, including the amino acid histidine.[1][3] The imidazole ring is a common motif in many pharmaceuticals, contributing to their biological activity and metabolic stability.[4][5]

Isotopic labeling, specifically deuteration, involves the strategic replacement of hydrogen atoms (¹H) with their heavier, stable isotope, deuterium (²H or D).[6] This subtle modification can have profound effects on a molecule's physicochemical properties, most notably its metabolic stability. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the basis of the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond.[6] In drug development, this can translate to a slower rate of metabolism, potentially leading to improved pharmacokinetic profiles, reduced toxicity from metabolites, and enhanced efficacy.[7][8]

The Chemical Identity of this compound

This compound, in its fully deuterated form on the ring, is 2,4,5-trideuterio-1H-imidazole. The deuterium atoms replace the hydrogens at positions 2, 4, and 5 of the imidazole ring.

PropertyValueSource
IUPAC Name 2,4,5-trideuterio-1H-imidazole[9]
CAS Number 6745-43-3[10]
Molecular Formula C₃HD₃N₂[10]
Molecular Weight 71.10 g/mol [9]

Below is a visual representation of the chemical structure of this compound.

Chemical structure of this compound.

Synthesis of this compound: A Practical Protocol

The most common and efficient method for preparing this compound is through hydrogen-deuterium (H/D) exchange in a deuterated solvent under basic conditions. The protons on the imidazole ring, particularly the one at the C2 position, are acidic enough to be exchanged for deuterium.[11][12] The protons at C4 and C5 also undergo exchange, albeit under slightly different conditions.

Experimental Protocol: H/D Exchange for this compound Synthesis

This protocol describes a general procedure for the synthesis of 2,4,5-trideuterio-1H-imidazole.

Materials:

  • Imidazole

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD, 40 wt. % in D₂O)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve imidazole (1.0 g) in deuterium oxide (20 mL).

  • Basification: Add sodium deuteroxide solution (0.5 mL) to the mixture. The basic conditions catalyze the H/D exchange.[11][12]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with stirring for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by taking small aliquots from the reaction mixture.

  • Cooling and Neutralization: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Carefully neutralize the solution with DCl (deuterium chloride) in D₂O.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 20 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization or sublimation.

The following diagram illustrates the workflow for the synthesis of this compound.

G start Start: Imidazole in D2O add_naod Add NaOD (catalyst) start->add_naod reflux Reflux at 100-110°C for 24-48h add_naod->reflux monitor Monitor by 1H NMR reflux->monitor cool_neutralize Cool and Neutralize with DCl reflux->cool_neutralize monitor->reflux extract Extract with Dichloromethane cool_neutralize->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate end End: this compound dry_evaporate->end

Workflow for the synthesis of this compound via H/D exchange.

Analytical Characterization of this compound

The successful synthesis and purity of this compound are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of successfully synthesized this compound will show a significant reduction or complete absence of signals corresponding to the protons at the C2, C4, and C5 positions compared to the spectrum of unlabeled imidazole.[13] A residual proton signal may be observed depending on the efficiency of the deuteration. The N-H proton signal will also be present unless the analysis is performed in a deuterated solvent that facilitates its exchange (like D₂O).

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the three carbon atoms of the imidazole ring. The signals for the deuterated carbons (C2, C4, and C5) will appear as multiplets due to coupling with deuterium (a spin-1 nucleus).

NucleusUnlabeled Imidazole (δ, ppm)This compound (δ, ppm)
¹H NMR C2-H: ~7.7, C4/5-H: ~7.1Signals significantly reduced or absent
¹³C NMR C2: ~136, C4/5: ~122C2, C4, C5 signals appear as multiplets

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry

Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to unlabeled imidazole.

CompoundMolecular FormulaExact Mass (m/z)
ImidazoleC₃H₄N₂68.04
This compoundC₃HD₃N₂71.06

Applications of this compound in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug discovery and development.[14]

Internal Standard in Bioanalytical Methods

One of the most widespread applications of this compound is as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[15][16] An ideal internal standard should have similar chemical and physical properties to the analyte but a different mass. Deuterated compounds are excellent for this purpose.[17] this compound co-elutes with unlabeled imidazole during chromatography but is easily distinguished by its higher mass in the mass spectrometer. This allows for accurate and precise quantification of the analyte by correcting for variations in sample preparation and instrument response.

The following diagram illustrates the use of this compound as an internal standard in a pharmacokinetic study.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike extract Extract Analytes spike->extract lc LC Separation extract->lc ms MS Detection lc->ms quantify Quantify Analyte using Analyte/IS Ratio ms->quantify pk_profile Generate Pharmacokinetic Profile quantify->pk_profile

Use of this compound as an internal standard in a pharmacokinetic study.
Metabolic Pathway and Pharmacokinetic Studies

Deuterated compounds are invaluable for elucidating metabolic pathways.[6] By administering a deuterated drug candidate, researchers can track the fate of the molecule and its metabolites in biological systems. The deuterium label acts as a unique signature that can be easily detected by mass spectrometry, helping to identify sites of metabolic modification.

Improving Drug Properties through Deuteration

Incorporating deuterium into a drug molecule at a site of metabolic vulnerability can slow down its breakdown by metabolic enzymes.[7] This "deuterium switch" approach can lead to:

  • Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life and overall exposure.[8]

  • Reduced Toxic Metabolite Formation: By altering metabolic pathways, deuteration can decrease the formation of harmful metabolites.[8]

  • Enhanced Efficacy: Increased exposure to the active parent drug can lead to improved therapeutic effects.[6]

Conclusion

This compound is more than just a heavier version of imidazole; it is a powerful tool for scientific inquiry, particularly in the realm of pharmaceutical research and development. Its synthesis via H/D exchange is straightforward, and its characterization is readily achieved with modern analytical techniques. From its role as a reliable internal standard in bioanalytical assays to its use in elucidating metabolic pathways and enhancing the properties of drug candidates, this compound and other deuterated compounds continue to be instrumental in advancing our understanding of drug action and in the development of safer and more effective medicines.

References

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A Technical Guide to the Applications of Deuterated Imidazole in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazole ring is a cornerstone of biological chemistry and medicinal drug design, integral to the structure of essential biomolecules like the amino acid histidine.[1][2] The strategic substitution of hydrogen with its heavy, stable isotope, deuterium, on the imidazole moiety unlocks a powerful set of tools for scientific investigation. This guide provides an in-depth exploration of the applications of deuterated imidazole, moving from foundational principles to advanced experimental methodologies. We will examine how the kinetic isotope effect (KIE) of deuterated imidazole is leveraged to enhance the pharmacokinetic profiles of drugs, its role as a unique probe in advanced spectroscopic techniques like NMR and neutron scattering for structural elucidation, and its utility as a tracer in metabolic studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the unique chemical properties of deuterated imidazoles in their work.

Part 1: Foundational Principles

The Imidazole Moiety: A Versatile Biological Scaffold

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] Its unique electronic structure allows it to act as both a hydrogen bond donor and acceptor, and it is amphoteric, meaning it can function as both an acid and a base.[3][4] This versatility is central to its ubiquitous presence in biological systems. It forms the side chain of the amino acid histidine, which plays a critical role in enzyme catalysis, metal ion coordination (e.g., in hemoglobin), and intracellular buffering.[1][2] Furthermore, the imidazole nucleus is a common feature in many successful pharmaceuticals, including antifungal agents (e.g., clotrimazole), anti-ulcer drugs (e.g., cimetidine), and antibiotics (e.g., metronidazole).[2][4][5] Its ability to improve the solubility and bioavailability of drug molecules makes it an attractive scaffold in medicinal chemistry.[4]

The Kinetic Isotope Effect (KIE): The Scientific Rationale for Deuteration

The substitution of hydrogen (¹H) with deuterium (²H or D) is the simplest chemical modification that can be made to a molecule, yet it can have profound effects on its reactivity. This is due to the Kinetic Isotope Effect (KIE) .[6][7] The C-D bond has a lower zero-point vibrational energy than the C-H bond due to deuterium's greater mass. Consequently, more energy is required to break a C-D bond than a C-H bond.[8][]

When the cleavage of a C-H bond is the rate-determining step in a reaction, such as in many enzymatic metabolic processes, replacing that hydrogen with deuterium will slow the reaction rate.[7][10] This effect is the primary driver for the use of deuteration in drug development.[11]

KIE Y_axis Potential Energy X_axis Reaction Coordinate Reactants Reactants TS_H TS (C-H) Reactants->TS_H ΔG‡ (H) TS_D TS (C-D) Reactants->TS_D ΔG‡ (D) Products Products TS_H->Products TS_D->Products p1->p2_h p1->p2_d p2_h->p3 p2_d->p3

Figure 1: Energy profile illustrating the Kinetic Isotope Effect (KIE). The higher activation energy (ΔG‡) required to cleave the stronger C-D bond compared to the C-H bond results in a slower reaction rate.

Part 2: Applications in Drug Discovery and Pharmacokinetics

Enhancing Metabolic Stability and Safety Profiles

The primary application of deuterating imidazole-containing compounds in medicine is to improve their pharmacokinetic (PK) profile.[8][12] Many drugs are metabolized by cytochrome P450 (CYP) enzymes in the liver, a process that often involves the oxidative cleavage of C-H bonds.[10] If this metabolic pathway is the main route of clearance and occurs at a C-H bond on the imidazole ring or an associated substituent, deuteration at that site can significantly slow down the drug's metabolism.[13][14]

This strategic deuteration can lead to several therapeutic benefits:

  • Increased Half-Life: Slower metabolism means the drug remains in the body longer, potentially allowing for less frequent dosing.[8][13]

  • Improved Bioavailability: Reduced first-pass metabolism can increase the concentration of the active drug that reaches systemic circulation.

  • Reduced Toxic Metabolites: If a specific metabolic pathway produces a toxic byproduct, deuterating the site of that reaction can shunt metabolism towards safer pathways.[13]

  • Lower Dosage Requirements: A longer half-life and higher bioavailability may allow for smaller doses to achieve the same therapeutic effect, reducing the risk of off-target side effects.[11]

The first deuterated drug approved by the FDA, Deutetrabenazine (Austedo®), exemplifies the success of this strategy, offering an improved PK profile over its non-deuterated counterpart, tetrabenazine.[8][15]

The following table illustrates a hypothetical comparison between a standard imidazole-based drug and its deuterated version, showcasing potential improvements in key PK parameters.

ParameterStandard Drug (H-Drug)Deuterated Drug (D-Drug)Rationale for Change
Half-life (t½) 2.5 hours7.0 hoursSlower enzymatic metabolism due to the KIE.[8]
Clearance (CL) 15 L/hr5.4 L/hrReduced rate of metabolic elimination.[15]
Area Under Curve (AUC) 800 ng·hr/mL2240 ng·hr/mLIncreased systemic exposure due to lower clearance.[15]
Toxic Metabolite Conc. 120 ng/mL35 ng/mLMetabolism is shunted away from the toxic pathway.[13]
Workflow for Evaluating Deuterated Drug Candidates

The decision to pursue a deuterated drug candidate requires a systematic evaluation. The workflow below outlines the key stages, from initial design to preclinical assessment. This process is self-validating, as each step provides the necessary data to justify proceeding to the next.

Figure 2: A logical workflow for the preclinical evaluation of a deuterated drug candidate. The process ensures that resources are committed only to compounds showing a tangible metabolic advantage.

General Protocol for Synthesis via H/D Exchange

While multi-step synthesis is possible, hydrogen-deuterium (H/D) exchange reactions offer an efficient method for deuterating imidazoles, particularly for late-stage functionalization.[16]

Objective: To deuterate the C2, C4, and C5 positions of an imidazole-containing compound.

Methodology:

  • Dissolution: Dissolve the imidazole-containing substrate in deuterium oxide (D₂O).

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., D₂SO₄) or base (e.g., NaOD) to facilitate the exchange. The choice of acid or base can provide selectivity for different positions on the ring.[17]

  • Heating: Place the solution in a sealed pressure tube or microwave reactor and heat. Typical conditions might be 130-200°C for several hours.[17][18] The exact temperature and time depend on the substrate's stability and the desired level of deuteration.

  • Work-up: After cooling, neutralize the solution. The product can be isolated by removing the D₂O under reduced pressure and purifying via standard techniques like column chromatography.

  • Validation: Confirm the degree and position of deuteration using ¹H NMR (disappearance of proton signals) and Mass Spectrometry (increase in molecular weight).

Part 3: Advanced Spectroscopic and Structural Analysis

Solid-State NMR: A Window into Protein Active Sites

In structural biology, deuterated imidazole can serve as a powerful probe when studying metalloproteins where a histidine residue coordinates a metal ion in the active site.

Rationale: By engineering a protein mutant where the native proximal histidine is replaced (e.g., with glycine) and then introducing deuterated imidazole as an exogenous ligand, researchers can use solid-state ²H NMR to exclusively probe the environment of the active site.[18] The deuterium nucleus has a nuclear spin of 1, making it NMR-active. Its signals are highly sensitive to the local electronic environment, particularly the paramagnetic effects of a nearby metal ion.

Experimental Workflow:

  • Protein Expression: Express and purify the mutant protein (e.g., Cytochrome c Peroxidase H175G).[18]

  • Ligand Binding: Incubate the protein with perdeuterated imidazole (imidazole-d₄) to allow it to bind in the cavity created by the mutation.

  • Sample Preparation: Concentrate the protein-ligand complex and pack it into a magic-angle spinning (MAS) NMR rotor.

  • ²H NMR Spectroscopy: Acquire solid-state ²H MAS NMR spectra. The hyperfine shifted signals from the deuterons on the bound imidazole provide information on the electronic structure and geometry of the active site.[18]

  • Validation: To confirm the observed signal is from the bound ligand, a competition experiment can be performed by adding an excess of non-deuterated imidazole. The intensity of the deuterium signal should decrease as the deuterated ligand is displaced.[18]

Neutron Scattering: Mapping Hydration Shells

Neutron scattering is a powerful technique for determining the structure of materials at the atomic scale. Its effectiveness with biological molecules is greatly enhanced by isotopic labeling, because hydrogen and deuterium scatter neutrons very differently.[19] This difference creates "contrast" that can be used to highlight specific parts of a molecular complex.

Rationale: By systematically changing the isotopic composition of both the imidazole solute and the water solvent, one can experimentally isolate the specific interactions between them. This is known as the Neutron Diffraction with Isotopic Substitution (NDIS) method.[20]

Experimental Design: The table below outlines the different isotopic combinations used in a typical NDIS experiment to study the hydration of imidazole and the information each combination provides.

Sample No.Imidazole IsotopeSolvent IsotopePrimary Information Gained
1Imidazole-h₄D₂ODefines the overall structure, dominated by solvent-solvent correlations.
2Imidazole-d₄D₂OChanges the imidazole scattering, allows for contrast with Sample 1.[21]
3Imidazole-h₄H₂OProvides a different solvent background contrast.
4Imidazole-d₄H₂OFurther contrast variation to isolate solute-solvent interactions.
5Mixed IsotopesMixed IsotopesBy using mixtures (e.g., 50:50 H₂O/D₂O), one can "contrast match" or nullify the scattering from one component to exclusively see the other.[20][22]

By analyzing the differences between the scattering patterns of these samples, researchers can construct detailed 3D maps of the water molecules in the hydration shell around the imidazole molecule, revealing the precise geometry of hydrogen bonds between imidazole's nitrogen atoms and the surrounding water.[22]

Figure 3: Conceptual diagram of a contrast-matching neutron scattering experiment. By using a specific H₂O/D₂O mixture, the solvent's scattering signal is effectively "nulled," allowing the scattered neutrons to report exclusively on the structure of the deuterated imidazole solute.

Part 4: Probing Biological Pathways and Dynamics

Deuterated Imidazole as a Metabolic Tracer

Deuterated molecules are widely used as stable, non-radioactive tracers to follow metabolic pathways in vivo.[23][24] This is the basis of Deuterium Metabolic Imaging (DMI), a growing MRI-based modality.[25][26][27] While deuterated glucose is most common, deuterated imidazole (or its biological precursor, deuterated histidine) can be used to track amino acid metabolism.

Application Concept:

  • Administration: A subject is administered deuterated histidine.

  • Metabolic Conversion: Cellular enzymes incorporate the histidine into proteins or metabolize it into other compounds like histamine or glutamate. The deuterium label is carried along with the imidazole ring or its fragments.

  • Detection: Using techniques like Mass Spectrometry or Deuterium NMR spectroscopy, the appearance of the deuterium label in various downstream metabolites can be quantified over time.[25]

  • Analysis: This data provides a direct measure of the flux through specific metabolic pathways involving histidine, which can be altered in disease states like cancer.

H/D Exchange Kinetics to Study Protein Phosphorylation

The hydrogen at the C2 position of the imidazole ring of histidine undergoes H/D exchange when a protein is incubated in D₂O, albeit much more slowly than amide backbone hydrogens.[28] The rate of this exchange is highly sensitive to the local chemical environment.

Rationale: Phosphorylation of a histidine residue dramatically alters the electronic properties of its imidazole ring. This change significantly slows down the rate of C2-H/D exchange.[28] This phenomenon provides a novel method for detecting the notoriously unstable phosphohistidine modification.

Experimental Protocol: Detecting Histidine Phosphorylation

  • Sample Preparation: Prepare two samples of the histidine-containing peptide or protein: one in its native state and one that has been enzymatically phosphorylated.

  • Incubation: Incubate both samples in a D₂O-based buffer for a set period.

  • Quenching: Stop the exchange reaction by rapidly lowering the pH and temperature.

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation: The phosphorylated peptide will show a significantly lower mass increase (i.e., less deuterium incorporation) compared to its non-phosphorylated counterpart due to the retarded exchange at the C2 position. MS/MS fragmentation can then be used to confirm the location of the modification.[28]

Conclusion

The simple act of replacing hydrogen with deuterium on an imidazole ring provides a remarkable array of tools for scientific inquiry. In drug development, it offers a validated strategy to rationally design molecules with superior pharmacokinetic properties by leveraging the kinetic isotope effect. For structural biologists and chemists, deuterated imidazole serves as a high-precision probe for investigating molecular interactions and dynamics using advanced NMR and neutron scattering techniques. Finally, its role as a stable isotopic tracer opens doors to quantifying the flux of metabolic pathways in real-time. The continued development of synthetic methods for site-specific deuteration and advances in analytical instrumentation will undoubtedly expand the applications of this versatile molecule, reinforcing its value across the scientific disciplines.

References

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  • Kaga, A., et al. (2024). Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control. Chemical Communications. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Imidazole: Having Versatile Biological Activities. Journal of Chemistry. Available at: [Link]

  • Giernoth, R., & Bankmann, D. (2006). A highly efficient synthetic procedure for deuteriating imidazoles and imidazolium salts. Semantic Scholar. Available at: [Link]

  • Lin, I-J., et al. (2009). Solid-State Deuterium NMR of Imidazole Ligands in Cytochrome c Peroxidase. Journal of the American Chemical Society. Available at: [Link]

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  • Google Patents. (n.d.). Preparation procedure of the deuterated imidazole diketone compound. Google Patents.
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  • ResearchGate. (n.d.). ¹H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). ResearchGate. Available at: [Link]

  • Li, N., et al. (2022). Deuteration-enhanced neutron contrasts to probe amorphous domain sizes in organic photovoltaic bulk heterojunction films. Nature Communications. Available at: [Link]

  • Vaughan, J. D., et al. (1972). Kinetics of deuteration of imidazole. The Journal of Organic Chemistry. Available at: [Link]

  • Cierniewski, C. S., et al. (2015). Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Available at: [Link]

  • Kumar, V., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • The Royal Society of Chemistry. (2024). Supplementary Information: Divergent and chemoselective deuteration of N-unsubstituted imidazoles... The Royal Society of Chemistry. Available at: [Link]

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Sources

Navigating the Nuances of Purity: A Technical Guide to Imidazole-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical research and development, the precision of analytical methodologies is paramount. Stable isotope-labeled (SIL) compounds are foundational to achieving this precision, particularly in quantitative bioanalysis using mass spectrometry. Among these, Imidazole-d3 stands out for its utility as an internal standard, owing to its structural similarity to various endogenous molecules and drug candidates. However, the integrity of any study utilizing this compound is directly contingent on its chemical and isotopic purity. This guide provides an in-depth exploration of this compound, focusing on the critical aspects of supplier selection and the verification of purity specifications to ensure the validity and reproducibility of experimental outcomes.

The Critical Role of Purity in this compound Applications

This compound, a deuterated analog of imidazole, is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Its function is to normalize for variations that can occur during sample preparation, injection, and ionization, thereby enhancing the accuracy and precision of quantification. The efficacy of this compound in this role is, however, entirely dependent on its purity. Two key facets of purity must be considered:

  • Chemical Purity: This refers to the absence of any chemical species other than this compound. Chemical impurities can introduce interfering signals in analytical assays, leading to inaccurate measurements. In some cases, impurities may even suppress the ionization of the analyte or the internal standard, a phenomenon known as the matrix effect, further compromising data quality.

  • Isotopic Purity (or Isotopic Enrichment): This specifies the percentage of the compound that is fully deuterated (d3) versus partially deuterated (d2, d1) or non-deuterated (d0) forms. The presence of significant amounts of the non-labeled (d0) species in the internal standard can artificially inflate the measured concentration of the analyte, leading to erroneous results.

The consequences of using an impure standard can be profound, ranging from misleading pharmacokinetic data to the failure of a drug candidate in late-stage development. Therefore, a rigorous approach to selecting a supplier and verifying the purity of this compound is not merely a matter of good practice but a fundamental requirement for scientific integrity.

Selecting a High-Purity this compound Supplier

The selection of a reliable supplier is the first and most critical step in ensuring the quality of your this compound. Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) that details the chemical and isotopic purity of the compound. When evaluating potential suppliers, consider the following:

  • Transparency of Information: A trustworthy supplier will readily provide detailed analytical data, including NMR spectra and mass spectrometry data, to support the claims made on their CoA.

  • Stated Purity Specifications: Look for suppliers that guarantee high chemical purity (typically ≥98% or higher) and high isotopic purity (e.g., ≥98 atom % D).

  • Analytical Methods Used: The CoA should specify the analytical techniques used to determine purity, such as NMR for structural confirmation and isotopic enrichment, and GC-MS or LC-MS for chemical purity.

Below is a comparative summary of typical specifications from recognized suppliers in the field:

Supplier/ManufacturerTypical Chemical PurityTypical Isotopic Purity (atom % D)Analytical Data Provided
LGC Standards Often ≥98%Routinely specifiedCertificate of Analysis
Simson Pharma Limited High quality, CoA providedSpecified on CoACertificate of Analysis
Biosynth High-quality reference standardsSpecified on product pageProduct details online
Cambridge Isotope Laboratories, Inc. Typically ≥98%Commonly 98%Product specifications online
Sigma-Aldrich (Merck) ≥99% (CP) for some grades98 atom % D is commonCertificate of Analysis

It is imperative for researchers to scrutinize the CoA for each batch of this compound received, as purity can vary between lots.

Understanding and Verifying Purity Specifications

While a supplier's CoA is an essential document, it is a prudent practice in many research and regulated environments to independently verify the purity of a new batch of this compound. This self-validating approach ensures the utmost confidence in your experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most powerful techniques for this purpose.

Isotopic Purity Verification by NMR Spectroscopy

NMR spectroscopy is the gold standard for determining the isotopic enrichment of deuterated compounds. For this compound, both ¹H NMR and ²H (Deuterium) NMR can be employed.

  • ¹H NMR: In a ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the protons on the imidazole ring should be of very low intensity compared to any residual solvent peaks or a known internal standard. The degree of deuteration can be estimated by comparing the integral of the residual proton signals to the integral of a known standard.

  • ²H NMR: Deuterium NMR provides a direct measure of the deuterium atoms in the molecule. The spectrum will show peaks corresponding to the deuterated positions, and their integration can be used to confirm the isotopic enrichment. For compounds with high deuterium enrichment (>98 atom%), ²H NMR is often a more appealing and accurate technique than conventional ¹H NMR[1].

Chemical Purity Verification by LC-MS/MS

LC-MS/MS is a highly sensitive and selective technique for assessing chemical purity and confirming the identity of this compound. A well-developed LC-MS/MS method can separate this compound from potential impurities and provide their relative abundance.

Experimental Protocol: Verification of this compound Purity by LC-MS/MS

This protocol outlines a general procedure for the qualitative and semi-quantitative assessment of this compound purity.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A suitable C18 reversed-phase HPLC column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

3. LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: Linear gradient from 5% to 95% B

      • 5-7 min: Hold at 95% B

      • 7.1-8 min: Return to 5% B and equilibrate

  • Mass Spectrometry (Triple Quadrupole or High-Resolution MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full Scan (to identify potential impurities) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and its potential isotopic variants.

    • Full Scan Range: m/z 50-200

    • SIM/MRM Transitions:

      • This compound (C₃HD₃N₂): Precursor ion (m/z) 72.1 → Product ion (e.g., m/z 45.1)

      • Imidazole-d2 (C₃H₂D₂N₂): Precursor ion (m/z) 71.1

      • Imidazole-d1 (C₃H₃DN₂): Precursor ion (m/z) 70.1

      • Imidazole-d0 (C₃H₄N₂): Precursor ion (m/z) 69.1

4. Data Analysis:

  • Chemical Purity: In the full scan chromatogram, the peak area of the this compound peak (at m/z 72.1) should be compared to the total area of all other detected peaks. A purity of >99% is generally considered excellent.

  • Isotopic Purity: In the mass spectrum of the this compound peak, the intensity of the ion at m/z 72.1 should be significantly higher than the intensities of the ions at m/z 71.1, 70.1, and 69.1. The relative abundance of these ions can be used to estimate the isotopic distribution.

Visualizing Key Concepts

To further clarify the critical considerations in sourcing and utilizing this compound, the following diagrams illustrate the supplier selection workflow and the interplay of purity specifications.

Caption: Workflow for selecting a qualified this compound supplier.

PurityImpact imidazole_d3 High-Purity this compound chem_purity High Chemical Purity (>99%) imidazole_d3->chem_purity iso_purity High Isotopic Purity (>98% d3) imidazole_d3->iso_purity no_chem_imp Absence of Chemical Impurities chem_purity->no_chem_imp no_iso_imp Minimal d0, d1, d2 Variants iso_purity->no_iso_imp accurate_quant Accurate & Precise Quantification no_chem_imp->accurate_quant Prevents interfering signals no_iso_imp->accurate_quant Avoids analyte signal inflation

Caption: Relationship between purity specifications and accurate quantification.

Conclusion

The selection and use of this compound as an internal standard is a critical decision that can significantly impact the outcome of research and drug development projects. A thorough understanding of the nuances of chemical and isotopic purity, coupled with a diligent approach to supplier qualification and in-house verification, is essential for generating reliable and reproducible data. By adhering to the principles and protocols outlined in this guide, researchers can mitigate the risks associated with impurities and ensure the highest level of scientific integrity in their work.

References

  • Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available at: [Link]

  • PubMed. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Available at: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • Taylor & Francis Online. An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Available at: [Link]

  • Acanthus Research Inc. Designing Stable Isotope Labeled Internal Standards. Available at: [Link]

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Safety and handling guidelines for Imidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Imidazole-d3

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive safety and handling protocols for this compound (2,4,5-trideuterio-1H-imidazole). As an isotopically labeled analog of imidazole, its macroscopic physical, chemical, and toxicological properties are considered equivalent to its non-deuterated counterpart for the purposes of risk assessment and laboratory safety. The recommendations herein are synthesized from authoritative safety data sheets (SDS), standard operating procedures (SOPs), and toxicological databases, providing researchers, scientists, and drug development professionals with a framework for safe and effective handling.

Chemical Identification and Core Properties

This compound is a deuterated form of imidazole, a five-membered aromatic heterocycle.[1][2] While its primary use is in tracer studies and as an internal standard in mass spectrometry, its chemical behavior and associated hazards mirror those of standard imidazole.[3]

Physical and Chemical Data Summary

The fundamental properties of this compound are summarized below. Properties that have not been experimentally determined for the deuterated form are represented by the established data for imidazole, a standard and scientifically accepted practice.

PropertyValueSource(s)
IUPAC Name 2,4,5-trideuterio-1H-imidazole[4]
Synonyms 1H-imidazole-2,4,5-d3, Glyoxaline-d3[4][5]
CAS Number 6745-43-3[4]
Molecular Formula C₃HD₃N₂[4]
Molecular Weight 71.10 g/mol [4]
Appearance White to pale yellow or colorless solid/crystals[3][6]
Melting Point 89 - 91 °C (192 - 196 °F)[3][6]
Boiling Point 256 °C (493 °F)[3][6]
Flash Point 145 °C (293 °F)[6][7]
Autoignition Temp. 480 °C (896 °F)[6]
Solubility Soluble in water (633 g/L)[3]
pH 9.5 - 11 (for a 6.7% aqueous solution)[5][6]
Vapor Pressure 0.003 mbar @ 20 °C[5][7]

Hazard Identification and Risk Profile

This compound, like its parent compound, is classified as a hazardous substance.[5][6] Understanding its risk profile is the cornerstone of safe handling. The primary dangers are its corrosive nature and its potential for reproductive toxicity.[6][8][9]

GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin CorrosionCategory 1CH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H318: Causes serious eye damage
Reproductive ToxicityCategory 1BH360D: May damage the unborn child

Source:[5][6][9][10]

  • Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.[5][8]

  • Health Effects:

    • Skin and Eyes: Direct contact causes severe chemical burns, deep ulcerations, and potentially irreversible eye damage or blindness.[6][8][11]

    • Inhalation: Dust inhalation causes chemical burns to the respiratory tract, which can lead to pulmonary edema.[8]

    • Ingestion: Harmful if swallowed, causing severe burns to the mouth, throat, and gastrointestinal tract, with a risk of perforation.[6][8]

    • Chronic Effects & Reproductive Hazard: Classified as a substance that may damage an unborn child.[6][9] Laboratory experiments have also indicated potential mutagenic effects.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

  • Chemical Fume Hood: All weighing and handling of solid this compound and its solutions must be conducted within a properly functioning and certified chemical fume hood to control dust and vapors.[5][12][13]

  • Ventilation: The laboratory should have a general exhaust system to keep employee exposures as low as possible.[12]

  • Safety Stations: An emergency eyewash station and a safety shower must be readily accessible, located within a 10-second travel distance of the workspace.[5][13]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is critical for preventing direct contact. The causality is simple: if engineering controls fail or are insufficient, PPE is the final barrier between the researcher and the hazardous chemical.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound Handling start Task: Handling this compound lab_attire 1. Baseline Lab Attire - Full-length pants - Closed-toe shoes - Buttoned lab coat start->lab_attire Always Required eye_protection 2. Eye & Face Protection - ANSI Z87.1 compliant safety glasses - Chemical goggles required for splash risk - Face shield for larger quantities lab_attire->eye_protection hand_protection 3. Hand Protection - Nitrile rubber gloves (EN 374 compliant) - Inspect gloves for pinholes before use - Use proper glove removal technique eye_protection->hand_protection resp_protection 4. Respiratory Protection - Required if dust cannot be controlled  (e.g., outside fume hood) - Use NIOSH-approved particulate respirator (e.g., N95) hand_protection->resp_protection Assess Dust/Aerosol Risk

Caption: PPE selection workflow for handling this compound.

Standard Operating Procedures: Handling and Storage

Adherence to standardized protocols is essential for minimizing risk.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of incompatible materials. Don all required PPE as outlined in the diagram above.[12]

  • Weighing and Transfer: Conduct all weighing and transfers of solid this compound inside the fume hood. Use tools and techniques that minimize dust generation (e.g., using a micro-spatula, avoiding pouring from a height).[6][8]

  • Dissolving: When preparing solutions, always add the solid this compound to the solvent slowly.[14] Never add solvent to the solid, especially water, to avoid a potentially violent reaction.[14]

  • Post-Handling: After handling, decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves.[9][12] Contaminated clothing should be removed immediately and laundered separately before reuse.[6][14]

Storage Requirements

The stability and safety of this compound depend on correct storage conditions. The rationale is to prevent degradation and avoid contact with substances that could trigger a hazardous reaction.

  • Container: Store in a tightly sealed, airtight, and properly labeled container.[5][12][13]

  • Location: Keep in a cool, dry, and well-ventilated area designated as a corrosives storage area.[5][13]

  • Segregation: Store segregated from incompatible materials.[12][13]

  • Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][8][12]

  • Conditions to Avoid: Direct sunlight, heat, sparks, open flames, and moisture.[12][13]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency can significantly mitigate injury and environmental contamination.

Emergency_Response_Flowchart start EMERGENCY (Spill or Exposure) spill Is it a Spill? start->spill Yes exposure Is it Personal Exposure? start->exposure No spill_size Spill Size? spill->spill_size exposure_type Exposure Route? exposure->exposure_type small_spill Small Spill (<25g, contained in hood) spill_size->small_spill Small large_spill Large Spill (>25g or outside hood) spill_size->large_spill Large cleanup Wear full PPE Sweep up solids (no dust) Place in waste container Decontaminate area small_spill->cleanup evacuate Evacuate Area Alert others Call Emergency Services (911/EH&S) large_spill->evacuate skin_exposure Skin Contact exposure_type->skin_exposure Skin eye_exposure Eye Contact exposure_type->eye_exposure Eyes inhalation Inhalation exposure_type->inhalation Inhaled ingestion Ingestion exposure_type->ingestion Swallowed shower Use Safety Shower for 15 min Remove contaminated clothing skin_exposure->shower eyewash Use Eyewash for 15 min Hold eyelids open eye_exposure->eyewash fresh_air Move to Fresh Air inhalation->fresh_air medical SEEK IMMEDIATE MEDICAL ATTENTION Bring SDS ingestion->medical shower->medical eyewash->medical fresh_air->medical

Caption: Emergency response decision tree for this compound incidents.

First-Aid Measures Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][12] Seek immediate medical attention from an ophthalmologist.[5][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of water for at least 15 minutes, preferably in a safety shower.[8][12] Seek immediate medical attention as corrosive injuries can be hard to cure.[11]

  • Inhalation: Move the victim to fresh air immediately.[8][15] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[8] Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.[5][8]

Fire-Fighting and Disposal Considerations

Fire-Fighting Measures

This compound is a combustible solid.[6][11] Fine dust dispersed in the air can form an explosive mixture.[5][8]

  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[11]

  • Unsuitable Media: Do not use a direct water jet, as it may scatter the material and spread the fire.[11]

  • Hazards from Combustion: Fire may produce irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5][11]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[5][8][11]

Waste Disposal Protocol

Disposal of this compound and its containers must be treated as hazardous waste. Improper disposal poses a significant environmental risk.

  • Collection: Collect all waste this compound (pure, solutions, and contaminated materials) in a designated, sealable, and chemically compatible waste container.[12][13][16]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[6][13]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, following the same storage guidelines as the pure chemical.[12][13]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[12][16] Do not dispose of down the drain or in regular trash.[9][16]

Toxicological Information

  • Acute Oral Toxicity (LD50, Rat): 970 mg/kg.[17][18] This value classifies it as harmful if swallowed.

  • Skin Corrosion/Irritation: Causes severe skin burns and damage.[6][17]

  • Serious Eye Damage/Irritation: Causes serious, potentially irreversible eye damage.[9]

  • Germ Cell Mutagenicity: Not classified as a mutagen, though some lab experiments have shown mutagenic effects.[5][8]

  • Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[8]

  • Reproductive Toxicity: Classified as a Category 1B reproductive toxicant, with evidence indicating it may damage the unborn child.[6][9]

References

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The Isotopic Advantage: A Cost-Benefit Analysis of Imidazole-d3 in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern scientific inquiry, the demand for precision, accuracy, and mechanistic clarity is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in achieving these goals. This technical guide provides a comprehensive cost-benefit analysis of utilizing Imidazole-d3, a deuterated analogue of imidazole, in experimental settings. Moving beyond a simple cataloguing of applications, this paper delves into the fundamental principles that underpin the advantages of this compound, offering field-proven insights for its practical implementation. We will explore its role as a superior internal standard in mass spectrometry, its utility in mechanistic studies via the kinetic isotope effect, and its application in nuclear magnetic resonance spectroscopy and pharmacokinetic research. This guide will furnish researchers with detailed experimental protocols, data presentation frameworks, and a robust understanding of the economic and scientific rationales for incorporating this compound into their experimental designs.

Introduction: The Value of a Deuterium Label

Imidazole is a ubiquitous five-membered heterocyclic compound that forms the core of numerous biologically significant molecules, including the amino acid histidine and the biogenic amine histamine.[1][2] Its derivatives are widely explored in medicinal chemistry for a broad spectrum of pharmacological activities.[2][3] this compound is a form of imidazole where three hydrogen atoms on the heterocyclic ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[4] This seemingly subtle modification imparts a significant mass difference and a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which are the sources of its unique advantages in experimental science.[5]

This guide will dissect the decision-making process for employing this compound, balancing the upfront material cost against the long-term benefits of enhanced data quality, reduced experimental variability, and deeper mechanistic insights.

Cost-Benefit Analysis: Weighing the Investment

The primary consideration for many laboratories is the cost of reagents. While deuterated compounds are generally more expensive than their non-deuterated counterparts, a thorough analysis reveals that the initial investment can lead to significant downstream savings in time, resources, and the overall cost of research and development.

The Cost Component: A Market Snapshot

The price of chemical reagents is subject to market fluctuations, purity grades, and supplier. However, a general comparison highlights the price premium for this compound.

CompoundSupplier(s)Representative Pricing (per gram)
Imidazole (≥99%)ChemicalBook, Carl ROTH, Oakwood Chemical~$0.20 - $1.00
This compoundBiosynth, Simson Pharma LimitedPrice on Request

Note: Prices are approximate and for illustrative purposes. Researchers should obtain quotes from suppliers for current pricing.

The higher cost of this compound is attributable to the specialized and often complex synthetic procedures required for its production.[1][6] These can involve multi-step syntheses or catalyzed hydrogen-deuterium exchange reactions using expensive deuterium sources like D₂O.[7]

The Benefit Component: Scientific and Economic Gains

The scientific advantages of using this compound are substantial and can translate into significant economic benefits by improving the efficiency and reliability of research.

In quantitative mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting for variations in sample preparation, injection volume, and instrument response. An ideal IS co-elutes with the analyte and experiences identical ionization efficiency and matrix effects. Due to its chemical identity with unlabeled imidazole, this compound serves as an almost perfect internal standard. Its distinct mass-to-charge ratio (m/z) allows for its simultaneous detection with the analyte without signal interference. This leads to:

  • Enhanced Accuracy and Precision: By perfectly mimicking the behavior of the analyte during extraction and analysis, this compound provides superior correction for experimental variability, leading to more accurate and precise quantification.[8]

  • Reduced Method Development Time: The reliability of a stable isotope-labeled internal standard can simplify and expedite the validation of analytical methods.

  • Mitigation of Matrix Effects: Complex biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate results. This compound experiences the same matrix effects as unlabeled imidazole, effectively normalizing the signal.

Experimental Workflow: Quantitative Analysis using this compound as an Internal Standard

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with known amount of this compound (IS) sample->spike extract Protein Precipitation / Extraction spike->extract evap Evaporation & Reconstitution extract->evap lc UPLC/HPLC Separation evap->lc ms Mass Spectrometry Detection (MRM Mode) lc->ms integrate Peak Integration (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify Analyte Concentration using Calibration Curve ratio->quantify

Caption: Workflow for quantitative analysis using this compound as an internal standard.

The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate if a deuterium atom is substituted at that position. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms.[5]

In drug metabolism studies, the KIE can be exploited to:

  • Identify Metabolic Soft Spots: By strategically placing deuterium atoms on a drug candidate molecule that contains an imidazole moiety, researchers can determine if C-H bond cleavage at that site is a rate-limiting step in its metabolism. A significant slowing of the metabolic rate upon deuteration points to that position as a site of metabolic attack.

  • Develop "Soft Drugs" and "Hard Drugs": Understanding the KIE can guide the development of drugs with tailored pharmacokinetic profiles. Deuteration at a metabolic "soft spot" can slow down metabolism, potentially increasing the drug's half-life and reducing toxic metabolite formation.

Conceptual Diagram: The Kinetic Isotope Effect in Metabolism

KIE cluster_ch C-H Bond Cleavage (Faster) cluster_cd C-D Bond Cleavage (Slower) drug_h Drug-H ts_h Transition State drug_h->ts_h Lower Activation Energy metabolite_h Metabolite ts_h->metabolite_h drug_d Drug-D (this compound containing) ts_d Transition State drug_d->ts_d Higher Activation Energy metabolite_d Metabolite ts_d->metabolite_d

Caption: The higher activation energy of C-D bond cleavage leads to a slower reaction rate.

In ¹H NMR spectroscopy, the signals from protons can be complex and overlapping. Since deuterium is NMR-inactive at proton frequencies, the use of this compound can simplify spectra by removing the signals from the deuterated positions. This is particularly useful for:

  • Studying intermolecular interactions: By observing changes in the chemical shifts of the remaining protons, researchers can study hydrogen bonding and other interactions without the interference of the imidazole ring proton signals.[9][10]

  • Conformational analysis: The simplification of the spectrum can aid in the structural elucidation and conformational analysis of larger molecules containing an imidazole moiety.

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific applications and instrumentation.

Protocol 1: Quantitative Analysis of Histamine in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol is adapted from methodologies for the analysis of biogenic amines and imidazole-containing compounds.[8][11][12]

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of histamine in 0.1 M HCl.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare working solutions of histamine for the calibration curve by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v).

    • Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL in methanol.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate histamine from other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Histamine: Q1/Q3 transition (e.g., m/z 112 -> 95).

      • This compound: Q1/Q3 transition (e.g., m/z 72 -> 45).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of histamine to this compound against the concentration of the histamine standards.

    • Determine the concentration of histamine in the samples from the calibration curve.

Protocol 2: NMR Spectroscopic Analysis of Ligand Binding to a Histidine-Containing Peptide

This protocol provides a general framework for using this compound to simplify NMR spectra for interaction studies.[9][10][13]

  • Sample Preparation:

    • Synthesize or procure the histidine-containing peptide of interest.

    • Prepare a stock solution of the peptide in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Prepare a stock solution of the ligand of interest in the same deuterated buffer.

    • Prepare a stock solution of this compound in the same deuterated buffer to serve as a reference compound if needed.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the peptide alone.

    • Acquire a 1D ¹H NMR spectrum of the ligand alone.

    • Titrate the peptide solution with increasing concentrations of the ligand, acquiring a ¹H NMR spectrum at each titration point.

    • The use of a peptide synthesized with this compound instead of histidine would simplify the aromatic region of the spectrum, allowing for clearer observation of changes in the chemical shifts of other protons upon ligand binding.

  • Data Analysis:

    • Monitor the chemical shift perturbations of the peptide's non-imidazole protons upon addition of the ligand.

    • The magnitude of the chemical shift changes can provide information on the binding affinity and the location of the binding site.

Protocol 3: A Representative Pharmacokinetic Study in Rodents

This protocol outlines a basic design for a pharmacokinetic study using this compound to investigate the metabolism of an imidazole-containing drug.[14][15]

  • Animal Dosing and Sample Collection:

    • Administer the non-deuterated imidazole-containing drug to one group of rodents (e.g., rats) at a specific dose.

    • Administer the deuterated version of the drug (containing an this compound moiety) to a second group of rodents at the same dose.

    • Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for the concentration of the parent drug and its major metabolites using a validated LC-MS/MS method, as described in Protocol 1.

    • Use the corresponding deuterated and non-deuterated compounds as their own internal standards where appropriate.

  • Pharmacokinetic Data Analysis:

    • Calculate the key pharmacokinetic parameters for both the deuterated and non-deuterated drug, including:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t₁/₂)

      • Clearance (CL)

    • Compare the pharmacokinetic profiles of the deuterated and non-deuterated drug to assess the impact of deuteration on metabolism and disposition. A significant increase in AUC and t₁/₂ for the deuterated drug would indicate a pronounced kinetic isotope effect.

Conclusion

The decision to use this compound in experimental research is a strategic one that extends beyond a simple comparison of purchase prices. While the initial outlay for this stable isotope-labeled compound is higher than its non-deuterated counterpart, the benefits in terms of data quality, experimental robustness, and mechanistic insight are profound. For researchers in drug discovery, metabolomics, and analytical chemistry, the use of this compound as an internal standard can significantly enhance the accuracy and precision of quantitative assays, ultimately leading to more reliable and reproducible results. Furthermore, its application in studying the kinetic isotope effect provides an invaluable tool for understanding drug metabolism and guiding the design of new therapeutic agents with improved pharmacokinetic properties. When the long-term goals of scientific rigor and research efficiency are considered, the investment in this compound is not merely a cost, but a strategic advantage that can accelerate the pace of discovery.

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An In-Depth Technical Guide to the NMR Spectrum of Imidazole-d3: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Imidazole and the Power of Isotopic Labeling

Imidazole, a five-membered aromatic heterocycle, is a cornerstone of chemical and biological sciences. Its unique electronic structure, amphoteric nature, and role as a ligand have cemented its importance in fields ranging from medicinal chemistry and materials science to biochemistry, where it famously constitutes the side chain of the amino acid histidine.[1] Understanding the nuanced molecular environment of imidazole is paramount for researchers seeking to harness its properties for drug development, catalysis, and the study of biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure and dynamics of molecules like imidazole in solution.[2] It provides exquisitely detailed information about the chemical environment of each atom. However, the inherent complexity of proton (¹H) NMR spectra, especially in intricate molecular systems, can present challenges in interpretation. This is where the strategic use of isotopic labeling, specifically with deuterium (²H or D), becomes an invaluable technique.[3]

This in-depth technical guide provides a comprehensive exploration of the NMR spectrum of imidazole-d3. We will begin by establishing a baseline understanding of the ¹H and ¹³C NMR spectra of unlabeled imidazole. Subsequently, we will delve into the profound effects of deuterium substitution on the NMR spectrum, offering both theoretical explanations and practical insights. This guide is designed for researchers, scientists, and drug development professionals who seek to leverage the power of deuterated imidazoles in their work. We will not only present data but also elucidate the causality behind experimental choices and provide robust protocols for acquiring and interpreting these critical spectra.

I. The Foundational Spectrum: A Close Look at Unlabeled Imidazole

Before we can appreciate the impact of deuteration, we must first thoroughly understand the NMR signature of imidazole itself. The imidazole ring possesses three distinct proton environments and three unique carbon environments.

Atom Numbering Convention

A consistent atom numbering scheme is crucial for unambiguous spectral assignment. Throughout this guide, we will adhere to the IUPAC numbering convention for the imidazole ring, as illustrated below.

Caption: IUPAC numbering of the imidazole ring.

¹H NMR Spectrum of Imidazole

In an aprotic solvent like deuterated chloroform (CDCl₃), the ¹H NMR spectrum of imidazole typically displays three distinct signals.[4][5]

  • H2: The proton attached to C2 is the most deshielded due to the inductive effect of the two adjacent nitrogen atoms. It appears as a singlet.

  • H4 and H5: Due to rapid tautomerization on the NMR timescale, the protons at the C4 and C5 positions become chemically equivalent.[6] This results in a single, time-averaged signal, which also appears as a singlet.

  • N1-H: The proton on the nitrogen atom is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet. In the presence of trace amounts of water, this proton can exchange, leading to a broadening or even disappearance of its signal.

¹³C NMR Spectrum of Imidazole

The proton-decoupled ¹³C NMR spectrum of imidazole shows three signals corresponding to the three carbon atoms in the ring.

  • C2: Similar to its attached proton, the C2 carbon is the most deshielded and appears at the lowest field.

  • C4 and C5: As a result of the rapid tautomerization, the C4 and C5 carbons are also chemically equivalent and give rise to a single resonance.[7]

The following table summarizes typical chemical shift ranges for imidazole in a common deuterated solvent. It is important to note that these values can vary depending on the solvent, concentration, and temperature.[8][9]

Nucleus Atom Position Typical Chemical Shift (δ) in CDCl₃ (ppm)
¹HH27.7 - 7.8
¹HH4, H57.1 - 7.2
¹HN1-HHighly variable (e.g., ~11.6)
¹³CC2~136
¹³CC4, C5~122

II. The Impact of Deuteration: Understanding the NMR Spectrum of this compound

Deuterium, an isotope of hydrogen with a nucleus containing a proton and a neutron, has a nuclear spin of 1, in contrast to the spin of 1/2 for a proton.[3] This fundamental difference has profound consequences for NMR spectroscopy. When a proton in a molecule is replaced by a deuterium, the corresponding signal in the ¹H NMR spectrum disappears. Furthermore, any spin-spin coupling between the deuterated position and neighboring protons is eliminated, leading to a simplification of the spectrum.[10]

In the case of this compound, the deuterons typically replace the most acidic protons. Through a process of exhaustive deuteration, often achieved by heating in a basic solution of deuterium oxide (D₂O), it is possible to replace the N1-H and both C2-H and the averaged C4/C5-H protons. However, commercially available "this compound" often refers to the species where the three carbon-bound protons have been exchanged for deuterium, leaving the N-H proton. For the purpose of this guide, we will consider the scenario of imidazole-2,4,5-d3.

Expected ¹H NMR Spectrum of Imidazole-2,4,5-d3

The ¹H NMR spectrum of imidazole-2,4,5-d3 is dramatically simplified compared to its non-deuterated counterpart.

  • Disappearance of C-H Signals: The signals corresponding to H2, H4, and H5 will be absent from the spectrum.

  • Presence of N-H Signal: The only remaining signal will be that of the N1-H proton. Its chemical shift will remain highly dependent on the experimental conditions.

This selective disappearance of signals is a powerful tool for spectral assignment in more complex molecules containing an imidazole moiety.

Expected ¹³C NMR Spectrum of Imidazole-2,4,5-d3

The ¹³C NMR spectrum of imidazole-2,4,5-d3 will still show three signals for the three carbon atoms. However, the appearance of these signals will be altered due to the coupling with deuterium.

  • ¹³C-¹H Coupling: In a standard proton-decoupled ¹³C NMR experiment, the signals are singlets.

  • ¹³C-²H Coupling: Deuterium has a spin of 1, and it will couple to the attached carbon. This results in a splitting of the carbon signal into a 1:1:1 triplet. The one-bond carbon-deuterium coupling constant (¹J_C-D) is related to the one-bond carbon-proton coupling constant (¹J_C-H) by the gyromagnetic ratios of the two nuclei.

The following table provides a comparison of the expected NMR data for imidazole and imidazole-2,4,5-d3.

Molecule Nucleus Atom Position Expected Chemical Shift (δ) (ppm) Expected Multiplicity (in ¹³C NMR)
Imidazole¹HH2~7.7 - 7.8Singlet
¹HH4, H5~7.1 - 7.2Singlet
¹HN1-HVariableBroad Singlet
¹³CC2~136Singlet
¹³CC4, C5~122Singlet
Imidazole-2,4,5-d3 ¹HH2, H4, H5Signal Absent-
¹HN1-HVariableBroad Singlet
¹³CC2~136Triplet (due to ¹J_C-D)
¹³CC4, C5~122Triplet (due to ¹J_C-D)

III. Experimental Protocol: Acquiring a High-Quality NMR Spectrum of this compound

The following protocol outlines the key steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra. This protocol is designed to be a self-validating system, with checks and considerations at each stage to ensure data integrity.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing a Weigh ~5-10 mg of this compound b Dissolve in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl3, DMSO-d6) a->b c Transfer to a clean, dry NMR tube b->c d Add an internal standard (e.g., TMS) if quantitative analysis is required c->d e Insert sample into the NMR spectrometer f Lock the spectrometer on the deuterium signal of the solvent e->f g Shim the magnetic field to achieve high homogeneity f->g h Acquire ¹H NMR spectrum g->h i Acquire ¹³C NMR spectrum (proton-decoupled) h->i j Apply Fourier transformation to the raw data (FID) k Phase correct the spectra j->k l Baseline correct the spectra k->l m Reference the chemical shifts to the internal standard or solvent residual peak l->m n Integrate the signals in the ¹H spectrum m->n

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Accurate weighing and the use of high-purity deuterated solvents are critical to minimize interfering signals from impurities and residual protons.[11] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[12][13]

    • Procedure:

      • Accurately weigh approximately 5-10 mg of this compound.

      • Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., chloroform-d, DMSO-d6) in a clean vial.

      • Transfer the solution to a clean, dry 5 mm NMR tube.

      • If precise quantification is needed, add a known amount of an internal standard such as tetramethylsilane (TMS).

  • NMR Data Acquisition:

    • Rationale: Locking and shimming are essential for achieving the high spectral resolution necessary for accurate chemical shift and coupling constant determination. The acquisition parameters for both ¹H and ¹³C experiments should be optimized to ensure good signal-to-noise ratio.

    • Procedure:

      • Insert the NMR tube into the spectrometer.

      • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

      • Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample.

      • For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

      • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon (which will be split into triplets by deuterium). A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

  • Data Processing:

    • Rationale: Proper data processing is crucial for extracting accurate information from the raw free induction decay (FID). Phasing, baseline correction, and referencing are all critical steps.

    • Procedure:

      • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

      • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

      • Apply a baseline correction to remove any broad distortions.

      • Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak to its known value.

      • For the ¹H spectrum, integrate the area under the N-H peak.

IV. Advanced Considerations: Tautomerism, pH, and Solvent Effects

The NMR spectrum of imidazole is not static; it is highly sensitive to its environment. Understanding these influences is critical for accurate interpretation.

Tautomerism

As previously mentioned, imidazole exists as a mixture of two rapidly interconverting tautomers.[14] This rapid exchange is why H4 and H5 (and C4 and C5) are observed as equivalent in the NMR spectrum at room temperature. At very low temperatures, it is sometimes possible to slow this exchange enough to observe separate signals for the two tautomers. The position of this equilibrium can be influenced by substituents on the ring.

pH Dependence

The imidazole ring can be protonated or deprotonated, and the ¹H and ¹³C chemical shifts are highly sensitive to the pH of the solution. This property makes imidazole and its derivatives useful as internal pH indicators in biomolecular NMR studies. As the pH of an aqueous solution of imidazole is lowered, the ring becomes protonated, leading to a downfield shift of all ring proton and carbon signals due to the increased positive charge.

Solvent Effects

The choice of solvent can significantly impact the chemical shifts of imidazole. Hydrogen bonding interactions between the imidazole N-H and solvent molecules can lead to substantial changes in the chemical shift of this proton. The aromatic solvent-induced shift (ASIS) can also affect the chemical shifts of the ring protons when an aromatic solvent like benzene-d6 is used.

V. Conclusion: this compound as a Powerful Tool in Scientific Research

The deuteration of imidazole provides a powerful method for simplifying its NMR spectrum and for unambiguously assigning signals in more complex systems. By understanding the fundamental principles of NMR and the specific effects of deuterium substitution, researchers can leverage this compound as a sophisticated probe in a wide array of chemical and biological investigations. This guide has provided a comprehensive overview, from the foundational NMR properties of unlabeled imidazole to a detailed experimental protocol for acquiring and interpreting the spectrum of its deuterated analogue. The ability to not just collect, but to deeply understand and critically analyze this data is what empowers scientific discovery and innovation.

References

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Theoretical vs. Actual Mass of Imidazole-d3: A Guide for High-Accuracy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the precise characterization of molecules is paramount. Stable isotope-labeled compounds, such as Imidazole-d3, are indispensable tools in quantitative bioanalysis, serving as internal standards to ensure accuracy and reproducibility.[1][2][3] A foundational aspect of their characterization is the verification of their mass. This guide provides an in-depth exploration of the distinction between the theoretical mass and the experimentally determined actual mass of this compound, outlining the principles, methodologies, and critical interpretation of mass spectrometry data.

The Conceptual Distinction: Theoretical vs. Actual Mass

In mass spectrometry, the terms "theoretical mass" and "actual mass" refer to two different, albeit closely related, values. Understanding their distinction is crucial for accurate data interpretation.

  • Theoretical Mass (Monoisotopic Mass): This is a calculated value. It represents the mass of a molecule computed by summing the exact masses of the most abundant, stable isotope of each constituent atom.[4][5] This calculation does not use the average atomic weights found on the periodic table, but rather the precise mass of specific nuclides (e.g., ¹²C, ¹H, ¹⁴N, and in this case, ²H or Deuterium).[6] The theoretical mass is a single, exact value that serves as the benchmark for experimental verification.

  • Actual Mass (Measured Mass): This is an experimentally determined value obtained from a mass spectrometer.[7] High-resolution mass spectrometry (HRMS) instruments are capable of measuring the mass-to-charge ratio (m/z) of an ion with a very high degree of precision, often to several decimal places.[8][9] The "actual mass" is the result of this physical measurement and is subject to the instrument's accuracy and various experimental factors.[10]

The core objective is to measure an actual mass that is accurate enough to confidently confirm the elemental composition predicted by the theoretical mass.

Calculating the Theoretical Mass of this compound

The first step is to establish the precise theoretical monoisotopic mass. This requires the molecular formula and the exact masses of the most abundant isotopes.

Molecular Formula: this compound (2,4,5-Trideuterio-1H-imidazole) has the molecular formula C₃HD₃N₂.[11] Note that this is distinct from the non-deuterated Imidazole (C₃H₄N₂).[12][13]

Isotopic Masses:

  • Carbon (¹²C): 12.000000 Da

  • Hydrogen (¹H): 1.007825 Da

  • Deuterium (²H or D): 2.014102 Da

  • Nitrogen (¹⁴N): 14.003074 Da

Calculation: The theoretical monoisotopic mass is the sum of the masses of the constituent atoms: Mass = (3 × Mass of ¹²C) + (1 × Mass of ¹H) + (3 × Mass of ²H) + (2 × Mass of ¹⁴N) Mass = (3 × 12.000000) + (1 × 1.007825) + (3 × 2.014102) + (2 × 14.003074) Mass = 36.000000 + 1.007825 + 6.042306 + 28.006148 Theoretical Monoisotopic Mass = 71.056279 Da

This calculated value is the target mass for the neutral this compound molecule. PubChem lists a computed monoisotopic mass of 71.056278374 Da, which aligns with this calculation.[14]

Experimental Determination of Actual Mass via HRMS

The actual mass of this compound is determined using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, typically coupled with a soft ionization source like Electrospray Ionization (ESI).[15][16][17]

Rationale for Methodology (E-E-A-T)
  • Expertise & Experience: ESI is selected because it is a "soft" ionization technique that minimizes in-source fragmentation, allowing the intact molecule to be ionized and analyzed.[17][18] This is critical for determining the mass of the parent molecule rather than its fragments. For a small, polar molecule like imidazole, ESI in positive ion mode is highly effective, typically generating a protonated molecular ion, [M+H]⁺.

  • Trustworthiness: A high-resolution mass analyzer like a TOF or Orbitrap is essential.[16] These instruments can resolve ions with very small mass differences, which is necessary to separate the analyte from potential isobaric interferences and to achieve the mass accuracy required to confirm the elemental composition.[15] The ability to measure mass to within a few parts-per-million (ppm) provides a high degree of confidence in the identification.[10]

Experimental Protocol: ESI-TOF Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small quantity of the this compound standard in a suitable solvent system. A typical choice is a mixture of water and methanol (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid).

    • Causality: The water/methanol mixture is a common mobile phase for reverse-phase chromatography and is highly compatible with ESI. The formic acid serves to acidify the solution, promoting the formation of positive ions by providing a source of protons (H⁺), which facilitates the generation of the [M+H]⁺ ion.[19]

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

    • Apply a high voltage (e.g., +3 to +5 kV) to the ESI needle.

    • Mechanism: The high voltage creates a fine spray of charged droplets. A heated drying gas (nitrogen) flows past the droplets, causing the solvent to evaporate. As the droplets shrink, the charge density on their surface increases until it reaches the Rayleigh limit, at which point the droplet undergoes Coulombic fission, ultimately yielding gas-phase molecular ions (in this case, [C₃HD₃N₂ + H]⁺).[17][20]

  • Mass Analysis and Detection:

    • The generated ions are guided by ion optics from the atmospheric pressure source into the high vacuum of the TOF mass analyzer.

    • In the TOF analyzer, a "pusher" electrode accelerates a packet of ions with a uniform kinetic energy into a field-free drift tube.

    • Principle: Because all ions have the same kinetic energy, their velocity is inversely proportional to their mass. Lighter ions travel faster down the drift tube and reach the detector first, while heavier ions arrive later.[16] The instrument measures the precise "time of flight" for each ion, which is then converted into an m/z value.[21][22]

  • Data Acquisition and Processing:

    • The detector records the arrival time and abundance of the ions, generating a mass spectrum.

    • The instrument's data system plots the relative intensity of ions versus their measured m/z. For this compound, a prominent peak corresponding to the [M+H]⁺ ion is expected.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_ms High-Resolution Mass Spectrometer A This compound Standard C Prepared Solution for Infusion A->C B Solvent (e.g., 50:50 Water/Methanol + 0.1% Formic Acid) B->C D Syringe Pump Infusion C->D E ESI Source (Ionization & Desolvation) D->E F Ion Optics (Transfer to Vacuum) E->F G TOF Mass Analyzer (Separation by m/z) F->G H Detector G->H I Data System: Mass Spectrum Generation H->I

Caption: Experimental workflow for determining the actual mass of this compound via ESI-TOF MS.

Data Analysis: Bridging Theoretical and Actual Mass

The primary output of the experiment is a mass spectrum. The key is to correctly identify the peak of interest and compare its measured m/z to the theoretical value.

Expected Measured Mass

Since ESI in positive mode generates a protonated molecule, the expected m/z value is that of the [M+H]⁺ ion.

Expected m/z = Theoretical Mass of this compound + Mass of a Proton (¹H⁺) Expected m/z = 71.056279 Da + 1.007276 Da (Note: mass of H minus electron) Expected m/z for [M+H]⁺ = 72.063555 Da

Data Summary Table
ParameterSpeciesCalculation / BasisMass (Da)
Theoretical Mass C₃HD₃N₂ (Neutral)Sum of most abundant isotopes71.056279
Expected Actual Mass [C₃HD₃N₂ + H]⁺Theoretical Mass + Mass of H⁺72.063555
Common Adduct (Example) [C₃HD₃N₂ + Na]⁺Theoretical Mass + Mass of Na⁺93.038223
Analysis of Discrepancies

In practice, the measured m/z will rarely be exactly the theoretical value. The deviation, or mass error, is a critical metric.

Mass Error (ppm) = [ (Measured Mass - Theoretical Mass) / Theoretical Mass ] × 10⁶

A measured mass of 72.0634 Da would yield a mass error of: Error = [ (72.0634 - 72.063555) / 72.063555 ] × 10⁶ = -2.15 ppm

For modern HRMS instruments, a mass error of < 5 ppm is typically considered acceptable for confirming an elemental composition.[23]

Several factors can influence the measured mass accuracy:[24]

  • Instrument Calibration: The mass spectrometer must be calibrated regularly using known standards across the desired mass range. An out-of-date or poor-quality calibration is a primary source of mass error.[23]

  • Isotopic Purity: Commercial deuterated standards are not 100% pure.[25][26] The sample will contain trace amounts of isotopologues with fewer deuterium atoms (e.g., Imidazole-d2, -d1, -d0). This will result in a cluster of peaks in the mass spectrum, each separated by ~1 Da. The primary peak should correspond to the fully deuterated species.

  • Ion Statistics: Low ion abundance (a weak signal) can lead to poorer mass accuracy due to insufficient data points to define the peak shape.[24][27]

  • Environmental Factors: Fluctuations in laboratory temperature can cause minor drifts in the electronics and flight tube dimensions, affecting mass stability over time.[23]

By understanding the principles of mass calculation, the causality behind the experimental methodology, and the factors that influence measurement accuracy, researchers can confidently characterize this compound and other critical reagents, ensuring the integrity and reliability of their scientific data.

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Methodological & Application

Application Note: Quantitative Analysis of Imidazole in Biological Matrices Using Imidazole-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of imidazole in biological matrices, such as human plasma, utilizing Imidazole-d3 as a stable isotope-labeled internal standard (SIL-IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the rationale behind the use of deuterated internal standards, present a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, and discuss method validation in accordance with regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and accurate bioanalytical method for imidazole quantification.

Introduction: The Imperative for an Ideal Internal Standard

In the realm of quantitative mass spectrometry, particularly in complex biological matrices, the precision and accuracy of the results are fundamentally dependent on the effective use of an internal standard (IS). The primary role of an internal standard is to compensate for the variability inherent in the analytical workflow, from sample preparation to instrumental analysis.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire process, including extraction recovery, ionization efficiency, and potential matrix effects.[3]

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the gold standard for quantitative LC-MS/MS assays.[3] this compound, with three of its hydrogen atoms replaced by deuterium, is an exemplary SIL-IS for the quantification of imidazole. Its chemical and physical properties are nearly identical to those of the unlabeled analyte, ensuring they co-elute during chromatography and experience similar ionization and fragmentation behavior.[4] This near-identical behavior allows for highly effective correction of analytical variability, leading to superior accuracy and precision.[3]

The slight mass difference between imidazole and this compound allows for their distinct detection by the mass spectrometer, forming the basis of this highly specific and sensitive quantitative method. The use of a SIL-IS is particularly crucial in bioanalytical methods to mitigate the impact of matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results.[1]

Physicochemical Properties and Mass Spectrometric Behavior

A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.

CompoundMolecular FormulaMolecular Weight ( g/mol )Structure
ImidazoleC₃H₄N₂68.08

This compoundC₃HD₃N₂71.10

Mass Spectrometric Detection:

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. While the precursor ion is the protonated molecule ([M+H]⁺), the product ions are generated through collision-induced dissociation (CID).

Note: The optimal MRM transitions and collision energies must be determined empirically by infusing a standard solution of each compound into the mass spectrometer.

Predicted MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Imidazole69.142.1The precursor ion is the protonated molecule [M+H]⁺. The product ion likely corresponds to the loss of HCN.
This compound72.144.1The precursor ion is the protonated molecule [M+H]⁺. The product ion likely corresponds to the loss of DCN.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a representative workflow for the quantification of imidazole in human plasma.

Materials and Reagents
  • Imidazole (≥99% purity)

  • This compound (≥98% isotopic purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Preparation of Stock and Working Solutions
  • Imidazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of imidazole and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Imidazole Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the imidazole stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • This compound Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting imidazole from plasma.

  • Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • To each tube, add 50 µL of the respective sample (blank plasma, plasma spiked with calibration standards, QC samples, or unknown samples).

  • Add 20 µL of the this compound Working Internal Standard Solution (100 ng/mL) to all tubes except the blank.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions To be optimized (see Table in Section 2)
Dwell Time 100 ms

Data Analysis and Quantification

The concentration of imidazole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of imidazole in the QC and unknown samples is then interpolated from this calibration curve using a linear regression with a 1/x² weighting.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]

Key Validation Parameters
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[4][7] These should be assessed at multiple concentration levels (low, medium, and high QC samples).

  • Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[5]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Typical Acceptance Criteria
ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)[6]
Precision (CV%) ≤15% (≤20% at the LLOQ)[6]
Linearity (r²) ≥0.99

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike_is Spike with this compound IS (20 µL) plasma->spike_is precipitate Protein Precipitation (200 µL ACN) spike_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio calibrate Quantify using Calibration Curve ratio->calibrate result Final Concentration calibrate->result G cluster_process Analytical Process cluster_calc Quantification Analyte Analyte (Imidazole) Variability Sample Prep & Instrumental Variability Analyte->Variability IS Internal Standard (this compound) IS->Variability Analyte_Signal Analyte Signal Variability->Analyte_Signal IS_Signal IS Signal Variability->IS_Signal Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: The ratio of analyte to internal standard signal corrects for analytical variability.

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a highly reliable and robust method for the quantitative analysis of imidazole in biological matrices by LC-MS/MS. The near-identical chemical and physical properties of the analyte and the internal standard ensure effective compensation for analytical variability, leading to accurate and precise results. The detailed protocol and validation guidelines presented in this application note serve as a comprehensive resource for researchers to develop and implement this method in their laboratories, ultimately contributing to high-quality data in pharmacokinetic, toxicokinetic, and other related studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Pannuri, A. et al. (2012). Bioanalytical Method Validation. Asian Journal of Research in Pharmaceutical Sciences.
  • Pappa, H. et al. (2004). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
  • Baranowska, I. et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules.
  • LGC Standards. This compound Certificate of Analysis.
  • Thevis, M. et al. (2003). LC/MS/MS method for the quantitation of MTIC...in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis.
  • Fukushima, T. et al. (2022). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry.... MDPI.
  • Teich, M. et al. (2019).
  • Dolan, J. W. (2012). When Should an Internal Standard be Used?

Sources

Application Notes and Protocols for Advanced Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Mitigating Back-Exchange in HDX-MS: A Protocol-Driven Guide with an Investigative Outlook on Deuterated Buffers

Audience: Researchers, scientists, and drug development professionals engaged in structural biology and biopharmaceutical characterization.

Foreword: The Pursuit of Isotopic Integrity in HDX-MS

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has become an indispensable tool for probing the conformational dynamics of proteins in solution.[1] By monitoring the rate of deuterium uptake on backbone amide hydrogens, we can map protein-ligand binding sites, characterize allosteric effects, and compare the higher-order structure of biotherapeutics.[1][2] The precision of these measurements, however, is fundamentally challenged by the phenomenon of "back-exchange"—the unwanted loss of incorporated deuterium for protons during the analytical workflow.[3][4]

This guide provides a detailed protocol grounded in established best practices for minimizing back-exchange. It further delves into the chemical principles of the quench and separation steps, offering a scientifically-grounded perspective on experimental choices. Finally, it addresses the theoretical, yet currently non-standard, use of deuterated buffer components like Imidazole-d3 as a potential strategy for further reducing back-exchange, framing it as an area for future investigation.

The Foundational Challenge: Understanding and Combating Back-Exchange

HDX-MS experiments rely on a deceptively simple principle: a protein's structure dictates the solvent accessibility of its backbone amides.[5] Amides in highly structured, hydrogen-bonded regions (like α-helices and β-sheets) will exchange slowly, while those in flexible loops will exchange rapidly. The workflow involves initiating this exchange by diluting the protein into a D₂O-based buffer, allowing it to proceed for various time points, and then quenching the reaction to "freeze" the isotopic signature for analysis.[2]

The quench step, typically achieved by rapidly lowering the pH to ~2.5 and the temperature to ~0°C, dramatically slows the exchange rate by orders of magnitude.[2][6] However, it does not stop it completely. The subsequent steps of proteolytic digestion, peptide trapping, and chromatographic separation are all performed in aqueous (H₂O-based) mobile phases. During this period, which can last several minutes, the incorporated deuterium is at risk of exchanging back for protons, leading to an underestimation of the true deuterium uptake and a potential loss of valuable structural information.[3][4][7]

The rate of this back-exchange is minimized at a pH of approximately 2.5 and low temperatures.[4][8] Modern HDX-MS platforms, such as the Waters ACQUITY UPLC M-Class System with HDX Technology, are engineered to maintain these conditions precisely, often employing sub-zero chromatography (e.g., -10°C or -20°C) to further suppress back-exchange.[7][9][10][11]

The Critical Role of the Quench Buffer

The composition of the quench buffer is paramount. Its primary function is to rapidly and reliably lower the pH of the labeling reaction to the 2.5 "sweet spot" where amide exchange rates are at their minimum.[4][6][12]

Typical Quench Buffer Components:

  • Acid: Formic acid, trifluoroacetic acid (TFA), or glycine at low pH are common.

  • Chaotrope (Optional but Recommended): Guanidinium chloride (GdmCl) or urea can be included to aid in protein unfolding post-quench, which improves the efficiency of proteolytic digestion.[13]

  • Reducing Agent (For Disulfide Bonds): Tris(2-carboxyethyl)phosphine (TCEP) is often included to reduce disulfide bonds, further facilitating digestion.

It is crucial to empirically verify that a 1:1 mixture of your labeling buffer and the chosen quench buffer consistently results in a final pH of ~2.5 at 0°C.[12]

An Investigative Perspective: The Hypothetical Case for this compound

The core principle of minimizing back-exchange is to remove sources of exchangeable protons from the analytical path wherever possible. This has led to innovations like sub-zero chromatography.[7] An intriguing, though not currently established, extension of this principle is the use of deuterated buffer components in the post-quench workflow.

The Chemical Rationale (Hypothetical):

Imidazole is a common buffer in biochemistry, particularly for protein purification via immobilized metal affinity chromatography (IMAC).[14][15] However, it is generally considered incompatible with electrospray ionization MS in high concentrations as it can cause ion suppression.[16] Furthermore, its pKa (~7) makes it unsuitable for the low-pH conditions required during the quench and separation phases of an HDX-MS experiment.

If, for a highly specialized and unusual experimental reason, a basic buffer component were required after the quench step, using a standard protonated version would be catastrophic for data integrity, as it would actively accelerate back-exchange. In such a theoretical scenario, one might consider using a fully deuterated version, such as this compound. The rationale would be that any acid-base chemistry involving the deuterated imidazole would involve the transfer of deuterium atoms, not protons, thereby preserving the isotopic labeling on the peptides.

Current Status: A Non-Standard, Unverified Approach

It must be emphasized that the use of this compound as a component in HDX-MS quench or mobile phase buffers is not a standard or validated practice . The literature on HDX-MS focuses on minimizing back-exchange by optimizing pH, temperature, and separation speed.[4][7] The use of imidazole in MS is primarily discussed in the context of native MS for charge reduction[15][17] or as part of the histidine side chain, where its C-2 hydrogen can undergo slow exchange—a different phenomenon entirely.[18][19][20]

Therefore, the protocol provided below adheres to the well-established, state-of-the-art methodology for minimizing back-exchange. The concept of using deuterated buffers like this compound should be considered purely investigational and would require extensive empirical validation against standard methods.

Optimized Protocol for a Bottom-Up HDX-MS Experiment

This protocol is designed for a typical automated HDX-MS platform (e.g., Waters HDX, Thermo Scientific H-Class) and assumes the goal is to compare a protein in two states (e.g., apo vs. ligand-bound).

Materials and Reagents
Reagent/MaterialSpecifications
Protein Stock ≥ 100 µM in an aqueous buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)
Ligand Stock Concentrated stock in a compatible buffer or DMSO
Labeling Buffer (D₂O) Protein formulation buffer prepared in 99.9% D₂O. Adjust pD to 7.0 (pD = pH_reading + 0.4)
Quench Buffer 400 mM Glycine, 6 M Urea, pH 2.3 (in H₂O). Store on ice.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Protease Column Immobilized Pepsin (or other acid-stable protease)
Trap Column C18 Trap Column
Analytical Column C18 Reversed-Phase Column suitable for peptide separations
Experimental Workflow Diagram

HDX_Workflow cluster_prep Sample Preparation cluster_labeling Deuterium Labeling cluster_analysis LC-MS Analysis (0°C) Protein Protein Stock (Apo/Bound) Labeling Incubate at 20°C (e.g., 10s, 1m, 10m, 1h) Protein->Labeling Dilute 1:19 D2O_Buffer Labeling Buffer (D₂O, pD 7.0) D2O_Buffer->Labeling Quench Quench 1:1 (pH 2.5, 0°C) Labeling->Quench Timed Aliquots Inject Inject Quench->Inject Digest Online Pepsin Digestion Inject->Digest Trap Peptide Trapping & Desalting Digest->Trap Separate UPLC Separation Trap->Separate Detect Mass Spectrometry Separate->Detect

Caption: Automated HDX-MS workflow from labeling to detection.

Step-by-Step Methodology
  • System Preparation:

    • Equilibrate the entire LC system, including columns and sample loops, at the desired low temperature (e.g., 0°C for digestion/trapping, -10°C for separation if available) for at least 1 hour.

    • Thoroughly wash the protease column and fluidics path to minimize carryover.[21]

  • Sample Preparation (on ice):

    • Prepare two sets of protein samples: 'State A' (e.g., Apo protein) and 'State B' (e.g., Protein + saturating concentration of ligand). Ensure final buffer conditions are identical.

    • For each state, prepare an undeuterated control by diluting the protein stock into the H₂O-based formulation buffer instead of the D₂O labeling buffer. This is essential for peptide identification.[5]

  • Deuterium Labeling (Automated):

    • The autosampler will initiate the exchange reaction by diluting a small volume of protein stock (e.g., 5 µL) into a larger volume of D₂O labeling buffer (e.g., 95 µL).

    • Incubate for a series of time points (e.g., 10s, 1 min, 10 min, 60 min). At least three replicates should be performed for each time point.[6]

  • Quenching and Digestion:

    • At the end of each incubation period, the reaction is quenched by adding an equal volume of ice-cold Quench Buffer.

    • The quenched sample is immediately injected into the sample loop.

    • The sample is passed over the immobilized pepsin column at an appropriate flow rate (e.g., 100 µL/min) to generate peptides.

  • Peptide Trapping and Separation:

    • The resulting peptides are captured on a C18 trap column, which serves to desalt and concentrate them.

    • After a brief trapping period, the valve switches, and the peptides are eluted from the trap column onto the analytical C18 column using a fast chromatographic gradient (e.g., 5-40% B in 5-8 minutes).[7] Higher flow rates on UPLC systems can improve separation without compromising back-exchange significantly.[22]

  • Mass Spectrometry:

    • Acquire data in a data-independent mode (e.g., MSᴱ) to capture both precursor and fragment ion information for peptide identification.

    • Analyze the undeuterated control sample with MS/MS to generate a comprehensive peptide list.

  • Data Analysis:

    • Specialized software (e.g., Waters DynamX, HDExaminer) is used to:

      • Identify all peptides from the undeuterated control.

      • Calculate the centroid mass for each peptide at every time point for both states.

      • Determine the level of deuterium uptake by subtracting the mass of the undeuterated peptide.

      • Generate uptake plots and difference plots to visualize changes in protein dynamics between the two states.

Conclusion and Future Directions

Minimizing back-exchange is the cornerstone of high-quality HDX-MS data. The protocol detailed here leverages the established principles of low pH and low-temperature analysis to preserve the in-vivo isotopic labeling. By adhering to a rigorously controlled, automated workflow, researchers can confidently map protein dynamics.

The concept of using deuterated buffer components like this compound remains an academic curiosity. While chemically logical, its practical utility has not been demonstrated and its compatibility with the complex requirements of an HDX-MS workflow is unknown. Future advancements in back-exchange suppression are more likely to arise from further innovations in ultra-fast, sub-zero chromatographic separations and novel materials that limit non-specific surface interactions.[7][10]

References

  • ACQUITY UPLC M-Class System with HDX Technology. (n.d.). CEITEC. Retrieved from [Link]

  • D'Mello, R., & Wilson, D. J. (2021). Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA. Methods in Enzymology, 653, 25-50. Retrieved from [Link]

  • Marcsisin, S. R., & Engen, J. R. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(17), 10587-10668. Retrieved from [Link]

  • Mullangi, V., et al. (2020). Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry. Analytical Chemistry, 92(15), 10536-10543. Retrieved from [Link]

  • Mayne, L., et al. (2011). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Journal of the American Society for Mass Spectrometry, 22(11), 1899-1905. Retrieved from [Link]

  • Mullangi, V., et al. (2020). Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry. PubMed. Retrieved from [Link]

  • Mayne, L., et al. (2011). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC - NIH. Retrieved from [Link]

  • Miyagi, M., & Nakazawa, T. (2013). Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry. Analytical Chemistry, 85(15), 7249-7256. Retrieved from [Link]

  • Masson, G. R., et al. (2019). Fundamentals of HDX-MS. Protein Science, 28(8), 1364-1376. Retrieved from [Link]

  • Hudgens, J. W., et al. (2022). Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 94(26), 9286-9294. Retrieved from [Link]

  • Wales, T. E., et al. (2020). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Journal of the American Society for Mass Spectrometry, 31(11), 2264-2271. Retrieved from [Link]

  • Wang, L., et al. (2022). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. STAR Protocols, 3(2), 101358. Retrieved from [Link]

  • Englander, S. W., & Mayne, L. (1992). Mechanisms and uses of hydrogen exchange. Annual Review of Biophysics and Biomolecular Structure, 21, 243-265. Retrieved from [Link]

  • ACQUITY UPLC M-Class with HDX Technology. (n.d.). Waters Help Center. Retrieved from [Link]

  • Li, Z., et al. (2021). High-throughput hydrogen deuterium exchange mass spectrometry (HDX-MS) coupled with subzero-temperature ultrahigh pressure liquid chromatography (UPLC) separation for complex sample analysis. Analytical and Bioanalytical Chemistry, 413(3), 855-864. Retrieved from [Link]

  • Martin, E. W., et al. (2022). HDX–MS finds that partial unfolding with sequential domain activation controls condensation of a cellular stress marker. Proceedings of the National Academy of Sciences, 119(26), e2202221119. Retrieved from [Link]

  • nanoACQUITY UPLC System with HDX Technology. (n.d.). Waters Help Center. Retrieved from [Link]

  • Protocol for HDX-MS. (n.d.). University of Copenhagen. Retrieved from [Link]

  • Ahn, J., et al. (2017). Optimization of Feasibility Stage for Hydrogen/Deuterium Exchange Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(10), 2176-2184. Retrieved from [Link]

  • Martins, C., et al. (2021). Pushing the limits of hydrogen/deuterium exchange mass spectrometry to study protein:fragment low affinity interactions. European Journal of Mass Spectrometry, 27(4), 213-222. Retrieved from [Link]

  • Mechanism of the HDX reaction at the imidazole C 2 hydrogen of... (n.d.). ResearchGate. Retrieved from [Link]

  • Halabelian, L., et al. (2021). Hydrogen–Deuterium Exchange Mass Spectrometry Reveals Mechanistic Insights into RNA Oligonucleotide-Mediated Inhibition of TDP-43 Aggregation. Journal of the American Chemical Society, 143(30), 11573-11585. Retrieved from [Link]

  • Ren, G., et al. (2014). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. Biochemistry, 53(34), 5539-5548. Retrieved from [Link]

  • Miyagi, M., & Nakazawa, T. (2013). Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? (2023). ResearchGate. Retrieved from [Link]

  • Patrick, J. W., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 91(23), 15065-15072. Retrieved from [Link]

  • Patrick, J. W., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. Retrieved from [Link]

  • Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Journal of visualized experiments : JoVE, (52), 2838. Retrieved from [Link]

Sources

Application Note: A Robust Method for the Quantitative Analysis of Hydroxylated Metabolites using Imidazole-d3 Derivatization and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The accurate quantification of low-abundance metabolites, such as steroids, in complex biological matrices remains a significant analytical challenge.[1] These molecules often exhibit poor ionization efficiency in standard electrospray ionization (ESI) mass spectrometry, hindering the achievement of required sensitivity levels for clinical and research applications.[1][2] Chemical derivatization presents a powerful strategy to overcome these limitations by introducing a chemical moiety that enhances an analyte's detectability.[3][4]

This application note details a highly sensitive and specific method for the quantitative analysis of hydroxylated metabolites, using steroids as a primary example. The protocol employs 1-methyl-1H-imidazole-2-sulfonyl chloride for derivatization, which targets hydroxyl groups to introduce a permanently charged sulfonyl moiety, thereby drastically improving ionization efficiency in positive-ion ESI.[1] For robust and accurate quantification, a stable isotope-labeled version of the reagent, 1-(methyl-d3)-1H-imidazole-2-sulfonyl chloride (Imidazole-d3), is used to generate a co-eluting, mass-distinguishable internal standard for each analyte.[5][6] This stable isotope labeling (SIL) approach is the gold standard for correcting matrix effects and procedural inconsistencies, ensuring the highest level of data quality.[5][6][7]

This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable workflow for quantifying challenging metabolites by LC-MS/MS.

Principle of the Method: Causality Behind the Chemistry

The success of this method is built on two fundamental principles: derivatization for enhanced sensitivity and differential isotope labeling for quantitative accuracy.

2.1. Enhancing Ionization Efficiency Steroids and other similar endogenous metabolites are often neutral molecules that lack easily ionizable functional groups.[1] Consequently, their protonation during the ESI process is inefficient, leading to low signal intensity. This derivatization strategy overcomes this intrinsic limitation. The sulfonyl chloride group of the imidazole reagent reacts with the hydroxyl groups on the metabolite. This reaction appends a moiety containing a tertiary amine on the imidazole ring, which is readily and permanently protonated under typical acidic mobile phase conditions used in reversed-phase chromatography. This pre-charged derivative demonstrates a significantly enhanced response in the mass spectrometer, allowing for detection at much lower concentrations.[1]

2.2. Ensuring Quantitative Accuracy with Stable Isotope Labeling (SIL) Accurate quantification in complex matrices like plasma or urine is often confounded by matrix effects (ion suppression or enhancement) and unavoidable analyte losses during sample preparation.[2] The SIL strategy elegantly compensates for these issues.[6]

By derivatizing a separate aliquot of the sample or a calibration standard with the deuterated this compound reagent, a perfect internal standard is created. This d3-labeled analyte derivative is chemically identical to the non-labeled (d0) analyte derivative. Therefore, it exhibits the same:

  • Extraction recovery

  • Chromatographic retention time

  • Ionization efficiency and susceptibility to matrix effects

However, due to the three deuterium atoms on the methyl group, it has a mass difference of +3 Da. The triple quadrupole mass spectrometer can easily distinguish between the analyte (d0) and the internal standard (d3) in Multiple Reaction Monitoring (MRM) mode. By calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard, any signal variability is normalized, leading to exceptional precision and accuracy.[5][8]

Experimental Workflow Overview

The end-to-end process involves sample preparation, parallel derivatization reactions for the analyte and internal standard, followed by LC-MS/MS analysis and data processing.

Sources

Mastering Precision: A Step-by-Step Guide to Preparing Imidazole-d3 Stock Solutions for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern analytical chemistry, particularly in mass spectrometry-based quantitative studies, the use of stable isotope-labeled internal standards is paramount for achieving accuracy and precision. Imidazole-d3, a deuterated analog of imidazole, serves as an invaluable tool in such applications, including pharmacokinetic studies and metabolomics research. The incorporation of deuterium atoms results in a mass shift from its non-labeled counterpart, allowing for its use as an internal standard to correct for matrix effects and variations during sample processing and analysis.[1][2] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the precise preparation of this compound stock solutions, ensuring the integrity and reliability of quantitative data.

Foundational Knowledge: Properties and Handling of this compound

Before proceeding with the preparation of stock solutions, a thorough understanding of the physicochemical properties and handling requirements of this compound is essential.

Chemical and Physical Properties:

PropertyValueSource
Chemical Formula C₃HD₃N₂PubChem
Molecular Weight 71.10 g/mol [3]
Appearance White to off-white solidGeneral Knowledge
Solubility Highly soluble in water and polar organic solvents like methanol and ethanol.[4][5]General Chemical Principles

Crucial Handling Considerations for Deuterated Compounds:

Deuterated compounds, while not radioactive, require specific handling procedures to maintain their isotopic purity. The primary concern is the potential for hydrogen-deuterium (H/D) exchange with atmospheric moisture or protic solvents.[4] To mitigate this, it is imperative to work in a dry, inert atmosphere, such as under a nitrogen or argon gas stream, especially when handling the solid compound and preparing solutions.

Essential Materials and Equipment

To ensure accuracy and safety, gather the following materials and equipment before starting the procedure:

  • Chemicals:

    • This compound (high purity, ≥98% isotopic enrichment)

    • High-purity solvent (e.g., LC-MS grade Methanol, Acetonitrile, or deionized water, depending on the analytical application)

  • Labware:

    • Analytical balance (readable to at least 0.1 mg)

    • Volumetric flasks (Class A) of appropriate volumes (e.g., 10 mL, 25 mL, 50 mL)

    • Pipettes (calibrated) and sterile pipette tips

    • Spatula

    • Weighing paper or weighing boat

    • Amber glass vials with PTFE-lined caps for storage

  • Safety Equipment:

    • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

    • Fume hood or a glove box with an inert atmosphere.

Step-by-Step Protocol for Preparing a 1 mg/mL this compound Stock Solution

This protocol details the preparation of a 1 mg/mL primary stock solution, which can then be used to prepare more dilute working solutions.

Step 1: Equilibration and Weighing

  • Causality: Bringing the this compound container to ambient temperature before opening is crucial to prevent condensation of atmospheric moisture onto the cold powder, which could lead to H/D exchange and inaccurate weighing.

  • Procedure:

    • Remove the this compound container from its storage location (typically a desiccator or freezer) and allow it to equilibrate to room temperature for at least 30 minutes.

    • In a fume hood or glove box, accurately weigh the desired amount of this compound using an analytical balance. For a 10 mL stock solution of 1 mg/mL, weigh out 10.0 mg.

Step 2: Dissolution

  • Causality: The choice of solvent is dictated by the downstream application. Methanol and acetonitrile are common choices for LC-MS applications due to their volatility and compatibility with reversed-phase chromatography.

  • Procedure:

    • Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.

    • Add a small volume of the chosen solvent (e.g., 5-7 mL of methanol) to the flask.

    • Gently swirl the flask or sonicate for a few minutes to ensure the complete dissolution of the solid.

Step 3: Dilution to Final Volume

  • Causality: Using a volumetric flask ensures the final concentration is accurate. Bringing the solution to the final volume at a constant temperature minimizes volume errors.

  • Procedure:

    • Once the solid is fully dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

    • Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

Step 4: Labeling and Storage

  • Causality: Proper labeling and storage are critical for maintaining the integrity and traceability of the stock solution. Amber vials protect the solution from potential photodegradation.

  • Procedure:

    • Transfer the prepared stock solution into a clean, amber glass vial with a PTFE-lined cap.

    • Label the vial clearly with the following information:

      • Name of the compound (this compound)

      • Concentration (1 mg/mL)

      • Solvent used

      • Date of preparation

      • Name of the preparer

      • Expiration date (A conservative expiration date of one year is recommended, with periodic checks for stability).

    • Store the stock solution in a refrigerator at 2-8°C. For long-term storage, aliquoting into smaller volumes and storing at -20°C is advisable to minimize freeze-thaw cycles.

Workflow Diagram

Stock_Solution_Preparation cluster_prep Preparation Phase cluster_solution Solution Phase cluster_storage Storage Phase Equilibrate Equilibrate this compound to Room Temperature Weigh Accurately Weigh 10.0 mg this compound Equilibrate->Weigh Transfer Transfer to 10 mL Volumetric Flask Weigh->Transfer Add_Solvent Add ~7 mL Solvent (e.g., Methanol) Transfer->Add_Solvent Dissolve Swirl/Sonicate to Completely Dissolve Add_Solvent->Dissolve Final_Volume Dilute to 10 mL with Solvent Dissolve->Final_Volume Homogenize Cap and Invert to Homogenize Final_Volume->Homogenize Transfer_Vial Transfer to Amber Vial Homogenize->Transfer_Vial Label Label with Full Details Transfer_Vial->Label Store Store at 2-8°C Label->Store

Caption: Workflow for Preparing this compound Stock Solution.

Quality Control and Verification

Ensuring the accuracy of the prepared stock solution is a critical, self-validating step.

Concentration Verification:

  • Procedure: The concentration of the stock solution can be verified by preparing a dilution and analyzing it using a calibrated analytical instrument, such as a UV-Vis spectrophotometer or an LC-MS system with a certified reference standard.

Isotopic Purity:

  • Procedure: The isotopic purity of the this compound stock solution can be confirmed using high-resolution mass spectrometry to ensure the correct mass-to-charge ratio and the absence of significant non-deuterated imidazole.

Stability Assessment:

  • Rationale: While imidazole solutions are generally stable, it is good practice to monitor the stability of the stock solution over time, especially if it is to be used for an extended period.[6][7]

  • Procedure: Periodically (e.g., every 3-6 months), a fresh dilution from the stock solution should be analyzed and the results compared to the initial analysis. Any significant deviation may indicate degradation.

Conclusion

The preparation of accurate and stable this compound stock solutions is a fundamental prerequisite for reliable quantitative analysis. By following this detailed protocol, researchers can minimize potential sources of error, ensure the integrity of their internal standards, and ultimately generate high-quality, reproducible data. Adherence to these guidelines for handling, preparation, and quality control will contribute to the overall success and validity of research and development endeavors.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Seven, A. B. (2016). Common Stock Solutions. Alpay B. Seven. [Link]

  • GE Healthcare. (2005). His SpinTrap. GE Healthcare Bio-Sciences AB. [Link]

  • Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Isotope Science. [Link]

  • Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Diagnostic Reagents Ltd. (2022). Imidazole Buffer pH 7.3. Diagnostic Reagents Ltd. [Link]

  • iGEM Lyon. (2025). Solution and Buffer Recipes. iGEM Lyon. [Link]

  • Hampton Research. (n.d.). StockOptions Imidazole Buffer Kit. Hampton Research. [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Wang, S., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Chen, Y., et al. (2025). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. PubMed Central. [Link]

  • Domanska, U. (2025). Solubility of Imidazoles in Alcohols. ResearchGate. [Link]

  • Pistos, C., et al. (2004). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. PubMed. [Link]

  • Zhou, Q., et al. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. PubMed. [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia. [Link]

  • Marcsisin, E. J., et al. (n.d.). Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry. PMC - NIH. [Link]

  • Domanska, U. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

  • Dasgupta, K. (2018). Stability of Imidazole- shelf life?. ResearchGate. [Link]

  • Busby, W. F., et al. (1998). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. PubMed. [Link]

  • Domanska, U. (2025). Solubility of Imidazoles in Ethers. ResearchGate. [Link]

  • Sorgi, D., et al. (2024). Imiquimod Solubility in Different Solvents: An Interpretative Approach. ResearchGate. [Link]

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Probing the Dance of Life: A Guide to Using Imidazole-d3 in the Study of Protein Dynamics and Folding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic World of Proteins

Proteins are not static entities as often depicted in textbooks. They are dynamic machines, constantly in motion, undergoing conformational changes that are fundamental to their biological function. This intricate dance of folding into a unique three-dimensional structure and the subsequent fluctuations are central to enzymatic catalysis, signal transduction, and molecular recognition. Understanding these dynamics is paramount for deciphering disease mechanisms and for the rational design of novel therapeutics.

This guide provides an in-depth exploration of the application of deuterated imidazole (imidazole-d3) as a powerful tool for elucidating the complexities of protein dynamics and folding. We will delve into the core principles and provide detailed protocols for leveraging this compound in concert with cutting-edge biophysical techniques, including Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Neutron Crystallography.

The Role of Imidazole and its Deuterated Analogue

The imidazole side chain of histidine residues plays a crucial role in protein structure and function. Its ability to act as both a hydrogen bond donor and acceptor, and its typical pKa near physiological pH, positions it as a key player in enzymatic reactions and protein stability. The protons on the imidazole ring, particularly the one attached to nitrogen, are exchangeable with solvent protons. By substituting these protons with deuterium from this compound in a deuterated buffer, we can introduce a subtle isotopic label that acts as a powerful probe for monitoring protein dynamics.

Part 1: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) with this compound Derivatives

HDX-MS is a powerful technique that monitors the exchange of backbone amide protons with deuterium from the solvent. The rate of exchange is a sensitive reporter of protein conformation, dynamics, and solvent accessibility. While direct use of this compound as an internal exchange reporter in HDX-MS is challenging due to the pH-dependent exchange rate of its protons, specifically engineered imidazolium compounds have emerged as superior internal exchange reporters (IERs).[1][2] These IERs are crucial for correcting for variations in experimental conditions, thereby enhancing the reproducibility and reliability of HDX-MS data.[1][2]

Application: Mapping Protein-Ligand Interactions

Differential HDX-MS (ΔHDX-MS) is a particularly valuable application for drug development, as it can pinpoint regions of a protein that are protected from deuterium exchange upon ligand binding.[3] This protection indicates a change in conformation or dynamics, often highlighting the binding site or allosteric effects.

Experimental Workflow: ΔHDX-MS for Protein-Ligand Interaction Mapping

HDX_MS_Workflow cluster_prep Sample Preparation cluster_labeling Deuterium Labeling cluster_quench Quenching cluster_analysis Analysis Prot_Ligand Protein + Ligand (e.g., 7.5 µM Protein, 75 µM Ligand) Label_Bound Incubate in D2O Buffer (e.g., 87% D2O, pD 7.5, 20°C) Time points: 0, 15, 60, 600s Prot_Ligand->Label_Bound Prot_Unbound Protein Unbound (e.g., 7.5 µM) Label_Unbound Incubate in D2O Buffer (e.g., 87% D2O, pD 7.5, 20°C) Time points: 0, 15, 60, 600s Prot_Unbound->Label_Unbound Quench_Bound Quench Reaction (pH 2.5, 0°C) Label_Bound->Quench_Bound Quench_Unbound Quench Reaction (pH 2.5, 0°C) Label_Unbound->Quench_Unbound Digestion Pepsin Digestion Quench_Bound->Digestion Quench_Unbound->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Deuterium Uptake Calculation) LC_MS->Data_Analysis Comparison Compare Bound vs. Unbound Data_Analysis->Comparison

Caption: Workflow for differential HDX-MS to map protein-ligand interactions.

Protocol: Differential HDX-MS

Materials:

  • Protein of interest

  • Ligand of interest

  • Deuterated buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, in D₂O, pD 7.5)[3]

  • Undeuterated buffer (same composition as deuterated buffer, but in H₂O)

  • Quench buffer (e.g., 4 M Guanidine-HCl, 0.2 M TCEP, 100 mM Citric Acid, pH 2.3)[4]

  • Immobilized pepsin column

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare two sets of protein samples: one with the ligand in excess (bound state) and one without the ligand (unbound state).[5] A typical molar ratio for protein to ligand is 1:10.[4]

    • Equilibrate both samples at a controlled temperature (e.g., 20°C) for a sufficient time to ensure binding equilibrium.

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting a small volume of the protein sample (e.g., 8 µL) into a larger volume of deuterated buffer (e.g., 52 µL), resulting in a high percentage of D₂O (e.g., 87%).[3]

    • Incubate the reaction for various time points (e.g., 0, 15, 60, 600 seconds) to monitor the kinetics of deuterium uptake.[3]

  • Quenching:

    • Stop the exchange reaction at each time point by adding an equal volume of ice-cold quench buffer. This rapidly drops the pH to ~2.5 and the temperature to ~0°C, significantly slowing down the back-exchange of deuterium.[4]

  • Proteolysis and LC-MS Analysis:

    • Immediately inject the quenched sample onto an online immobilized pepsin column for digestion into peptic peptides.

    • Separate the peptides using a C18 analytical column with a suitable gradient.

    • Analyze the eluting peptides by mass spectrometry to determine their mass, which will have increased based on the number of incorporated deuterium atoms.

  • Data Analysis:

    • Calculate the deuterium uptake for each peptide in both the bound and unbound states.

    • The difference in deuterium uptake (ΔHDX) between the two states reveals regions of the protein where the ligand influences the structure and dynamics.[3]

Parameter Typical Value/Range Rationale
Protein Concentration 5-10 µMEnsures sufficient signal for MS detection.
Ligand Concentration 10-fold molar excess over proteinDrives the binding equilibrium towards the bound state.[4]
D₂O Concentration >85%Maximizes the deuterium labeling efficiency.[3]
Labeling Temperature 4-25°CThe rate of exchange is highly temperature-dependent.[4]
Quench pH 2.3-2.5Minimizes the rate of hydrogen-deuterium exchange.[4]

Part 2: NMR Spectroscopy for Probing Protein Folding and Dynamics

NMR spectroscopy is an unparalleled technique for studying protein structure, dynamics, and folding at atomic resolution in solution.[6][7] Isotopic labeling, including deuteration, is often essential for simplifying complex spectra and enabling the study of larger proteins.[8][9]

Application: Characterizing Folding Intermediates

This compound can be used in NMR studies to probe the local environment and dynamics of histidine residues during protein folding. Changes in the chemical shifts and relaxation properties of the deuterons on the imidazole ring provide insights into the formation of secondary and tertiary structure around these residues.

Experimental Workflow: NMR-Monitored Protein Folding

NMR_Folding_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiments cluster_analysis Data Analysis Protein_Expression Express and Purify Protein Isotope_Labeling Isotopic Labeling (e.g., with this compound) Protein_Expression->Isotope_Labeling Denaturation Denature Protein (e.g., with Guanidine-HCl) Isotope_Labeling->Denaturation Refolding Initiate Refolding (e.g., by rapid dilution) Denaturation->Refolding NMR_Acquisition Acquire 2D NMR Spectra (e.g., 1H-15N HSQC) Refolding->NMR_Acquisition Spectral_Analysis Analyze Chemical Shift Changes NMR_Acquisition->Spectral_Analysis Kinetic_Analysis Determine Folding Rates Spectral_Analysis->Kinetic_Analysis Structure_Calculation Model Folding Intermediates Kinetic_Analysis->Structure_Calculation

Caption: Workflow for studying protein folding using NMR spectroscopy.

Protocol: NMR Analysis of Protein Folding with this compound Labeling

Materials:

  • Expression system for the protein of interest (e.g., E. coli)

  • Minimal media for isotopic labeling

  • This compound

  • NMR spectrometer

  • Denaturant (e.g., Guanidine-HCl)

  • Refolding buffer

Procedure:

  • Isotopic Labeling:

    • Express the protein in a minimal medium supplemented with this compound. This will lead to the incorporation of deuterated histidine residues. For more extensive deuteration to simplify spectra of larger proteins, the expression can be carried out in D₂O-based media.[8]

  • Sample Preparation for NMR:

    • Purify the isotopically labeled protein.

    • Prepare the protein sample in a suitable NMR buffer.

  • Unfolded State Characterization:

    • Acquire NMR spectra of the protein in the presence of a high concentration of denaturant to characterize the unfolded state.

  • Kinetic Refolding Studies:

    • Initiate protein refolding by rapidly diluting the denatured protein into a refolding buffer.

    • Immediately begin acquiring a series of 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) over time.[10]

    • Monitor the appearance and disappearance of cross-peaks corresponding to the folded, unfolded, and any intermediate states.

  • Data Analysis:

    • Analyze the changes in chemical shifts and intensities of the imidazole deuteron signals (or the protons coupled to them) to map the folding pathway of regions surrounding histidine residues.

    • Fit the kinetic data to appropriate models to determine the rates of folding and the populations of any intermediates.

Parameter Typical Value/Range Rationale
Isotope Purity of this compound >98%Ensures efficient and specific labeling.
Protein Concentration for NMR 0.1 - 1 mMProvides adequate signal-to-noise for NMR experiments.
Magnetic Field Strength >600 MHzHigher fields provide better spectral resolution and sensitivity.
NMR Experiment 2D ¹H-¹⁵N HSQCA standard experiment for monitoring protein folding.

Part 3: Neutron Crystallography for Visualizing Hydrogen Bonding

Neutron crystallography is a powerful technique that complements X-ray crystallography by providing the precise locations of hydrogen and deuterium atoms in a protein structure.[11] This is because neutrons scatter off atomic nuclei, and the scattering length of deuterium is significantly different from that of hydrogen.

Application: Determining Protonation States and H-bond Networks

By using this compound in the crystallization buffer, the exchangeable protons on histidine side chains will be replaced by deuterium. Neutron diffraction can then unambiguously determine the protonation state of these residues and visualize the detailed hydrogen/deuterium-bonding network in which they participate.[12][13] This information is critical for understanding enzyme mechanisms and protein stability.

Experimental Workflow: Neutron Crystallography

Neutron_Crystallography_Workflow cluster_prep Sample Preparation cluster_diffraction Neutron Diffraction cluster_analysis Structure Determination Protein_Crystallization Grow Large Protein Crystals (>1 mm³) Deuterium_Exchange Soak Crystals in Deuterated Buffer (containing this compound) Protein_Crystallization->Deuterium_Exchange Data_Collection Collect Neutron Diffraction Data Deuterium_Exchange->Data_Collection Structure_Solution Solve the Crystal Structure Data_Collection->Structure_Solution Refinement Refine Atomic Positions (including D atoms) Structure_Solution->Refinement Analysis Analyze Protonation States and H-bond Networks Refinement->Analysis

Caption: Workflow for protein structure determination by neutron crystallography.

Protocol: Neutron Crystallography with this compound

Materials:

  • Large, high-quality protein crystals (>1 mm³)[11]

  • Deuterated crystallization buffer containing this compound

  • Neutron source (nuclear reactor or spallation source)

  • Neutron diffractometer

Procedure:

  • Crystal Preparation:

    • Grow large single crystals of the protein of interest using standard vapor diffusion or batch crystallization methods. The large crystal size is necessary to compensate for the lower flux of neutron beams compared to X-rays.[11]

    • Soak the crystals in a deuterated mother liquor containing this compound for several weeks to allow for complete H/D exchange of the solvent-accessible protons.[11]

  • Neutron Diffraction Data Collection:

    • Mount the deuterated crystal on a goniometer at the neutron beamline.

    • Collect a complete set of diffraction data. Data collection is typically performed at room temperature to avoid cryo-artifacts.[11]

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known X-ray structure.

    • Refine the atomic coordinates, paying special attention to the positions of the deuterium atoms. The negative scattering length of hydrogen and the positive scattering length of deuterium allow them to be clearly distinguished in the neutron scattering density maps.[11]

  • Analysis:

    • Analyze the refined structure to determine the protonation states of histidine residues and other titratable groups.

    • Characterize the hydrogen/deuterium-bonding network in detail.

Parameter Typical Value/Range Rationale
Crystal Size >1 mm³Required for sufficient diffraction with lower flux neutron sources.[11]
Soaking Time Several weeksEnsures complete H/D exchange.[11]
Data Collection Temperature Room TemperatureAvoids potential artifacts from cryo-cooling.[11]

Conclusion: A Multi-faceted Tool for a Dynamic Problem

This compound, in conjunction with sophisticated biophysical techniques, provides a powerful and versatile toolkit for investigating the intricate world of protein dynamics and folding. From mapping ligand binding sites with HDX-MS to elucidating folding pathways with NMR and visualizing protonation states with neutron crystallography, this simple isotopic label opens a window into the fundamental mechanisms that govern protein function. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their quest to unravel the complexities of the dynamic proteome.

References

  • Kinetics of deuteration of imidazole | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC - NIH. [Link]

  • Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry - PMC - NIH. [Link]

  • Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries - NIH. [Link]

  • Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry - PubMed. [Link]

  • Current status of neutron crystallography in structural biology - PMC - NIH. [Link]

  • Protocol for HDX-MS. [Link]

  • Pushing the limits of hydrogen/deuterium exchange mass spectrometry to study protein:fragment low affinity interactions - ResearchGate. [Link]

  • Comparison of the neutron diffraction crystal structure of imidazole... - ResearchGate. [Link]

  • NMR studies of protein folding - NCBS. [Link]

  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC - PubMed Central. [Link]

  • Affects of imidazole on protein solubility and labeling reactions? - ResearchGate. [Link]

  • Protein structures and equilibrium dynamics as seen by neutrons - JuSER. [Link]

  • Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. [Link]

  • Neutron scattering and protein dynamics - PubMed. [Link]

  • Protein folding by NMR - PubMed. [Link]

  • Changes in the hydration structure of imidazole upon protonation: neutron scattering and molecular simulations. - Pavel Jungwirth. [Link]

  • Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein - NIH. [Link]

  • Measuring pKa Values in Protein Folding Transition State Ensembles by NMR Spectroscopy - Lewis Kay's group at the University of Toronto. [Link]

  • Does high concentration of imidazole(~1M) affect protein-protein interactions? [Link]

  • Imidazole as a catalyst for in vitro refolding of enhanced green fluorescent protein - PubMed. [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy - White Rose Research Online. [Link]

  • A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - Biophysics Reports. [Link]

  • INSIGHTS INTO PROTEIN FOLDING FROM NMR - Kanazawa Biophyiscs Group. [Link]

  • Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins | bioRxiv. [Link]

  • Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC - NIH. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. [Link]

  • Insights from molecular dynamics simulations for computational protein design - PMC - NIH. [Link]

  • Administration of whey protein complexed vitamin D3 to vitamin D3-deficient growing Sprague-Dawley rats - Food & Function (RSC Publishing). [Link]

  • Muscle-Related Effect of Whey Protein and Vitamin D3 Supplementation Provided before or after Bedtime in Males Undergoing Resistance Training - PubMed. [Link]

  • Effects of vitamin D3 supplementation on strength of lower and upper extremities in athletes: an updated systematic review and meta-analysis of randomized controlled trials - PMC - NIH. [Link]

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Application Notes & Protocols: The Utility of Imidazole-d4 in Advanced Metabolomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Stable isotope-labeled compounds are indispensable tools in modern metabolomics, enabling accurate quantification and dynamic flux analysis. Imidazole, a core structural motif in essential biomolecules like histidine and a key player in biological buffering and catalysis, presents a unique target for isotopic labeling. This guide provides an in-depth exploration of the applications of Imidazole-d4 (1,2,4,5-tetradeuterioimidazole), a commercially available isotopologue, in metabolomics research. We move beyond a simple recitation of methods to explain the fundamental principles, experimental design considerations, and detailed protocols for its use as an internal standard, a tracer for metabolic flux analysis, and a precursor for novel derivatization strategies.

The Scientific Foundation: Why Use Deuterated Imidazole?

Metabolomics aims to measure the dynamic concentration changes of small molecules in biological systems. However, analytical variability arising from sample preparation and instrument performance can obscure true biological differences. Stable Isotope-Labeled (SIL) internal standards are the gold standard for mitigating these issues.[1] Deuterated standards are frequently used due to their cost-effectiveness, though careful consideration of label stability is paramount.[2]

Imidazole-d4 is particularly valuable for several reasons:

  • Biological Relevance: The imidazole ring is the functional core of the amino acid histidine and its derivatives, such as the gut microbiota-derived metabolite imidazole propionate (ImP), which has been implicated in metabolic diseases.[3][4]

  • Chemical Reactivity: The imidazole moiety can be exploited in derivatization reactions to improve the analytical properties of other molecules.[5][6]

  • Tracer Potential: As a labeled precursor, Imidazole-d4 can be used to trace the metabolic fate of histidine and related pathways in living systems.[7]

A critical aspect of using Imidazole-d4 is the stability of its deuterium labels. The molecule contains four deuterium atoms: one on each of the three ring carbons (C2, C4, C5) and one on a nitrogen atom (N1).

Label PositionRelative StabilityConditions Affecting Stability
N1-D LabileRapidly exchanges with protons in any protic solvent (e.g., water, methanol).
C2-D Semi-LabileStable under neutral and acidic conditions. Subject to slow, base-catalyzed exchange in alkaline (high pH) solutions.[8][9]
C4-D & C5-D StableCovalently bound to aromatic carbons; highly resistant to exchange under typical analytical conditions.[10]

Expert Insight: In practice, when Imidazole-d4 is dissolved in a standard protic solvent system for LC-MS, the N1-deuterium will immediately exchange for a proton. Therefore, for mass spectrometry applications, Imidazole-d4 effectively functions as an M+3 standard , with three stable deuterium atoms on the carbon backbone. The potential for C2-D back-exchange must be managed by maintaining neutral or acidic pH during sample preparation and storage.[10][11]

Application I: Quantitative Analysis using Imidazole-d4 as an Internal Standard

The most direct application of a SIL compound is for absolute quantification. By spiking a known amount of the SIL standard into a sample at the earliest stage, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression/enhancement as the endogenous analyte, allowing for precise and accurate correction.[1]

Focus Application: Quantification of Imidazole Propionate (ImP) in Plasma

Imidazole propionate (ImP) is a microbial metabolite of histidine that has been identified as a potential biomarker for type 2 diabetes and colorectal cancer.[3][12] Accurate quantification is crucial for clinical research. Imidazole-d4 can serve as a precursor for the synthesis of Imidazole propionate-d3, the ideal internal standard. For this protocol, we will assume the availability of this d3-labeled standard.

Workflow for ImP Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Aliquot 100 µL Plasma Sample s2 2. Spike with 10 µL ImP-d3 Internal Standard (e.g., at 1 µg/mL) s1->s2 s3 3. Add 400 µL ice-cold Methanol (Protein Precipitation) s2->s3 s4 4. Vortex & Incubate (-20°C for 20 min) s3->s4 s5 5. Centrifuge (14,000 x g, 10 min, 4°C) s4->s5 s6 6. Transfer Supernatant to LC-MS Vial s5->s6 a1 Inject Sample onto UPLC-MS/MS System s6->a1 a2 Chromatographic Separation (HILIC or Reversed-Phase) a1->a2 a3 Tandem MS Detection (MRM Mode) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio (ImP / ImP-d3) d1->d2 d3 Quantify against Calibration Curve d2->d3 caption Fig 1. Workflow for ImP quantification using a deuterated standard.

Caption: Fig 1. Workflow for ImP quantification using a deuterated standard.

Detailed Protocol: LC-MS/MS Quantification of ImP

1. Materials and Reagents:

  • Plasma samples (stored at -80°C)

  • Imidazole Propionate (ImP) analytical standard

  • Imidazole Propionate-d3 (ImP-d3) internal standard (IS)

  • LC-MS grade Methanol, Acetonitrile, and Water

  • Formic Acid

  • Microcentrifuge tubes and LC-MS vials

2. Preparation of Standards:

  • ImP Stock (1 mg/mL): Dissolve 1 mg of ImP in 1 mL of 50:50 Methanol:Water.

  • ImP-d3 IS Stock (100 µg/mL): Dissolve 1 mg of ImP-d3 in 10 mL of 50:50 Methanol:Water.

  • IS Working Solution (1 µg/mL): Dilute the IS stock 1:100 in methanol.

  • Calibration Curve: Prepare a series of calibration standards by serial dilution of the ImP stock, spiking each with the IS working solution to achieve final concentrations from ~0.1 ng/mL to 1000 ng/mL.

3. Sample Preparation Protocol:

  • Thaw plasma samples on ice.

  • Aliquot 100 µL of each plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the ImP-d3 IS Working Solution (1 µg/mL) to every tube and briefly vortex.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC-MS vial for analysis.

4. LC-MS/MS Parameters (Example): These parameters serve as a starting point and must be optimized for the specific instrument used.[13]

ParameterSetting
LC System UPLC with a HSS T3 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 0-1.5 min (30% B), 1.5-6.0 min (to 95% B), 6.1 min (return to 30% B)
Flow Rate 0.2 mL/min
Column Temp 35°C
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions ImP: Q1: 141.1 -> Q3: 95.1
ImP-d3: Q1: 144.1 -> Q3: 98.1
Collision Energy Optimize for maximum signal intensity (typically 15-25 eV)

Application II: Metabolic Flux Analysis with Imidazole-d4

Metabolic Flux Analysis (MFA) uses isotopic tracers to map the flow of atoms through metabolic networks.[14] By providing cells or organisms with a labeled precursor, one can measure the rate of its incorporation into downstream metabolites, revealing pathway activity.

Focus Application: Tracing Histidine Metabolism by Gut Microbiota

This experimental design aims to determine the rate at which gut microbes convert histidine (traced by the Imidazole-d4 moiety) into ImP.

Workflow for Metabolic Flux Experiment

cluster_culture Cell Culture / Incubation cluster_quench Metabolism Quenching & Extraction cluster_analysis HRMS Analysis c1 1. Culture gut microbiota in media with Histidine c2 2. Introduce L-Histidine-d3 (synthesized from Imidazole-d4) as tracer c1->c2 c3 3. Collect samples at multiple time points (e.g., 0, 2, 6, 12, 24h) c2->c3 q1 4. Rapidly quench metabolism (e.g., with cold solvent) c3->q1 q2 5. Extract metabolites (e.g., using Methanol/Acetonitrile/Water) q1->q2 a1 6. Analyze extracts using LC-High Resolution MS (e.g., Q-TOF, Orbitrap) q2->a1 a2 7. Extract ion chromatograms for unlabeled (M+0) and labeled (M+3) metabolites a1->a2 a3 8. Calculate isotopic enrichment over time a2->a3 caption Fig 2. Workflow for a stable isotope tracer experiment.

Caption: Fig 2. Workflow for a stable isotope tracer experiment.

Conceptual Protocol: Flux Analysis
  • Tracer Introduction: Prepare anaerobic culture medium for gut microbiota. Supplement the medium with L-Histidine-d3 (imidazole-d3), synthesized using Imidazole-d4 as a precursor.

  • Time-Course Sampling: Inoculate the medium. At defined time points (e.g., T=0, 2, 6, 12, 24 hours), withdraw an aliquot of the culture.

  • Quenching: Immediately quench metabolic activity by adding the culture aliquot to a tube containing an ice-cold solvent mixture, such as 80:20 Methanol:Water, kept at -80°C. This halts enzymatic reactions instantly.

  • Extraction: Lyse the cells (e.g., via bead beating or sonication) and perform a liquid-liquid or solid-phase extraction to separate metabolites from macromolecules.

  • LC-HRMS Analysis: Analyze the extracts on a high-resolution mass spectrometer (HRMS). The high mass accuracy is essential to distinguish between the unlabeled (M+0) and labeled (M+3) versions of histidine, ImP, and other potential downstream metabolites.

  • Data Analysis: Plot the fractional isotopic enrichment (Area of Labeled Peak / [Area of Labeled + Unlabeled Peaks]) for each metabolite over time. The slope of this curve represents the rate of label incorporation and, by extension, the metabolic flux through that pathway.

Application III: Deuterated Derivatization Reagents

Derivatization is a chemical modification technique used to enhance a molecule's volatility for GC-MS or its ionization efficiency for LC-MS. An advanced strategy involves using a deuterated derivatization agent . This approach tags every reactive analyte in the sample with a stable isotope label, effectively creating a custom internal standard for each detected compound.[15][16]

Focus Application: Derivatization with Deuterated N,N'-Carbonyldiimidazole (d6-CDI)

N,N'-Carbonyldiimidazole (CDI) is a versatile reagent that reacts efficiently with hydroxyl (-OH) and amine (-NH) groups.[5][17] By synthesizing CDI from Imidazole-d4, one would produce d6-CDI (as each imidazole ring is d3). Reacting this d6-CDI with a complex sample of, for example, steroids or alcohols, would yield a mixture where each original analyte is accompanied by its +6 Da deuterated counterpart.

Workflow for Deuterated Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS Analysis p1 1. Extract metabolites (e.g., steroids from urine) p2 2. Dry extract completely under Nitrogen p1->p2 d1 3. Reconstitute in aprotic solvent (e.g., Acetonitrile) p2->d1 d2 4. Add a 1:1 mixture of CDI (unlabeled) and d6-CDI (labeled) d1->d2 d3 5. Incubate (e.g., 60°C, 1 hour) to form carbamate derivatives d2->d3 a1 6. Inject derivatized sample into LC-MS system d3->a1 a2 7. Detect analyte pairs, each with a 6 Da mass difference a1->a2 a3 8. Use peak area ratios for relative quantification a2->a3 caption Fig 3. Workflow for differential isotope labeling via derivatization.

Caption: Fig 3. Workflow for differential isotope labeling via derivatization.

Conceptual Protocol: Derivatization of Alcohols
  • Sample Extraction: Perform a liquid-liquid extraction (e.g., with ethyl acetate) to isolate a specific class of metabolites, such as alcohols or steroids, from a biological matrix.

  • Drying: Evaporate the solvent to complete dryness under a stream of nitrogen. It is critical to remove all water and protic solvents, as they will consume the CDI reagent.

  • Derivatization Reaction:

    • Reconstitute the dried extract in a small volume of dry aprotic solvent (e.g., 50 µL of acetonitrile).

    • Prepare a 1:1 molar mixture of standard CDI and synthesized d6-CDI.

    • Add the CDI/d6-CDI mixture to the sample. The reaction converts each hydroxyl group into an imidazole carbamate derivative.

    • Incubate at 60°C for 1 hour.[17]

  • LC-MS Analysis: Analyze the sample by LC-MS. In the resulting chromatogram, each derivatized analyte will appear as a pair of peaks with identical retention times but a mass difference of 6 Da (for mono-alcohols).

  • Quantification: The ratio of the light (unlabeled derivative) to heavy (labeled derivative) peak areas can be used for precise relative quantification across different samples, as the heavy peak serves as the ideal internal standard for the light one.

References

  • Hayashi, Y., et al. (2014). Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Biochemistry, 53(11), 1818–1826. [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]

  • Munger, J., et al. (2008). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 19(1), 45-51. [Link]

  • Miyagi, M., & Nakazawa, T. (2014). Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry. ResearchGate. [Link]

  • Magnus, V., et al. (1980). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Miyagi, M., & Jackson, P. L. (2024). Significance of Histidine Hydrogen–Deuterium Exchange Mass Spectrometry in Protein Structural Biology. International Journal of Molecular Sciences, 25(2), 859. [Link]

  • Miyagi, M., et al. (2024). Significance of Histidine Hydrogen–Deuterium Exchange Mass Spectrometry in Protein Structural Biology. ResearchGate. [Link]

  • Bradbury, J. H., et al. (1974). Hydrogen-deuterium exchange kinetics of the C-2 protons of imidazole and histidine compounds. Journal of the American Chemical Society, 96(23), 7293–7296. [Link]

  • Laignelet, L., et al. (1992). Metabolism of an imidazole fungicide (prochloraz) in the rat after oral administration. Food and Chemical Toxicology, 30(7), 575–583. [Link]

  • Hayashi, Y., et al. (2014). Imidazole C-2 hydrogen/deuterium exchange reaction at histidine for probing protein structure and function with matrix-assisted laser desorption ionization mass spectrometry. PubMed. [Link]

  • Uchida, K., et al. (2017). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Biological and Pharmaceutical Bulletin, 40(12), 2154–2161. [Link]

  • Dadlez, M., et al. (2014). Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Analytical and Bioanalytical Chemistry, 406(30), 8013–8020. [Link]

  • Gislefoss, R. E., et al. (2017). Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. Metabolomics, 13(2), 20. [Link]

  • Dadlez, M., et al. (2014). Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Vrije Universiteit Amsterdam. [Link]

  • Koek, M. M., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1247, 147–155. [Link]

  • Trofimov, B. A., et al. (2007). C2-Functionalization of 1-Substituted Imidazoles with Aldehydes and Electron-Deficient Acetylenes: A Novel Three-Component Reaction. ResearchGate. [Link]

  • Spieker, K. C., et al. (2023). Ultrafast Proton Transfer Pathways Mediated by Amphoteric Imidazole. The Journal of Physical Chemistry Letters, 14(20), 4735–4742. [Link]

  • Manokasemsan, W., et al. (2023). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. Heliyon, 9(12), e22760. [Link]

  • Zhang, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 29(3), 679. [Link]

  • Valdez, C. A., et al. (2024). Carbonyldiimidazole as a derivatizing agent for the enhanced detection of pinacolyl alcohol by EI-GC-MS and LC. OSTI.GOV. [Link]

  • Li, Y., et al. (2022). Derivatization and determination of residual N,N-Carbonyldiimidazole by LC for an in-process control test. Journal of Pharmaceutical and Biomedical Analysis, 207, 114395. [Link]

  • Manokasemsan, W., et al. (2023). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. Mahidol University. [Link]

  • Li, G., et al. (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. Journal of Agricultural and Food Chemistry, 61(17), 4043–4051. [Link]

  • McConnell, B. (1974). Imidazole Catalysis of Amino Proton Exchange in 2',3'-Cyclic Adenosine Monophosphate. A General Exchange Mechanism. Biochemistry, 13(22), 4516–4524. [Link]

  • Li, Y., et al. (2022). Derivatization and Determination of Residual N,N-Carbonyldiimidazole by LC for an In-Process Control Test. ResearchGate. [Link]

  • Koek, M. M., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS. PubMed. [Link]

  • Valdez, C. A., et al. (2024). Use of carbonyldiimidazole as a derivatization agent for the detection of pinacolyl alcohol, a forensic marker for Soman, by EI-GC-MS and LC-HRMS in official OPCW proficiency test matrices. Journal of Forensic Sciences, 69(4), 1256–1267. [Link]

  • Wang, Y., et al. (2024). Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS. Journal of Clinical Laboratory Analysis, 38(6), e25301. [Link]

  • Manokasemsan, W., et al. (2023). LC-MS/MS Identifies Elevated Imidazole Propionate and Gut-Derived Metabolite Alterations in Peritoneal Dialysis Patients. ResearchGate. [Link]

  • Tsaousi, K., et al. (2020). Derivatization reaction using 1,1′‐carbonyldiimidazole (CDI) of (A)... ResearchGate. [Link]

  • Ruiz-Bermejo, M., et al. (2017). Imidazole compounds in contemporary metabolism. The chemical structures... ResearchGate. [Link]

  • Tsoupras, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Applied Sciences, 11(22), 10931. [Link]

Sources

Application Note: High-Precision Calibration of Mass Spectrometry Instruments Using Imidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the use of Imidazole-d3 (2,4,5-trideuterio-1H-imidazole) as a primary calibration standard for electrospray ionization mass spectrometry (ESI-MS). Mass accuracy is fundamental to all qualitative and quantitative workflows, from routine screening to complex structural elucidation. The use of a stable, low-mass, deuterated compound like this compound offers a reliable method for ensuring instrument performance across a foundational mass range in both positive and negative ionization modes. This document details the scientific rationale, provides validated, step-by-step protocols for solution preparation and instrument calibration, and discusses best practices for data interpretation and system suitability.

Introduction: The Imperative of Mass Accuracy

In mass spectrometry, the mass-to-charge ratio (m/z) is the fundamental unit of measurement. The confidence with which a researcher can assign an elemental composition to an unknown ion, confirm the identity of a target analyte, or probe metabolic pathways is directly dependent on the accuracy of the mass measurement. Modern high-resolution mass spectrometers are capable of mass accuracies in the low parts-per-million (ppm) range, but this capability is only realized through rigorous and frequent calibration.

Calibration corrects for minor drifts in instrument electronics and environmental fluctuations, ensuring that the reported m/z values are consistently traceable to a known standard. While instrument manufacturers provide proprietary calibration mixtures, the use of simple, well-characterized, single-component standards like this compound is invaluable for routine performance checks, troubleshooting, and custom calibration routines.

The Scientific Rationale: Why Use a Deuterated Standard?

The use of stable isotope-labeled (SIL) compounds, particularly deuterated analogs, is considered the gold standard in quantitative mass spectrometry.[1] This same logic extends to their use as calibration standards.

  • Chemical Equivalence: this compound is chemically identical to its non-labeled counterpart, imidazole. This means it has the same polarity, solubility, and ionization characteristics.[2] Its behavior in an electrospray source is predictable and consistent, making it an ideal reference point.

  • Inert and Stable: Deuterium is a stable, non-radioactive isotope of hydrogen. This compound is a robust compound, ensuring the long-term stability of calibration solutions when stored correctly.

  • Low Mass Range Fidelity: Accurate calibration in the low mass range (e.g., m/z < 200) is critical, as many small molecule drugs, metabolites, and signaling molecules reside here. This compound provides a key anchor point in this often-overlooked region of the mass spectrum.

  • Dual-Mode Capability: Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base.[3] This property allows it to be readily ionized in both positive ion mode (via protonation) and negative ion mode (via deprotonation), making it a versatile calibrant for comprehensive instrument checks.

This compound: Key Properties for Mass Spectrometry

A thorough understanding of the calibrant's properties is essential for its effective use. The key characteristics of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 2,4,5-trideuterio-1H-imidazole
Molecular Formula C₃HD₃N₂
Monoisotopic Mass 71.056278 Da
Theoretical [M+H]⁺ Ion 72.063553 DaCalculated
Theoretical [M-H]⁻ Ion 70.048993 DaCalculated
Purity Requirements Chemical Purity: >99%; Isotopic Enrichment: ≥98%General Best Practice

Experimental Protocols

These protocols provide a validated workflow for preparing and utilizing this compound as a mass spectrometer calibrant. Adherence to good laboratory practices, including the use of high-purity solvents and calibrated pipettes, is critical.

Protocol 1: Preparation of this compound Calibration Solution

Causality: The choice of solvent and concentration is critical for ensuring stable spray and a strong, but not saturating, ion signal. A typical starting concentration for direct infusion is in the low micromolar range. The use of 50:50 acetonitrile:water provides a common solvent system compatible with ESI, while the addition of a small amount of formic acid or ammonium hydroxide aids in the formation of protonated or deprotonated ions, respectively.

Materials:

  • This compound (≥98% isotopic purity)

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (≥99%)

  • Ammonium Hydroxide (~25-30%)

  • Calibrated micropipettes

  • 1.5 mL polypropylene microcentrifuge tubes

  • 1 L glass bottle for final solution

Procedure:

  • Prepare a 1 mg/mL Stock Solution:

    • Accurately weigh approximately 10 mg of this compound powder.

    • Dissolve in 10 mL of LC-MS grade acetonitrile in a volumetric flask. This creates a high-concentration stock solution that is stable for several months when stored at -20°C.

  • Prepare the Working Calibration Solution (e.g., 1 µM):

    • Solvent Preparation: Prepare 1 L of a 50:50 (v/v) solution of acetonitrile and water.

    • For Positive Mode Calibration: To the 1 L solvent bottle, add 1 mL of formic acid (for a final concentration of 0.1%).

    • For Negative Mode Calibration: To a separate 1 L solvent bottle, add 1 mL of ammonium hydroxide (for a final concentration of ~0.1%).

    • Dilution: Perform a serial dilution from the 1 mg/mL stock solution to create a final working concentration of approximately 1 µM (~71 ng/mL) in the desired solvent (positive or negative mode).

    • Storage: The working solution is stable for up to one week when stored at 2-8°C.

Protocol 2: Mass Spectrometer Calibration Workflow

Causality: This workflow uses direct infusion to provide a constant stream of calibrant to the mass spectrometer, allowing for robust signal averaging and a highly accurate calibration file to be generated. It is essential to perform calibration in the ionization mode that will be used for subsequent sample analysis.

Workflow Diagram:

G cluster_prep Solution Preparation cluster_ms Instrument Setup & Calibration cluster_verify Verification & Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_work Prepare 1 µM Working Solution prep_stock->prep_work infuse Infuse Calibrant via Syringe Pump (e.g., 5-10 µL/min) prep_work->infuse stabilize Allow Signal to Stabilize infuse->stabilize acquire Acquire Spectrum in Profile Mode stabilize->acquire calibrate Perform Calibration using Instrument Software acquire->calibrate check Verify Mass Accuracy (< 5 ppm error) calibrate->check check->infuse Fail save Save New Calibration File check->save Pass analyze Proceed with Sample Analysis save->analyze

Caption: Workflow for MS calibration using this compound.

Procedure:

  • Instrument Setup:

    • Set up a syringe pump for direct infusion into the ESI source.

    • Load the appropriate this compound working calibration solution (positive or negative mode) into a clean syringe.

    • Set the infusion rate to a low, stable flow (e.g., 5-10 µL/min).

  • Ion Source Optimization:

    • Begin infusing the solution.

    • Optimize key source parameters (e.g., capillary voltage, gas flows, source temperature) to achieve a stable and robust signal for the target this compound ion (m/z 72.0636 for positive mode, m/z 70.0490 for negative mode).

  • Data Acquisition:

    • Set the mass spectrometer to acquire data in profile mode (not centroided) to ensure the most accurate peak shape for calibration.

    • Acquire data for 1-2 minutes to obtain a stable, averaged spectrum. The ion intensity should be high enough for good ion statistics but not so high as to cause detector saturation.

  • Calibration Execution:

    • Using the instrument's calibration software, select the averaged spectrum.

    • Input the exact theoretical mass of the appropriate this compound ion ([M+H]⁺ or [M-H]⁻).

    • Apply the new calibration.

System Suitability and Data Interpretation

A successful calibration must be verified. This is a self-validating step to ensure trustworthiness in all subsequent data.

  • Mass Accuracy Verification: After applying the new calibration, re-acquire the spectrum of the this compound solution. The measured m/z should be within the laboratory's defined tolerance of the theoretical mass, typically < 5 ppm for high-resolution instruments.

  • Peak Shape and Resolution: The calibrant peak should be symmetrical and exhibit the expected resolving power for your instrument at that m/z.

  • Frequency: Calibration should be performed regularly, as defined by laboratory SOPs. A daily or even pre-sequence calibration check is recommended for high-throughput or regulated environments.

Conclusion

This compound serves as a simple, versatile, and robust single-point calibrant for ensuring the foundational mass accuracy of ESI-MS instruments. Its ability to function in both positive and negative ionization modes makes it an efficient tool for comprehensive performance verification. By implementing the protocols described herein, researchers, scientists, and drug development professionals can enhance the quality and confidence of their mass spectrometry data, ensuring that all subsequent analyses are built upon a foundation of high precision and accuracy.

References

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Stauffer, D. B. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Cannabis Science and Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129731321, this compound. Retrieved from [Link]

  • Shelar Uttam B., & Thorve Sandip S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Retrieved from [Link]

  • Loo, J. A., Udseth, H. R., & Smith, R. D. (1989). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Biochemistry, 179(2), 404-412.
  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, K. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Reviews, 24(1), 3.
  • Kiontke, A., Westphal, F., & de la Torre, R. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(9), 4567-4574. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

Sources

Application Notes and Protocols for Imidazole-d3 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Imidazole-d3 in Modern NMR

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, the precision and clarity of the obtained spectra are paramount. This compound (also commonly referred to as Imidazole-d4, reflecting the deuteration at all four positions: the N-D and the three C-D bonds) emerges as a versatile tool for researchers, particularly in quantitative NMR (qNMR) and studies where pH monitoring is critical. Its deuterated nature minimizes solvent interference in ¹H NMR, allowing for unobstructed observation of the analyte's signals. This application note provides a comprehensive guide to the effective use of this compound, covering sample preparation, its application as an internal standard, and its utility as a pH indicator. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful molecule in their NMR-based analyses.

Core Principles: Why Choose this compound?

The selection of an appropriate internal standard or probe is a critical decision in NMR experiment design. This compound offers several key advantages:

  • Signal Simplicity: In ¹H NMR, a fully deuterated this compound will ideally not produce a signal, providing a clean baseline for the analyte of interest. Any residual proton signal will be minimal and easily distinguishable.

  • Chemical Stability: Imidazole is a stable aromatic heterocycle, ensuring its integrity under a variety of experimental conditions.[1] However, considerations regarding long-term storage and potential back-exchange in protic solvents are addressed later in this document.

  • pH Sensitivity: The chemical environment of the imidazole ring is sensitive to pH, leading to predictable shifts in the NMR spectrum. This property can be harnessed to non-invasively monitor the pH of the sample.[2][3]

  • Solubility: Imidazole exhibits good solubility in a range of common NMR solvents, facilitating its use with a wide variety of analytes.

PART 1: this compound as an Internal Standard for Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified reference material (the internal standard).[4][5] this compound can serve as an excellent "silent" internal standard in ¹H qNMR when the quantification is performed using a different nucleus (e.g., ¹³C or ³¹P NMR) or when an external calibration method is employed. For ¹H qNMR, a known quantity of a non-deuterated internal standard with a simple, well-resolved signal that does not overlap with the analyte signals is typically used. However, understanding the principles of its use is crucial.

Causality in qNMR Experimental Design

The fundamental principle of qNMR is that the integrated signal intensity is directly proportional to the number of nuclei contributing to that signal.[6] For accurate quantification, several factors must be rigorously controlled:

  • Relaxation Delay (d1): To ensure complete relaxation of all nuclei between scans, the relaxation delay should be at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and the internal standard. Incomplete relaxation will lead to inaccurate signal integration.

  • Purity of the Internal Standard: The accuracy of the quantification is directly dependent on the purity of the internal standard. Always use a certified reference material with a known purity.[7]

  • Accurate Weighing: Precise and accurate weighing of both the analyte and the internal standard is critical for reliable results.[5]

  • Signal Separation: The signals of the internal standard and the analyte must be well-resolved with no overlap.[8]

Protocol for Sample Preparation for qNMR using an Internal Standard

This protocol outlines the steps for preparing a sample for qNMR analysis using an internal standard. While this compound is "silent" in ¹H NMR, this protocol is foundational for qNMR in general.

  • Selection of a Suitable Internal Standard: Choose a certified internal standard with high purity and a simple NMR spectrum that does not overlap with the analyte signals.

  • Drying of Materials: Dry both the analyte and the internal standard under vacuum to remove any residual moisture, which can affect accurate weighing.

  • Accurate Weighing:

    • Using a calibrated analytical balance, accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a clean, dry vial.

    • Accurately weigh a suitable amount of the analyte (typically 10-30 mg, depending on the desired molar ratio) into the same vial.

  • Solvent Addition: Add a precise volume (typically 0.6-0.7 mL) of the appropriate deuterated solvent to the vial.

  • Dissolution and Transfer:

    • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

    • Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a high-quality NMR tube to remove any particulate matter.[9]

  • Homogenization: Gently invert the capped NMR tube several times to ensure the solution is homogeneous.

G cluster_prep Material Preparation cluster_weigh Weighing cluster_dissolve Dissolution & Transfer cluster_final Finalization Dry_Analyte Dry Analyte Weigh_Analyte Accurately Weigh Analyte Dry_Analyte->Weigh_Analyte Dry_IS Dry Internal Standard (IS) Weigh_IS Accurately Weigh IS Dry_IS->Weigh_IS Add_Solvent Add Deuterated Solvent Weigh_IS->Add_Solvent Weigh_Analyte->Add_Solvent Dissolve Ensure Complete Dissolution Add_Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Homogenize Homogenize Sample Filter->Homogenize NMR_Acquisition NMR Data Acquisition Homogenize->NMR_Acquisition

Caption: Relationship between pH and chemical shift.

PART 3: Practical Considerations and Best Practices

Solvent Selection

The choice of deuterated solvent is dictated by the solubility of the analyte. [10]For this compound, a range of solvents can be used. The following table provides approximate chemical shifts for the residual protons of non-deuterated imidazole in common deuterated solvents, which can be used as a guide for this compound. [11][12]

Deuterated Solvent H2 (ppm) H4/H5 (ppm)
CDCl₃ ~7.7 ~7.1
DMSO-d₆ ~7.6 ~6.9
D₂O (neutral pD) ~7.8 ~7.1
Acetone-d₆ ~7.8 ~7.0

| Methanol-d₄ | ~7.7 | ~7.0 |

Note: Chemical shifts can vary with concentration, temperature, and pH.

Sample Stability and Storage
  • Long-Term Storage: this compound is generally stable when stored as a solid at room temperature, away from light and moisture. [10]* Solution Stability: Solutions of this compound in aprotic deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) are stable for extended periods.

  • Deuterium Back-Exchange: In protic solvents (e.g., D₂O, Methanol-d₄), there is a potential for back-exchange of the deuterium atoms with protons from residual water or hydroxyl groups in the solvent. [13]This is particularly relevant for the N-D, which exchanges rapidly. The C-D exchange is significantly slower but can occur over time, especially at non-neutral pH. [14]For long-term experiments in protic solvents, it is advisable to prepare fresh samples and minimize exposure to atmospheric moisture.

Safety Precautions

Imidazole and its deuterated analogues are classified as hazardous materials. Always consult the Safety Data Sheet (SDS) before handling. [9][15][16]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. [15]* Hazards: Imidazole-d4 is harmful if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child. * First Aid:

    • Skin Contact: Immediately wash off with plenty of water. [9] * Eye Contact: Rinse cautiously with water for several minutes. * Ingestion: Rinse mouth and seek immediate medical attention. * Inhalation: Move to fresh air. [9]

Conclusion

This compound is a valuable and versatile tool in the NMR spectroscopist's arsenal. Its utility as a "silent" internal standard for qNMR and as a non-invasive pH probe makes it applicable to a wide range of chemical and biological research areas. By understanding the underlying principles and adhering to the detailed protocols outlined in this application note, researchers can ensure the acquisition of high-quality, reliable, and reproducible NMR data.

References

  • Capot Chemical. (2025-12-23). MSDS of Imidazole-d4.
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Troubleshooting & Optimization

Technical Support Center: Isotopic Integrity in HDX-MS

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing H/D Back-Exchange with a Focus on Deuterated Buffers like Imidazole-d3

Welcome to the technical support center for advanced Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) applications. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance the quality and reliability of their HDX-MS data by minimizing hydrogen-deuterium (H/D) back-exchange. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and troubleshooting.

This guide will delve into the common challenges of H/D back-exchange and provide robust troubleshooting strategies. We will also explore advanced concepts, such as the strategic use of deuterated buffers like this compound, to further preserve the integrity of your isotopic labels.

Frequently Asked Questions (FAQs)

Q1: What is H/D back-exchange in the context of HDX-MS?

A1: H/D back-exchange is the undesirable process where deuterium atoms that have been incorporated into a protein's backbone amides are replaced by hydrogen atoms from the surrounding aqueous environment during the analytical workflow.[1][2] This leads to a loss of the isotopic label, which can result in an underestimation of deuterium uptake and potentially mask the true conformational dynamics of the protein.[1]

Q2: What are the primary drivers of H/D back-exchange?

A2: The rate of H/D back-exchange is primarily influenced by pH and temperature.[3][4][5] The exchange rate is slowest at low pH (around 2.5) and low temperature (near 0°C).[3][4] The duration of exposure to protiated solvents during sample handling, digestion, and chromatographic separation is also a critical factor.[6][7]

Q3: Why is minimizing H/D back-exchange so critical for my results?

A3: Minimizing back-exchange is crucial for several reasons:

  • Accurate Quantification: Significant back-exchange leads to an underestimation of the actual deuterium incorporation, compromising the quantitative accuracy of your measurements.[8]

  • Preservation of Spatial Resolution: Excessive and variable back-exchange across different peptides can obscure subtle differences in deuterium uptake, reducing the spatial resolution of your conformational analysis.[6][7]

  • Enhanced Reproducibility: Controlling back-exchange ensures greater consistency between experimental runs, leading to more reliable and reproducible data.[2]

Q4: I'm observing significant loss of deuterium in my experiments. What are the first things I should check?

A4: If you suspect high back-exchange, review the following critical parameters of your HDX-MS workflow:

  • Quench Buffer pH: Ensure your quench buffer effectively lowers the sample pH to the 2.5-3.0 range.

  • Temperature Control: Confirm that all post-quench steps, including digestion and chromatography, are performed at low temperatures (ideally 0-4°C).[4]

  • Analysis Time: Minimize the time between quenching and mass analysis. This includes using rapid chromatographic gradients.[6][7]

In-Depth Troubleshooting Guides

Issue 1: Higher-than-expected Back-Exchange Across All Peptides

Symptoms:

  • Consistently low deuterium uptake in your fully deuterated control sample (typically below 70-80% recovery).

  • Overall reduced deuterium levels in your experimental samples compared to expected values.

Root Cause Analysis and Solutions:

The primary culprits for systemic back-exchange are suboptimal pH and temperature conditions during the analytical workflow.

  • pH Optimization: The rate of amide hydrogen exchange is minimized at a pH of approximately 2.5.[3]

    • Verification: Directly measure the pH of your sample after the addition of the quench buffer. Do not assume the theoretical pH.

    • Corrective Action: Adjust the concentration or composition of your quench buffer to achieve the target pH of 2.5. Common quench buffers include phosphate-based solutions.[8]

  • Temperature Management: The rate of back-exchange is highly temperature-dependent.[9][10]

    • Verification: Use a calibrated thermometer to check the temperature of your LC system components, including the sample manager, columns, and solvent lines.

    • Corrective Action: Ensure all components of your LC system are properly cooled. For separations below 0°C, consider the use of solvent modifiers like ethylene glycol to prevent freezing.[4]

Issue 2: Variable Back-Exchange Between Replicates

Symptoms:

  • Poor reproducibility of deuterium uptake levels for the same peptides across multiple injections.

  • High standard deviations in your deuterium uptake plots.

Root Cause Analysis and Solutions:

Inconsistent timing and handling during the post-quench workflow are the most common sources of variability.

  • Standardize Manual Steps: If your workflow involves manual steps, ensure they are performed with consistent timing for each sample.

  • Automate the Workflow: The most effective way to ensure reproducibility is to use a fully automated HDX-MS system. This minimizes variability in incubation times, quenching, and injection.

  • System Stability: Ensure your LC-MS system is equilibrated and stable before starting your experimental runs. Fluctuations in pump performance or column temperature can lead to variable retention times and, consequently, variable back-exchange.

Advanced Topic: The Role of Deuterated Buffers - A Case for this compound

While controlling pH and temperature are the cornerstones of minimizing back-exchange during analysis, the composition of the labeling buffer itself can be optimized to maximize the initial deuterium incorporation.

The Rationale for Using a Deuterated Buffer:

The HDX labeling reaction is an equilibrium process. According to Le Chatelier's principle, increasing the concentration of deuterons in the labeling buffer will drive the equilibrium towards the deuterated state of the protein. Using a deuterated buffer, such as this compound, during the labeling step can theoretically enhance the efficiency of the initial deuterium exchange.

Why this compound?

Imidazole is a suitable buffer for biological experiments conducted around neutral pH, with a pKa of its conjugate acid around 7.0. This makes it compatible with the labeling phase of many HDX-MS experiments, which are typically carried out at physiological pH to study a protein's native conformation.

Proposed Application in an HDX-MS Workflow:

The use of this compound is most relevant during the labeling phase of the experiment.

HDX_Workflow_with_Imidazole_d3 cluster_labeling Labeling Phase (Physiological pH) cluster_analysis Analysis Phase (Quench Conditions) Protein Protein in H2O Buffer Labeled_Protein Deuterium-Labeled Protein Protein->Labeled_Protein Incubation (time course) D2O_Buffer D2O Labeling Buffer (containing this compound) D2O_Buffer->Labeled_Protein Quench Quench (pH 2.5, 0°C) Labeled_Protein->Quench Digestion Pepsin Digestion Quench->Digestion LC_MS UPLC-MS Analysis Digestion->LC_MS

Caption: Proposed HDX-MS workflow incorporating this compound in the labeling phase.

Experimental Protocol: Maximizing Deuterium Labeling with this compound

  • Buffer Preparation: Prepare your labeling buffer using D₂O and dissolve this compound to the desired concentration (e.g., 20 mM). Adjust the pD of the buffer to the desired physiological value (e.g., 7.4). Note that the pD is typically ~0.4 units higher than the pH reading from a standard electrode.

  • Labeling Reaction: Initiate the exchange reaction by diluting your protein solution into the this compound containing D₂O labeling buffer.

  • Time-course Sampling: At each time point, withdraw an aliquot of the labeling reaction.

  • Quenching: Immediately quench the reaction by mixing the aliquot with a pre-chilled, low-pH quench buffer (e.g., phosphate buffer, pH 2.5).

  • Digestion and Analysis: Proceed with your standard low-temperature pepsin digestion and rapid UPLC-MS analysis.

Considerations and Potential Challenges:

  • Purity of this compound: Ensure the isotopic and chemical purity of the this compound to avoid interference in your mass spectra.

  • Cost: Deuterated reagents can be significantly more expensive than their protiated counterparts.

  • Not a Panacea for Back-Exchange: While using this compound can enhance initial labeling, it does not prevent back-exchange during the subsequent quench and analysis steps. Strict adherence to low pH and low temperature protocols remains paramount.

Data Summary: Factors Influencing H/D Back-Exchange

ParameterOptimal ConditionRationale
pH (Post-Quench) 2.5 - 3.0Minimizes the acid/base-catalyzed exchange rate of backbone amides.[3]
Temperature 0°C or lowerReduces the kinetic energy of molecules, slowing the exchange reaction.[4][9]
Analysis Time As short as possibleMinimizes the duration of exposure to protiated mobile phases.[6][7]
Ionic Strength Low (<20 mM) during LC-MSHigh salt concentrations can unexpectedly increase back-exchange at low pH.[6][7]

Logical Workflow for Troubleshooting Back-Exchange

Troubleshooting_Workflow Start High Back-Exchange Detected Check_Temp Verify System Temperature (0-4°C?) Start->Check_Temp Check_pH Measure Post-Quench pH (pH 2.5-3.0?) Check_Temp->Check_pH Yes Adjust_Cooling Adjust/Repair Cooling System Check_Temp->Adjust_Cooling No Check_Time Review LC Gradient Time (Is it minimized?) Check_pH->Check_Time Yes Adjust_Quench Adjust Quench Buffer Concentration/Composition Check_pH->Adjust_Quench No Shorten_Gradient Shorten LC Gradient Check_Time->Shorten_Gradient No Check_Reproducibility Assess Reproducibility Check_Time->Check_Reproducibility Yes Adjust_Cooling->Check_Temp Adjust_Quench->Check_pH Shorten_Gradient->Check_Time Automate Automate Workflow Check_Reproducibility->Automate No (High Variability) Resolved Issue Resolved Check_Reproducibility->Resolved Yes Standardize Standardize Manual Steps Automate->Standardize Automation not possible Automate->Resolved Standardize->Resolved

Caption: A step-by-step decision tree for troubleshooting H/D back-exchange.

References

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  • Bai, Y., Milne, J. S., Mayne, L., & Englander, S. W. (1993). Primary structure effects on peptide group hydrogen exchange. Proteins: Structure, Function, and Bioinformatics, 17(1), 75-86. [Link]

  • Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics. Chemical Society Reviews, 40(3), 1224-1234. [Link]

  • Wales, T. E., & Engen, J. R. (2006). Hydrogen exchange mass spectrometry for the analysis of protein dynamics. Mass Spectrometry Reviews, 25(1), 158-170. [Link]

  • Deng, Y., Zhang, Z., & Smith, D. L. (1996). The effect of temperature on the stability of deuterated peptides during analysis by hydrogen exchange and mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(11), 1085-1090. [Link]

  • Masson, G. R., Burke, J. E., Ahn, N. G., Anand, G. S., Borchers, C., Brier, S., ... & Rand, K. D. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. Nature Methods, 16(7), 595-602. [Link]

  • Walters, B. T., Ricciuti, A., Mayne, L., & Englander, S. W. (2012). Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment. Journal of the American Society for Mass Spectrometry, 23(12), 2132-2139. [Link]

  • Clerc, F., Klem, T. J., & Jørgensen, T. J. (2019). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. Journal of the American Society for Mass Spectrometry, 30(11), 2414-2417. [Link]

  • Rand, K. D., Zehl, M., Jørgensen, T. J., & Jensen, O. N. (2014). Sub-zero temperature chromatography for reduced back-exchange and improved dynamic range in amide hydrogen deuterium exchange mass spectrometry. Analytical chemistry, 86(21), 10565-10572. [Link]

  • Wikipedia. (2024). Imidazole. [Link]

  • Lento, C., & Wilson, D. J. (2020). Fundamentals of HDX-MS. Essays in Biochemistry, 64(5), 757-768. [Link]

  • Presto, J., & Konermann, L. (2014). Hydrogen/deuterium exchange mass spectrometry: a novel structural biology approach to structure, dynamics and interactions of proteins and their complexes. International journal of molecular sciences, 15(5), 8205-8231. [Link]

  • Percy, A. J., Rey, M., & Schriemer, D. C. (2012). Peptide–column interactions and their influence on back exchange rates in hydrogen/deuterium exchange-MS. Journal of the American Society for Mass Spectrometry, 23(6), 1006-1015. [Link]

  • Marcsisin, E. J., & Engen, J. R. (2010). Hydrogen exchange mass spectrometry: what is it and what can it tell us? Analytical and bioanalytical chemistry, 397(3), 967-972. [Link]

  • Garcia, N. K., & Komives, E. A. (2020). Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA. In Methods in enzymology (Vol. 631, pp. 225-246). Academic Press. [Link]

  • University of Copenhagen. (n.d.). Protocol for HDX-MS. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2023, August 4). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis?[Link]

  • Hardacre, C., Holbrey, J. D., & McMath, S. E. J. (2001). A highly efficient synthetic procedure for deuteriating imidazoles and imidazolium salts. Chemical Communications, (4), 367-368. [Link]

  • Presto, J., & Konermann, L. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical chemistry, 91(22), 14263-14270. [Link]

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  • de Visser, S. P., & Rutledge, P. J. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics, 13(16), 7435-7443. [Link]

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  • Al-Azzawi, A. M. (2012). Molecular Dynamics Simulation of Imidazole Aqueous Solution at 298.15, 303.15 and 308.15 K. Ibn Al-Haitham Journal for Pure and Applied Science, 25(1), 261-265. [Link]

  • NCI at Frederick. (2019, December 9). Hydrogen/Deuterium Exchange (HDX): Structural Mass Spectrometry [Video]. YouTube. [Link]

  • Al-Masoudi, N. A., & Jabbar, H. S. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6617. [Link]

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  • Zhang, T., & Tang, K. (2018). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Journal of Analysis and Testing, 2(3), 209-222. [Link]

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  • Brier, S., & Konermann, L. (2019). Temperature dependence of Na+−H+ exchange, Na+−HCO3− co-transport, intracellular buffering and intracellular pH in guinea-pig ventricular myocytes. The Journal of physiology, 597(17), 4567-4583. [Link]

  • Atlas Scientific. (n.d.). Does Temperature Affect pH? Retrieved January 16, 2026, from [Link]

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Technical Support Center: Troubleshooting Poor Signal with Imidazole-d3 in NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered when working with Imidazole-d3 in Nuclear Magnetic Resonance (NMR) spectroscopy. Instead of a rigid, step-by-step manual, this guide offers a diagnostic approach, explaining the underlying principles to empower you to solve not just current, but also future challenges.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding poor signal quality with this compound.

Q1: Why are my this compound peaks broader than expected?

Peak broadening with imidazole and its derivatives is often due to tautomerism. The deuterium on the nitrogen can rapidly exchange between the two nitrogen atoms. If this exchange rate is on the same timescale as the NMR experiment, it can lead to the coalescence and broadening of signals.[1] Additionally, factors like sample viscosity, the presence of paramagnetic impurities, and poor shimming can also contribute to broader peaks.[2]

Q2: I see more signals in my spectrum than I expect for this compound. What's happening?

The presence of unexpected signals can arise from a few sources:

  • Slow Tautomerism: If the tautomeric exchange is slow on the NMR timescale, you may observe distinct sets of signals for each tautomer.[1]

  • Impurities: Always consider the possibility of residual solvents or byproducts from synthesis.[3][4] Cross-reference your spectrum with known chemical shifts of common laboratory solvents.[4][5]

  • Contamination from the NMR tube: Residual acetone from cleaning is a common culprit and can take hours to fully evaporate from an NMR tube, even when oven-dried.[2]

Q3: My signal-to-noise ratio is very low. What are the first things I should check?

A poor signal-to-noise ratio is a frequent issue. Here's a quick checklist:

  • Sample Concentration: The sample may be too dilute. While modern spectrometers are very sensitive, there is a lower limit for practical acquisition times.

  • Number of Scans: Increasing the number of scans will improve the signal-to-noise ratio. The signal-to-noise ratio is proportional to the square root of the number of scans.

  • Receiver Gain: An improperly set receiver gain can lead to a poor signal-to-noise ratio. While modern instruments have autogain functions, manual adjustment may sometimes be necessary.[6]

  • Shimming: Poor shimming of the magnetic field will decrease resolution and signal intensity.[7]

Q4: How can I confirm the presence of an N-D proton?

While you are using this compound, there might be instances of back-exchange with residual water in your solvent, leading to an N-H peak. To confirm an N-H proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[2][8]

In-Depth Troubleshooting Guides

This section provides a more detailed, workflow-based approach to diagnosing and resolving poor signal quality with this compound.

Guide 1: Diagnosing and Improving a Low Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio can be frustrating. This guide will walk you through a systematic approach to identifying the root cause and improving your spectral quality.

A Low Signal-to-Noise B Check Sample Preparation A->B C Optimize Acquisition Parameters A->C D Instrument Checks A->D E Sufficient Concentration? B->E Concentration F Homogeneous Solution? B->F Solubility G Increase Number of Scans (NS) C->G H Check Receiver Gain (RG) C->H I Review Relaxation Delays (D1) C->I J Probe Tuning and Matching D->J K Re-shim Sample D->K E->G If dilute F->K If inhomogeneous L Problem Solved G->L H->L I->L M Consult Facility Manager J->M K->L

Caption: Workflow for troubleshooting low signal-to-noise.

  • Evaluate Sample Preparation:

    • Concentration: As a first step, ensure your sample concentration is adequate. While it depends on the spectrometer's field strength, a concentration of 5-10 mM is a good starting point for ¹H NMR.

    • Solubility: Check for any precipitate or cloudiness in your sample.[9] Insoluble material will lead to an inhomogeneous sample and poor shimming, drastically reducing signal quality.[7] If solubility is an issue, consider a different deuterated solvent.[2]

  • Optimize NMR Acquisition Parameters:

    • Number of Scans (NS): The most direct way to improve S/N is to increase the number of scans. Remember that the S/N increases with the square root of the number of scans, so to double the S/N, you need to quadruple the number of scans.[10]

    • Receiver Gain (RG): The receiver gain amplifies the NMR signal before digitization. If it's set too low, the signal will not be sufficiently amplified above the noise. If it's too high, the detector can be saturated, leading to artifacts.[6][11] Use the spectrometer's automatic gain adjustment (rga on Bruker systems) as a starting point, but be prepared to manually fine-tune it.

    • Relaxation Delay (D1): The relaxation delay (D1) is the time between scans. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time of the protons in your molecule.[12][13] For this compound, T1 values are influenced by the solvent and any interactions. If D1 is too short, the magnetization may not fully recover, leading to a weaker signal. If you are unsure of the T1 values, a longer D1 (e.g., 5-10 seconds) is a safe starting point for troubleshooting.

  • Perform Instrument Checks:

    • Tuning and Matching: The NMR probe must be tuned to the correct frequency for the nucleus being observed and matched to the impedance of the spectrometer's electronics. An untuned probe will result in a significant loss of signal.

    • Shimming: Re-shimming your sample can often resolve issues of poor signal and broad peaks.[7] Poor quality NMR tubes or the presence of air bubbles can also hinder effective shimming.

ParameterRecommended Starting ValueRationale
Concentration 5-10 mMEnsures sufficient sample for detection.
Number of Scans (NS) 16 or higherIncreases S/N.
Relaxation Delay (D1) 5-10 sAllows for full relaxation of protons, maximizing signal.
Receiver Gain (RG) Use autogain, then adjust manuallyOptimizes signal amplification without saturation.
Guide 2: Addressing Peak Broadening and Chemical Shift Inconsistencies

The chemical environment of this compound is highly sensitive to pH, solvent, and concentration. This can lead to peak broadening and shifts in the spectrum.

A Poor Peak Shape / Shift B pH Effects A->B C Tautomeric Exchange A->C D Aggregation A->D E Protonation State Changes B->E F Intermediate Exchange Rate C->F G High Concentration D->G D->G I Shifted Peaks E->I H Broad Peaks F->H G->H G->I J Variable Temperature NMR H->J Solution L Lower Concentration H->L Solution K Adjust pH / Buffer Sample I->K Solution

Caption: Factors influencing this compound peak shape and chemical shift.

  • Investigating pH Effects:

    • Causality: The imidazole ring has a pKa of approximately 6.95. Small changes in the pH of your sample can lead to a mixture of protonated and neutral species, each with distinct chemical shifts. If the exchange between these states is on an intermediate timescale, significant peak broadening will occur.[14][15]

    • Protocol:

      • Prepare two samples of this compound in your chosen deuterated solvent.

      • To one sample, add a very small, precisely measured amount of a dilute acid (e.g., DCl in D₂O).

      • To the other, add a small amount of a dilute base (e.g., NaOD in D₂O).

      • Acquire spectra for both samples and compare them to your original spectrum. A significant sharpening of peaks and a downfield shift upon acidification or an upfield shift upon basification would confirm pH sensitivity.[16]

  • Managing Tautomeric Exchange:

    • Causality: The rapid exchange of the deuterium between the two nitrogens can be influenced by temperature.[1]

    • Protocol (Variable Temperature NMR):

      • Acquire a standard spectrum at room temperature.

      • Cool the sample down in decrements of 10 K (e.g., to 288 K, 278 K, etc.) and acquire a spectrum at each temperature. If the exchange is slowed sufficiently, you may see the broad peaks resolve into sharper, distinct signals for each tautomer.

      • Conversely, heating the sample may cause the exchange to become very fast on the NMR timescale, resulting in a single, sharp, averaged signal.

  • Addressing Aggregation:

    • Causality: At high concentrations, imidazole molecules can form aggregates through hydrogen bonding, leading to changes in the chemical environment and potential peak broadening.[17][18]

    • Protocol:

      • Prepare a dilution series of your this compound sample (e.g., 50 mM, 25 mM, 10 mM, 5 mM).

      • Acquire a spectrum for each concentration. If aggregation is the issue, you should observe a sharpening of the peaks and potentially a shift in their positions as the concentration decreases.

IssueDiagnostic ExperimentExpected Outcome for Confirmation
pH Sensitivity Acid/Base AdditionPeak sharpening and chemical shift changes.
Tautomeric Exchange Variable Temperature NMRPeak sharpening at low temperatures or averaging at high temperatures.
Aggregation Dilution SeriesPeak sharpening and chemical shift changes upon dilution.

By systematically working through these guides, you can effectively diagnose the cause of poor signal quality in your this compound NMR experiments and take the appropriate steps to obtain high-quality, interpretable spectra.

References

  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazo[4,5-d]imidazoles.
  • TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III).
  • The Royal Society of Chemistry. (2024). Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co.
  • Hagan, W. J., Jr. (2025). Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations.
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  • Questions and Answers in MRI. (n.d.). Field strength dependence of T1 & T2.
  • Questions and Answers in MRI. (n.d.). Relaxation time, T1, T2.
  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
  • PubMed. (n.d.). Reproducibility of T1 and T2 relaxation times calculated from routine MR imaging sequences: phantom study.
  • Analytical Methods (RSC Publishing). (n.d.). Optimization of heteronuclear ultrafast 2D NMR for the study of complex mixtures hyperpolarized by dynamic nuclear polarization.
  • ResearchGate. (2013). Affects of imidazole on protein solubility and labeling reactions?.
  • MDPI. (n.d.). Assessment of T1 and T2 Relaxation-Time Changes in NMIBC Tissue After 5-ALA Photodynamic Therapy Using Quantitative Magnetic Resonance Imaging.

Sources

Technical Support Center: A Researcher's Guide to Imidazole-d3 Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isotopic and Heterocyclic Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with imidazole-d3 (2,4,5-trideuterio-1H-imidazole) and require methods for identifying and removing common impurities. Achieving high isotopic and chemical purity is paramount for applications in NMR-based research, metabolic studies, and as internal standards in mass spectrometry.[1][2] This document provides practical, field-proven answers to common challenges encountered during the purification of this valuable compound.

Section 1: Frequently Asked Questions - Impurity Identification

Q1: What are the most common impurities I should expect in a sample of this compound?

A1: Impurities in this compound typically fall into three categories: isotopic variants, synthesis-related impurities, and degradation products.

  • Isotopic Impurities: These are the most common and arise from incomplete deuteration during synthesis. They have nearly identical chemical properties to the desired product, making them challenging to separate.

    • Partially Deuterated Imidazoles: Species such as imidazole-d2 and imidazole-d1.

    • Non-Deuterated Imidazole (Imidazole-d0): The fully protonated starting material.

  • Synthesis-Related Impurities: These can include unreacted starting materials, reagents, or byproducts from the specific synthetic route used. While less common in commercially supplied material, they can be present in custom syntheses.

  • Solvent Residues: Trace amounts of solvents used in the final purification or packaging steps (e.g., ethanol, ethyl acetate, hexane).

The following table summarizes these potential impurities.

Impurity CategorySpecific ExamplesPrimary Identification Method
Isotopic Non-deuterated Imidazole (C₃H₄N₂), Imidazole-d1, Imidazole-d2¹H NMR, Mass Spectrometry
Synthesis-Related Unreacted starting materials, catalystsVaries by synthesis; GC-MS, LC-MS
Contaminants Residual solvents (e.g., Ethanol, Hexane)¹H NMR
Q2: How can I use ¹H NMR spectroscopy to identify and quantify impurities in my this compound sample?

A2: ¹H NMR is the most powerful tool for assessing the isotopic purity of this compound. In a perfectly pure sample of 2,4,5-trideuterio-1H-imidazole, the only signal in the ¹H NMR spectrum (aside from the solvent residual peak) should be the N-H proton.[3] This signal is often broad and its chemical shift is highly dependent on the solvent and concentration.

The key is to look for the appearance of signals corresponding to the C-H protons of the imidazole ring. The presence of these signals directly indicates contamination with non-deuterated or partially deuterated species.

¹H NMR Chemical Shift Comparison (in CDCl₃)

Proton PositionImidazole (Impurity)[4][5]This compound (Pure)Rationale for Identification
H-2 ~7.73 ppm (singlet)AbsentAppearance of this sharp singlet is a clear marker for non-deuterated imidazole.
H-4 / H-5 ~7.15 ppm (singlet)AbsentThis singlet corresponds to the two equivalent protons at the 4 and 5 positions.
N-H ~10-12 ppm (broad)~10-12 ppm (broad)Present in both, can be confirmed by a D₂O exchange experiment, where the signal disappears.[3]

To quantify the level of proton-containing impurity, you can integrate the impurity signals (at ~7.73 and ~7.15 ppm) and compare them to an internal standard of known concentration.

Q3: Beyond NMR, what other analytical techniques are useful for assessing the purity of this compound?

A3: While ¹H NMR is ideal for isotopic purity, a combination of techniques provides the most complete picture.

  • Mass Spectrometry (MS): Mass spectrometry is excellent for confirming the isotopic distribution.[6][7] The molecular ion (M+) peak will clearly differentiate between deuterated and non-deuterated species.

    • Imidazole (C₃H₄N₂): Molecular Weight ≈ 68.08

    • This compound (C₃D₃HN₂): Molecular Weight ≈ 71.10[8] By examining the ion cluster around the molecular ion peak, you can determine the relative abundance of d0, d1, d2, and d3 species.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate imidazole from chemically distinct impurities.[9][10] While it generally cannot separate isotopic variants, it is highly effective for detecting and quantifying non-imidazole contaminants that might not be visible by NMR. A typical reversed-phase method using a C8 or C18 column with a mobile phase of methanol/water or acetonitrile/water with a buffer or acid modifier (like formic acid) can be developed.[10][11]

Section 2: Troubleshooting Guides - Purification Protocols

Once impurities have been identified, the next step is removal. The choice of method depends critically on the nature of the impurity and the desired final purity.

purification_workflow start Start: Crude this compound check_purity Assess Purity & Impurities (¹H NMR, MS) start->check_purity purity_gt_98 Purity > 98%? check_purity->purity_gt_98 impurity_type Primary Impurity Type? purity_gt_98->impurity_type No sublimation Sublimation purity_gt_98->sublimation Yes (Trace non-volatiles) recrystallization Recrystallization impurity_type->recrystallization Solid Impurities/ Different Solubility chromatography Column Chromatography impurity_type->chromatography Complex Mixture/ Similar Polarity final_product Pure this compound (Confirm with NMR/MS) sublimation->final_product recrystallization->final_product chromatography->final_product chromatography_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Run select_phase 1. Select Stationary Phase (Silica or Alumina) select_eluent 2. Select Eluent via TLC (e.g., Hex/EtOAc + 1% Et3N) select_phase->select_eluent pack_column 3. Pack Column select_eluent->pack_column load_sample 4. Load Sample (Dry loading preferred) pack_column->load_sample elute 5. Elute with Gradient load_sample->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Sources

Technical Support Center: Optimizing Imidazole-d3 for Quantitative Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the use of Imidazole-d3 as an internal standard in quantitative assays. This guide is designed for researchers, scientists, and drug development professionals who are leveraging liquid chromatography-mass spectrometry (LC-MS/MS) for precise quantification. Here, we move beyond rote protocols to explain the fundamental principles and troubleshooting strategies that underpin robust and reliable bioanalysis.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like this compound?

A1: In quantitative mass spectrometry, especially when dealing with complex biological matrices like plasma or urine, analytical variability is a significant challenge.[1] Factors such as sample preparation losses, injection volume inconsistencies, and matrix effects (ion suppression or enhancement) can compromise the accuracy and reproducibility of your results.[1][2][3][4]

A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for mitigating these issues.[1][5] Because this compound is chemically almost identical to the unlabeled (native) imidazole, it co-elutes and experiences nearly identical effects during extraction, chromatography, and ionization.[1][6] However, its slightly higher mass allows the mass spectrometer to distinguish it from the native analyte.[1] By adding a known, constant amount of this compound to all your samples (standards, controls, and unknowns) and plotting the ratio of the analyte peak area to the internal standard peak area, you can effectively normalize for analytical variability, leading to highly accurate and precise quantification.[1][5][7]

Q2: What are the key chemical properties of this compound I should be aware of?

A2: this compound is a deuterated analog of imidazole.[8] Understanding its properties is crucial for proper handling and application.

PropertyValue/DescriptionSource
Chemical Formula C₃HD₃N₂[9]
Molecular Weight ~71.08 - 71.10 g/mol [8][9][10]
IUPAC Name 2,4,5-trideuterio-1H-imidazole[10]
Appearance Typically a solid[11]
Solubility Soluble in polar solvents like water.[12][13]
Stability Stable under recommended storage conditions (e.g., room temperature or refrigerated at 2-8°C for long-term storage), but should be protected from light and moisture.[13][14][15][16] Re-analysis for chemical purity is recommended after extended storage (e.g., three years).[14]

Q3: How do I prepare my this compound internal standard working solution?

A3: Proper preparation of your internal standard (IS) working solution is a critical first step.

Protocol: Preparation of this compound Working Solution

  • Primary Stock Solution: Accurately weigh a precise amount of high-purity this compound. Dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or water) to create a concentrated primary stock solution (e.g., 1 mg/mL). Ensure complete dissolution. This stock should be stored under appropriate conditions, typically at -20°C or below, to ensure long-term stability.

  • Intermediate Stock Solution: Perform a serial dilution from the primary stock to create an intermediate stock solution at a lower concentration (e.g., 10 µg/mL). This helps to minimize errors associated with pipetting very small volumes.

  • Working Solution: Dilute the intermediate stock solution to the final desired concentration for spiking into your samples. The concentration of this working solution should be optimized so that the final concentration in the sample results in a robust and reproducible signal in the mass spectrometer.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: High variability in the internal standard signal across my sample batch.

  • Underlying Cause: This often points to inconsistencies in sample preparation or the presence of significant matrix effects that are not being adequately compensated for.[2][17][18] Matrix effects arise when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard, causing either ion suppression or enhancement.[2][3][4][17][18]

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the this compound working solution is added to every sample, standard, and QC at the very beginning of the sample preparation process.[19] This ensures it accounts for any analyte loss during extraction steps.

    • Evaluate Matrix Effects: A post-extraction addition experiment can help diagnose the severity of matrix effects. Prepare two sets of samples: one where the IS is added before extraction and another where it's added to the final extract just before injection. A significant difference in the IS response between the two sets indicates a strong matrix effect.

    • Optimize Chromatography: Improving chromatographic separation to move the analyte and IS away from co-eluting matrix components can significantly reduce signal suppression or enhancement.[4] Consider adjusting the gradient, changing the column chemistry, or using a divert valve.

    • Check for IS Purity and Stability: Ensure the this compound has not degraded. If in doubt, prepare a fresh stock solution from a new vial of the standard.[14]

Workflow for Investigating IS Signal Variability

Caption: Troubleshooting workflow for inconsistent internal standard signals.

Issue 2: My calibration curve is non-linear or has a poor correlation coefficient (r² < 0.99).

  • Underlying Cause: Non-linearity can be caused by several factors, including detector saturation, incorrect IS concentration, or isotopic overlap.[20][21] If the concentration of the analyte becomes too high relative to the IS, it can lead to ionization saturation in the mass spectrometer's source.[20]

  • Troubleshooting Steps:

    • Optimize IS Concentration: The concentration of this compound should be carefully chosen. A good starting point is a concentration that mirrors the mid-point of your calibration curve. If your analyte concentrations span a very wide dynamic range, you may need to adjust the IS concentration to be optimal for the expected concentration range of your unknown samples.[22]

    • Check for Detector Saturation: Analyze a high-concentration standard. If the peak shape is flat-topped, the detector is saturated. Dilute the sample or reduce the injection volume. Using the ratio to the IS can sometimes extend the linear range even when saturation occurs, as both analyte and IS signals are suppressed.[20]

    • Investigate Isotopic Overlap: At high analyte concentrations, the M+1 or M+2 isotope peak of the native imidazole might contribute to the signal of the this compound (M+3), a phenomenon known as isotopic overlap.[21][23] This can artificially inflate the IS signal at the high end of the curve.

Protocol: Assessing Isotopic Overlap

  • Prepare a High-Concentration Analyte Standard: Prepare a solution containing only the native (unlabeled) imidazole at the highest concentration of your calibration curve. Do not add this compound.

  • Analyze the Standard: Inject this solution into the LC-MS/MS system and monitor the mass transition for this compound.

  • Quantify the Signal: If a peak is detected in the this compound channel, this represents the contribution from the native analyte's isotopes.

  • Correction: If the overlap is significant (e.g., >5% of the IS signal in a typical sample), you may need to use a mathematical correction or select a different, heavier isotopic-labeled standard if available.[23]

Isotopic Overlap Principle

G cluster_0 Analyte Signal cluster_1 Internal Standard Signal Analyte Analyte (M) M1 M+1 Isotope Analyte->M1 +1 Da M2 M+2 Isotope M1->M2 +1 Da IS This compound (M+3) M2->IS Overlap Contribution

Caption: Diagram illustrating potential isotopic overlap.

Issue 3: The retention times of Imidazole and this compound are slightly different.

  • Underlying Cause: This is a known chromatographic phenomenon called the "isotope effect."[24] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts, particularly in reverse-phase chromatography.[24] While usually minor, a significant shift can be problematic if matrix effects are highly localized to a specific retention time.

  • Troubleshooting Steps:

    • Assess the Impact: The primary goal is to ensure that both compounds experience the same ionization conditions. If they co-elute within the same peak width and the matrix effect is not a sharp, transient event, a small shift may be acceptable.[6]

    • Modify Chromatographic Conditions:

      • Slower Gradient: A shallower gradient can help minimize the separation between the two compounds.

      • Column Temperature: Adjusting the column temperature can sometimes alter selectivity and reduce the isotope effect.

      • Mobile Phase Composition: Minor changes to the mobile phase (e.g., organic solvent type) might influence the interaction with the stationary phase and reduce the retention time difference.

    • Confirm Co-elution: The most critical aspect is that both the analyte and the IS elute within the same window of any potential ion suppression or enhancement.[6]

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). University of Paris-Saclay.
  • Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online.
  • Matrix effect in a view of LC-MS/MS: An overview. (n.d.). ResearchGate.
  • This compound | 6745-43-3. (n.d.). Biosynth.
  • Application Note and Protocol: Quantitative Analysis Using a Deuterated Internal Standard Calibration Curve. (n.d.). Benchchem.
  • This compound | C3H4N2 | CID 129731321. (n.d.). PubChem.
  • Calibration standard curves with and without deuterated internal standard. (n.d.). ResearchGate.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass.
  • Construction of matrix-matched calibration curves using deuterated FFAs... (n.d.). ResearchGate.
  • Technical Support Center: Isotopic Overlap Correction in Mass Spectrometry. (n.d.). Benchchem.
  • Navigating Isotopic Overlap with D3 Standards: A Technical Support Guide. (n.d.). Benchchem.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
  • Multitargeted Internal Calibration for the Quantification of Chronic Kidney Disease-Related Endogenous Metabolites Using Liquid Chromatography–Mass Spectrometry. (2023, September 1). National Institutes of Health.
  • CAS 16650-76-3: 1-(Methyl-d3)-1H-imidazole. (n.d.). CymitQuimica.
  • This compound CAS#: 6745-43-3. (n.d.). ChemWhat.
  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab.
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). Chromatography Online.
  • 4-Methyl-d3-imidazole. (n.d.). CDN Isotopes.
  • Internal standard in LC-MS/MS. (2013, August 13). Chromatography Forum.
  • This compound | CAS 6745-43-3. (n.d.). Santa Cruz Biotechnology.
  • Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. (n.d.). MDPI.
  • Imidazole - SAFETY DATA SHEET. (2010, February 4). Fisher Scientific.
  • Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data. (2016, October 20). National Institutes of Health.
  • 4-Methyl-d3 Imidazole | CAS No. 1219805-95-4. (n.d.). Clearsynth.
  • Why are isotopes an issue in reading mass spectra? (2019, June 11). Chemistry Stack Exchange.
  • Isotope correction of mass spectrometry profiles. (n.d.).
  • An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. (n.d.). PubMed.
  • Imidazole, for molecular biology (I5513) - Product Information Sheet. (n.d.). Sigma-Aldrich.
  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). National Institutes of Health.
  • Imidazole quantification by LC determination. (2019, December 25). Wiley Analytical Science.
  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. (n.d.). Organic Syntheses.
  • Preparation and Characterization of New Azo imidazole ligand and. (n.d.).
  • Synthesis, Spectral, Bio Assay, Chromatographic -Studying of New Imidazole Reagents Via Three Components Reaction. (n.d.). ResearchGate.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.

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Degradation products of Imidazole-d3 and their detection

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Analysis of Imidazole-d3 and its Degradation Products

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth, field-proven insights into the stability, degradation pathways, and analytical detection of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs): Getting Started

Q1: What is this compound and why is understanding its stability so critical?

This compound is an isotopically labeled version of imidazole, where three hydrogen atoms have been replaced with deuterium.[1][2] This labeling is invaluable in analytical chemistry, particularly in mass spectrometry-based assays, where it serves as a stable internal standard for accurate quantification of unlabeled imidazole or related compounds.[3] It is also used in metabolic studies to trace the fate of imidazole-containing molecules.

Understanding its stability is paramount for several reasons:

  • Data Integrity: The formation of degradation products can lead to an overestimation of impurities in a drug substance or an underestimation of the parent compound's concentration. If the internal standard itself degrades, it invalidates the entire quantitative analysis.

  • Safety and Efficacy: For drug development professionals, unidentified degradation products can pose significant safety risks and may have different pharmacological activities than the parent molecule.

  • Method Validation: A robust, stability-indicating analytical method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products.[4] This requires a thorough understanding of what those products are and under what conditions they form.

Part 1: Forced Degradation Studies - A Predictive Framework

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's intrinsic stability. By subjecting this compound to harsh conditions, we can rapidly identify likely degradation products and establish robust analytical methods.

Q2: I need to assess the stability of an this compound labeled compound. How should I design a forced degradation study?

A well-designed forced degradation study should systematically explore the four primary degradation pathways: hydrolysis, oxidation, photolysis, and thermal stress.[5] The conditions should be more stringent than typical storage conditions to accelerate degradation but not so harsh that they produce irrelevant degradation pathways that would not be seen under normal circumstances.[6][7]

Core Causality: The objective is to achieve 5-20% degradation of the parent compound. This range provides enough of the degradants for detection and characterization without completely consuming the parent compound, which could lead to difficult-to-interpret secondary degradation.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Table 1: Recommended Stress Conditions for Forced Degradation

(Based on ICH Q1A(R2) Guidelines[8])

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M to 1 M HClUp to 72 hours (at RT or elevated temp)To identify acid-labile functional groups.
Base Hydrolysis 0.1 M to 1 M NaOHUp to 72 hours (at RT or elevated temp)To identify base-labile groups; imidazoles can be susceptible.[9]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂)Up to 24 hours (at RT)To mimic oxidative degradation by reactive oxygen species.[10]
Thermal 60-80°C (in solution and solid state)Up to 1 weekTo assess thermal stability.
Photolytic ICH Q1B compliant chamberOverall illumination ≥ 1.2 million lux hours; UV ≥ 200 watt hours/m²To assess light sensitivity.[5]

Part 2: Key Degradation Pathways & Products

The imidazole ring, while aromatic, is susceptible to specific modes of degradation. The deuterium substitution in this compound does not alter these chemical pathways but does change the mass of the resulting fragments, which is a key feature for their detection.

Oxidative Degradation

Q3: What are the common oxidative degradation products of this compound, and how are they formed?

Oxidative degradation is a significant pathway for imidazoles, often initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), or even atmospheric oxygen.[11] The imidazole ring can be cleaved to form smaller, more linear products.

Mechanism Insight: The reaction often proceeds via the formation of radical intermediates or through direct attack on the ring's double bonds.[11] In the presence of oxygen, the primary degradation products are often formamide and oxamide.[11] Because you are starting with this compound, you should expect to see deuterated versions of these products. For example, the cleavage of the C2-N1 and C4-C5 bonds could lead to the formation of deuterated formamide.

Caption: Simplified oxidative degradation pathway of this compound.

Hydrolytic Degradation

Q4: Under what pH conditions is this compound most susceptible to hydrolysis?

Imidazoles are generally more susceptible to degradation under basic (alkaline) conditions.[9] While stable in many aqueous environments, strong bases can facilitate hydrolytic cleavage of the imidazole ring.[12][13] Studies on imidazole-containing drugs confirm susceptibility to basic hydrolysis.[5][9] Acidic conditions can also promote degradation, though the specific products may differ.[14]

Mechanism Insight: In a strongly aqueous environment, hydrolysis can lead to the formation of an imidazolium-hydroxide intermediate.[12][13] This can subsequently undergo ring-opening to form N-formylformamidine type structures. The deuterium atoms on the ring would be retained in these opened structures, providing a clear mass signature for detection.

Caption: Simplified hydrolytic degradation pathway of this compound.

Photodegradation

Q5: My this compound solution was left on the benchtop under ambient light and now shows extra peaks in the chromatogram. Could this be photodegradation?

Yes, it is highly likely. The imidazole moiety is known to be sensitive to photodegradation when in solution, especially upon exposure to high-intensity or UV light.[5][9] The specific products can be complex and varied, often resulting from radical-mediated reactions or photo-oxidation.[15]

Proactive Measures:

  • Use Amber Vials: Always store solutions of this compound and related compounds in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • Minimize Exposure: During sample preparation and analysis, minimize the exposure of samples to direct sunlight or harsh laboratory lighting.

  • Control Samples: If photodegradation is suspected, prepare a control sample that is kept in the dark under the same temperature and time conditions. A comparison between the light-exposed and dark control samples will confirm light-induced degradation.

Part 3: Analytical Detection & Troubleshooting Guide

Q6: What is the best analytical method to detect and quantify this compound and its degradation products simultaneously?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[16] It offers the high sensitivity needed to detect low-level degradants and the high selectivity to distinguish between structurally similar compounds. High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF, is particularly powerful for identifying unknown degradation products by providing accurate mass measurements.[17]

Protocol: Stability-Indicating LC-MS/MS Method

This protocol provides a starting point for method development. Optimization will be required based on your specific this compound analog and instrumentation.

1. Sample Preparation:

  • Take an aliquot of the stressed sample.
  • If the sample was stressed in strong acid or base, neutralize it with an equivalent amount of base or acid, respectively.
  • Dilute the sample to an appropriate concentration (e.g., 1-100 ng/mL) using the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
  • If the sample matrix is complex (e.g., biological fluid), a solid-phase extraction (SPE) cleanup step may be necessary.[18]

2. Chromatographic Separation (HPLC/UHPLC):

  • Rationale: The goal is to chromatographically separate the parent this compound from its degradation products before they enter the mass spectrometer. A reversed-phase C18 or C8 column is a common starting point.[16]
  • Column: Waters Acquity UPLC HSS T3 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[17]
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start with a high aqueous percentage (e.g., 95% A) to retain polar degradation products, then ramp up the organic phase (B) to elute the parent compound and any less polar degradants.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 30 - 40 °C.

3. Mass Spectrometric Detection (MS/MS):

  • Rationale: Tandem MS provides selectivity and sensitivity. A precursor ion (the molecular ion of the compound of interest) is selected and fragmented, and a specific product ion is monitored.
  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). The basic nitrogen atoms on the imidazole ring readily accept a proton.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • For this compound (C₃HD₃N₂): The theoretical monoisotopic mass is 71.05. The protonated molecule [M+H]⁺ would be m/z 72.06. A characteristic fragment would be loss of DCN, resulting in a product ion. The exact fragmentation pattern should be determined by infusing a standard solution.
  • For Degradants: Hypothesize potential structures (e.g., deuterated formamide) and calculate their expected [M+H]⁺. Set up MRM transitions to screen for them. For unknown degradants, use a full scan or precursor ion scan mode to find new masses that appear in the stressed samples.
Table 2: Example LC-MS/MS Parameters (Hypothetical)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound72.144.1 (Loss of DCN)15
Unknown Degradant 190.1 ([M+H]⁺ of d3-imidazole + H₂O)To be determined20
Unknown Degradant 2To be determinedTo be determinedTo be determined
Analytical Troubleshooting Q&A

Q: I'm seeing poor peak shape (tailing) for this compound in my chromatogram. What are the possible causes? A: Peak tailing for basic compounds like imidazole is often due to secondary interactions with residual silanols on the silica-based column packing.

  • Solution 1 (Mobile Phase): Ensure your mobile phase has an acidic modifier like formic acid (0.1%). The acid protonates the imidazole and also the silanols, minimizing unwanted ionic interactions.

  • Solution 2 (Column Choice): Use a modern, end-capped column designed for good peak shape with basic compounds (e.g., HSS T3, BEH C18).

  • Solution 3 (Sample Overload): Injecting too much sample can lead to tailing. Try diluting your sample.

Q: My mass spec signal is suppressed, and I'm analyzing samples from a protein purification experiment. Could my buffer be the cause? A: Absolutely. If your protein was eluted from a Ni-NTA column, it likely contains a high concentration of non-deuterated imidazole.[19] This will compete with your this compound analyte for ionization in the ESI source, causing significant signal suppression.

  • Solution: The imidazole buffer MUST be removed before LC-MS analysis. Techniques like buffer exchange using ultrafiltration spin columns, dialysis, or a C18 desalting step are effective.[19]

Q: How can I definitively confirm the identity of a suspected degradation product? A: This requires a multi-faceted approach:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the degradant's molecular ion. This allows you to calculate a molecular formula and significantly narrow down the possible structures.

  • MS/MS Fragmentation: Compare the fragmentation pattern of the unknown degradant with that of a synthesized reference standard if available. The pattern should be identical.

  • Isotopic Signature: The fact that you started with this compound is a powerful clue. Your degradation products should retain some or all of the deuterium atoms, resulting in a characteristic mass shift compared to degradants from unlabeled imidazole. This confirms the product originated from your starting material.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link][5][9]

  • Li, Y., et al. (2020). Degradative imidazole oxidation of particle by reactive oxygen species. ResearchGate. [Link][10]

  • Wang, Y., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link][11]

  • Eide, I., et al. (2015). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. [Link]

  • Zhang, G., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link][15]

  • Barachevsky, V.A. (2020). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. [Link][20]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. [Link]

  • Stolte, S., et al. (2012). Biodegradability of imidazole structures. ResearchGate. [Link]

  • Hollóczki, O., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. [Link][12]

  • Hollóczki, O., et al. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed. [Link][13]

  • Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed. [Link]

  • Akyildiz, İ. E. & Mellor, S. (2023). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? ResearchGate. [Link][19]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA. [Link][6]

  • Gupta, S., et al. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environmental Monitoring and Assessment. [Link][14]

  • U.S. Food and Drug Administration. (1996). Guideline for Industry: Q1A Stability Testing of New Drug Substances and Products. FDA. [Link][7]

  • International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Scribd. [Link][8]

  • ResolveMass Laboratories Inc. (n.d.). 4-Methyl-d3-imidazole. ResolveMass. [Link][3]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link][17]

  • He, Q., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link][18]

  • Vaughan, J. D., et al. (1971). Kinetics of deuteration of imidazole. The Journal of Organic Chemistry. [Link][21]

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Technical Support Center: Minimizing Water Contamination in Deuterated Solvents for Imidazole-d3 NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced NMR sample preparation. This guide is designed for researchers, scientists, and drug development professionals who are working with hygroscopic or exchange-prone compounds like Imidazole-d3. Our focus is to provide in-depth, field-proven insights into minimizing water contamination in deuterated solvents to ensure the acquisition of high-quality, reproducible NMR data.

This resource is structured into two main parts:

  • Frequently Asked Questions (FAQs): Addressing the fundamental principles and common queries related to water contamination in NMR solvents.

  • Troubleshooting Guide: A problem-oriented section to help you diagnose and resolve specific issues encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational knowledge required to understand and prevent water contamination in your NMR samples.

Q1: Why is even a small amount of water a significant problem in ¹H NMR spectroscopy?

A1: Water contamination poses two primary challenges in ¹H NMR:

  • Signal Obscuration: Water (H₂O or HDO) introduces a proton signal that can be broad and intense, potentially overlapping with and obscuring the signals of your analyte.[1] The chemical shift of this water peak is highly variable and depends on the solvent, temperature, and concentration, making spectra difficult to interpret.[2]

  • Analyte Proton Exchange: For molecules with labile protons, such as the N-H proton in imidazole, water can facilitate chemical exchange. This can lead to significant broadening or complete disappearance of the N-H signal, resulting in the loss of crucial structural information.[3][4] In deuterated solvents that can hydrogen bond (like DMSO-d₆ or D₂O), this exchange is particularly rapid.

Q2: My imidazole sample is deuterated (this compound), but I'm still concerned about the N-H proton. Why?

A2: this compound is deuterated at the carbon positions (C2, C4, C5). The nitrogen atom still bears a proton (N-H). This N-H proton is acidic and readily exchanges with other labile protons, including those from water. When you dissolve your sample in a deuterated solvent, any residual water (H₂O) or the partially deuterated water (HDO) can exchange with the imidazole's N-H proton. If this exchange is fast on the NMR timescale, the N-H signal will broaden, and if it's very fast, it may become so broad as to be indistinguishable from the baseline.[4] Performing a D₂O exchange experiment—adding a drop of D₂O to your sample—is a definitive way to confirm the N-H peak, as it will cause the signal to disappear upon exchange.[4]

Q3: Which deuterated solvents are most susceptible to water absorption?

A3: The hygroscopicity (tendency to absorb moisture from the air) of a solvent is directly related to its polarity and ability to form hydrogen bonds.

  • Very High Hygroscopicity: Polar aprotic solvents like Dimethyl Sulfoxide-d₆ (DMSO-d₆) and polar protic solvents like Methanol-d₄ are extremely hygroscopic.[5]

  • High Hygroscopicity: Solvents like Acetone-d₆ and Acetonitrile-d₃ are also highly susceptible to water absorption.[5]

  • Low Hygroscopicity: Non-polar solvents such as Benzene-d₆, Toluene-d₈, and Chloroform-d are significantly less hygroscopic but can still become contaminated if handled improperly.[5][6]

The causality lies in intermolecular forces. Solvents like DMSO-d₆ have strong hydrogen bond accepting capabilities, allowing them to readily associate with water molecules from the atmosphere.

Q4: What is the best way to store deuterated solvents to maintain their dryness?

A4: Proper storage is the first line of defense against water contamination.

  • Unopened Containers: Store solvents in their original sealed containers (e.g., ampoules or Sure/Seal™ bottles) in a cool, dry place. For certain solvents like chloroform-d, refrigeration is recommended to minimize decomposition.[7][8]

  • Opened Containers: Once a bottle is opened, its headspace should be purged with a dry, inert gas (like argon or nitrogen) before resealing.[8][9] Wrapping the cap and neck of the bottle with Parafilm can provide an additional barrier against atmospheric moisture.[10] For high-purity work, it is highly recommended to use single-use ampoules to eliminate the risk of contamination from repeated access to a larger bottle.[7][11]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to water contamination.

Issue 1: I see a large, broad peak in my spectrum, likely from water. How do I identify the source of the contamination?

A1: This is a classic issue that requires a process of elimination. The water could be coming from the solvent, your glassware, the sample itself, or the ambient atmosphere during sample preparation.

The following workflow provides a logical sequence of checks to pinpoint the source of moisture.

G A Start: Large Water Peak Observed B 1. Run NMR on Solvent Alone (Directly from bottle) A->B C Water Peak Small? B->C  Yes   D Solvent is Contaminated. Use a new ampoule or dry the solvent. B->D  No   E 2. Prepare Sample with Oven-Dried Glassware C->E F Water Peak Small? E->F  Yes   G Glassware was the source. Implement rigorous drying protocol. E->G  No   H 3. Thoroughly Dry Solid Sample (High Vacuum) F->H I Water Peak Small? H->I  Yes   J Residual moisture in the solid sample was the source. H->J  No   K Atmospheric moisture during preparation is the likely source. Use a glovebox or inert atmosphere. I->K G cluster_prep Preparation Phase cluster_sample Sample Handling Phase (Inert Atmosphere) cluster_final Finalization A 1. Dry Glassware (NMR tube, vials, pipettes) in oven (>150°C, >12h) B 2. Cool Glassware in Desiccator A->B D 4. Transfer Glassware & Sample to Glovebox/Glove Bag B->D C 3. Activate Molecular Sieves (If drying solvent in-house) F 6. Add Dry Deuterated Solvent (from new ampoule or dried stock) C->F Inform E 5. Weigh Dry this compound into Vial D->E E->F G 7. Ensure Complete Dissolution (Vortex mix, do not shake) F->G H 8. Transfer Solution to NMR Tube using a dry pipette G->H I 9. Cap NMR Tube Securely H->I J 10. Clean Outside of Tube I->J K 11. Acquire NMR Spectrum Promptly J->K

Caption: Step-by-step workflow for preparing a high-quality, dry NMR sample.
References
  • How to dry deuterated NMR solvents? ResearchGate.[Link]

  • NMR Solvents. Eurisotop.[Link]

  • Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry.[Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights.[Link]

  • Deuterated NMR Solvents. Goss Scientific.[Link]

  • NMR sample preparation for highly hygroscopic compound? ResearchGate.[Link]

  • NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility.[Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM.[Link]

  • An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. MDPI.[Link]

  • Sample Preparation. University of Liverpool, Department of Chemistry.[Link]

  • How To Prepare And Run An NMR Sample. ALWSCI Blog.[Link]

  • How to make an NMR sample. Weizmann Institute of Science.[Link]

  • NMR Sample Preparation Guide. Scribd.[Link]

  • NMR Analysis. Laboratorystandards.[Link]

  • NMR Sample Preparation: The Complete Guide. Organomation.[Link]

  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.[Link]

  • How To Get Rid of Chloroform in Your Drinking Water. Clearly Filtered.[Link]

  • Why it is necessary to used deuterated solvents for NMR experiments? ResearchGate.[Link]

  • What are the best practices for sample preparation for NMR analysis? Reddit.[Link]

  • 6: NMR Preparation. Chemistry LibreTexts.[Link]

  • ¹H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). ResearchGate.[Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET.[Link]

  • Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein. ResearchGate.[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[Link]

  • NMR Solvents. Isotope Science / Alfa Chemistry.[Link]

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Education Sciences.[Link]

  • How and Why to Remove Chloroform From Water. WaterBadge.[Link]

  • Interactions of imidazole with water molecules. Journal of Molecular Modeling.[Link]

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Technical Support Center: Navigating Isotopic Scrambling in Imidazole-d3 Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazole-d3 and other deuterated imidazole-containing compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of isotopic scrambling (H/D exchange). Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the isotopic integrity of your labeled compounds and the reliability of your experimental data.

Introduction: The Challenge of Isotopic Instability

Deuterium-labeled compounds, such as this compound, are invaluable tools in drug metabolism studies, pharmacokinetic analyses, and as internal standards for mass spectrometry.[1] The stability of the deuterium label is paramount for accurate quantification and structural analysis. However, the protons on the imidazole ring, particularly at the C2 position, are susceptible to exchange with protons from the surrounding environment, a phenomenon known as isotopic scrambling or H/D back-exchange.[2][3][4] This guide will delve into the mechanisms of this exchange and provide actionable strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of my deuterium label on this compound during sample preparation. What is happening?

A1: You are likely encountering hydrogen/deuterium (H/D) back-exchange, a chemical process where the deuterium atoms on your labeled imidazole ring are replaced by hydrogen atoms from the solvent or matrix. This leads to a decrease in the signal of your deuterated standard and can artificially inflate the signal of the unlabeled analyte, compromising the accuracy of your quantification.[5]

The primary site of this exchange on the imidazole ring is the C2-proton (also denoted as Cε1 in histidine residues).[2][3][4] The protons at the N1 and N3 positions are also highly exchangeable but are often not the sites of intentional deuteration for use as an internal standard due to their rapid exchange rate.

Q2: What is the chemical mechanism behind this H/D exchange at the C2 position?

A2: The H/D exchange at the C2 position of the imidazole ring is a base-catalyzed reaction. The rate-determining step involves the abstraction of the C2-deuteron from the protonated imidazolium cation by a hydroxide ion (or deuteroxide ion, OD⁻, in a deuterated solvent).[2][6] This process forms a transient, unstable intermediate known as an ylide or carbene, which then rapidly reacts with a proton from the solvent to complete the exchange.[2][6] The reaction is intrinsically second-order, meaning its rate depends on the concentrations of both the imidazolium cation and the hydroxide ion.[6][7]

Below is a diagram illustrating the mechanism of H/D exchange at the C2 position of the imidazole ring.

H_D_Exchange_Mechanism cluster_0 This compound in Protic Solvent (e.g., H2O) Imidazole_d3 This compound (at C2) Imidazolium_d3 Imidazolium-d3 (Protonated) Imidazole_d3->Imidazolium_d3 + H+ Imidazolium_d3->Imidazole_d3 - H+ Ylide Ylide/Carbene Intermediate Imidazolium_d3->Ylide + OH- - HDO Imidazole_h Scrambled Imidazole (H at C2) Ylide->Imidazole_h + H2O - OH- caption Mechanism of H/D Exchange at the C2 Position of Imidazole.

Caption: Mechanism of H/D Exchange at the C2 Position of Imidazole.

Q3: Which experimental factors have the most significant impact on the rate of isotopic scrambling?

A3: The stability of the deuterium label on the imidazole ring is primarily influenced by three key factors:

  • pH: This is the most critical factor. The rate of H/D exchange is significantly accelerated under basic conditions due to the increased concentration of hydroxide ions, which are required for the initial deprotonation step.[6][8] Conversely, acidic conditions suppress the exchange by keeping the imidazole ring protonated, which is less susceptible to deprotonation at the C2 position.[8]

  • Solvent: Protic solvents, such as water and methanol, can readily donate protons and participate in the exchange process. Aprotic solvents, like acetonitrile or methyl tert-butyl ether (MTBE), are less likely to cause scrambling.[5]

  • Temperature: Like most chemical reactions, the rate of H/D exchange increases with temperature. Storing samples at low temperatures can significantly slow down the scrambling process.[9][10]

Q4: Can modifications to the imidazole ring, such as phosphorylation, affect the scrambling rate?

A4: Yes. Research has shown that phosphorylation of a histidine side chain can dramatically slow down the rate of H/D exchange at the C2 position of the imidazole ring.[2] This phenomenon can be utilized to detect the phosphorylation of peptides at histidine residues.[2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and mitigating isotopic scrambling in your experiments.

Issue 1: Inconsistent quantitative results and poor reproducibility when using this compound as an internal standard.

This is a classic symptom of isotopic scrambling, leading to inaccurate measurements.

Troubleshooting_Workflow Start Inconsistent Quantitative Results Check_pH 1. Assess pH of Sample Environment Start->Check_pH Acidic pH is Acidic (e.g., < 5) Check_pH->Acidic Yes Neutral_Basic pH is Neutral to Basic (e.g., > 6) Check_pH->Neutral_Basic No Check_Solvent 3. Evaluate Solvent System Acidic->Check_Solvent Adjust_pH 2. Lower pH to Acidic Range (e.g., with 0.1% Formic Acid) Neutral_Basic->Adjust_pH Adjust_pH->Check_Solvent Aprotic Solvent is Aprotic (e.g., ACN, MTBE) Check_Solvent->Aprotic Yes Protic Solvent is Protic (e.g., H2O, MeOH) Check_Solvent->Protic No Check_Temp 5. Review Temperature Conditions Aprotic->Check_Temp Switch_Solvent 4. Switch to Aprotic Solvent or Minimize Protic Solvent Exposure Protic->Switch_Solvent Switch_Solvent->Check_Temp Low_Temp Samples are Kept Cold (e.g., < 4°C or -80°C) Check_Temp->Low_Temp Yes High_Temp Samples Exposed to Room Temp or Higher for Extended Periods Check_Temp->High_Temp No Verify 7. Re-analyze and Verify Stability Low_Temp->Verify Lower_Temp 6. Maintain Low Temperatures Throughout Sample Handling and Storage High_Temp->Lower_Temp Lower_Temp->Verify Resolved Issue Resolved Verify->Resolved

Sources

Technical Support Center: A Guide to Improving the Solubility of Imidazole-d3 in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize Imidazole-d3 in their work. This compound, a deuterated analog of imidazole, is a critical component in various applications, including as an internal standard for mass spectrometry, in NMR studies, and as a buffering agent in biochemical assays. While generally considered water-soluble, achieving high or specific concentrations in aqueous buffers can present challenges.

This document provides in-depth, experience-driven answers to common solubility issues. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Frequently Asked Questions & Troubleshooting

Q1: What is the baseline solubility of this compound in water, and why might I still face issues?

Answer: this compound, like its non-deuterated counterpart, is highly soluble in water. Published data for imidazole indicates a solubility of up to 633 g/L at 20°C[1][2]. This high solubility is attributed to its polar nature and the ability of its nitrogen atoms to form hydrogen bonds with water molecules[3].

Despite this, you may encounter difficulties for several reasons:

  • pH of the Solution: The single most important factor governing imidazole solubility is the pH of the aqueous medium. In pure, unbuffered water, dissolved imidazole creates a mildly alkaline solution (a 38 g/L solution has a pH of about 10.5), but in buffered systems, its solubility is dictated by the buffer's pH[1][4].

  • Buffer Composition: High concentrations of certain salts in your buffer can lead to a "salting-out" effect, reducing the solubility of this compound.

  • Temperature: The dissolution of imidazole in water is an endothermic process, meaning it absorbs heat from its surroundings and the solution can become cold[5]. This cooling effect can temporarily decrease solubility.

The physical properties of this compound are nearly identical to those of standard imidazole[6][7].

PropertyValue (for Imidazole)Source
Molecular Weight ~68.08 g/mol (d3: ~71.10 g/mol )[2][7]
Aqueous Solubility 633 g/L (at 20°C)[1][2]
pKa (of Conjugate Acid) ~6.95 - 7.0[2]
Appearance White to pale yellow solid[2]
Q2: How exactly does pH affect the solubility of this compound?

Answer: The pH of your buffer directly controls the protonation state of the this compound molecule, which in turn dictates its solubility. Imidazole is an amphoteric molecule, meaning it can act as both a weak acid and a weak base[2]. However, for solubility purposes, its basicity is key.

The Mechanism: The imidazole ring has two nitrogen atoms. One has a lone pair of electrons that can accept a proton (acting as a base). The pKa of this protonated form (the imidazolium ion) is approximately 7.0[2].

  • At pH << 7.0 (Acidic Conditions): The equilibrium shifts towards the protonated, cationic form (Imidazolium-d3). This charged species is highly polar and interacts very favorably with water, leading to a significant increase in solubility[8].

  • At pH ≈ 7.0: The solution will contain a mixture of the neutral this compound and the charged Imidazolium-d3.

  • At pH >> 7.0 (Alkaline Conditions): The equilibrium shifts towards the neutral, unprotonated form. While still polar and soluble, its solubility is lower than the fully protonated form.

This relationship is visualized below.

G cluster_acid Acidic (pH < 6) cluster_neutral Neutral/Basic (pH > 8) Cation Imidazolium-d3 (Cationic) Highly Soluble Neutral This compound (Neutral) Soluble Neutral->Cation + H⁺ Equilibrium pKa ≈ 7.0

pH-dependent equilibrium of this compound.
Q3: My this compound is not dissolving well in my neutral buffer (e.g., PBS at pH 7.4). What is the recommended procedure?

Answer: This is a common scenario. At pH 7.4, a significant portion of the this compound is in its less soluble neutral form. Attempting to dissolve a large amount directly into the buffer can be slow and inefficient. The key is to leverage pH to your advantage.

Here is a field-proven protocol for solubilization:

Experimental Protocol: pH-Assisted Solubilization

  • Initial Slurry: Weigh the required amount of this compound powder and add it to a volume of high-purity water (e.g., Milli-Q®) that is less than your final target volume (e.g., 80% of the final volume). This will create a slurry.

  • Acidification: While stirring the slurry, add a dilute strong acid (e.g., 1 M HCl) dropwise. As you add the acid and the pH drops below 6, you will observe the solid powder rapidly dissolving as it converts to the highly soluble imidazolium cation.

  • Ensure Complete Dissolution: Continue stirring until the solution is completely clear. Check the pH to ensure it is in the acidic range (pH 5-6).

  • Final Volume and pH Adjustment: Add your concentrated buffer stock (e.g., 10x PBS) and any other components. Crucially, adjust the pH back up to your target (e.g., 7.4) using a dilute strong base (e.g., 1 M NaOH). Add the base slowly, especially as you approach the pKa (~7.0), to avoid localized high pH that could cause precipitation.

  • QS to Final Volume: Once the pH is stable at the desired value, add high-purity water to reach the final target volume.

This workflow ensures the compound is fully dissolved in its most soluble form before being introduced to the final buffer conditions.

G start Start: This compound Powder + 80% Final Volume H₂O step1 Create Slurry start->step1 step2 Dropwise add 1M HCl while stirring step1->step2 decision Is solution completely clear? step2->decision step3 Adjust pH to ~5.5 decision->step3 No step4 Add buffer concentrate & other components decision->step4 Yes step3->step2 step5 Slowly add 1M NaOH to target pH (e.g., 7.4) step4->step5 step6 QS to final volume with H₂O step5->step6 end End: Fully Solubilized Buffered Solution step6->end

Workflow for dissolving this compound in neutral buffers.
Q4: Can I use co-solvents to improve the solubility of this compound?

Answer: Yes, the use of co-solvents is a viable strategy, particularly if adjusting the pH is not desirable for your experimental system. A co-solvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solvent system, which can enhance the solubility of less-polar solutes[9][10][11].

Recommended Co-solvents: For many biological applications, the following co-solvents are generally well-tolerated at low concentrations:

  • Ethanol (EtOH)

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEGs, e.g., PEG 300, PEG 400)

  • Glycerol

General Protocol for Using Co-solvents:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application. Ethanol and propylene glycol are common first choices[12].

  • Prepare a Concentrated Stock: Attempt to dissolve the this compound in a small amount of the pure co-solvent first.

  • Titrate into Buffer: Slowly add the co-solvent stock solution into your aqueous buffer while vortexing or stirring vigorously.

  • Optimize Concentration: The goal is to use the minimum amount of co-solvent necessary to achieve and maintain solubility, typically starting with 1-5% (v/v) and increasing if needed. Be aware that high concentrations of organic solvents can denature proteins or interfere with biological assays.

Important Consideration: Always run a control experiment with the same concentration of co-solvent alone to ensure it does not affect your assay's outcome.

Q5: How do high salt concentrations in my buffer affect this compound solubility?

Answer: High concentrations of salts, such as those used in protein purification or precipitation (e.g., ammonium sulfate), can decrease the solubility of this compound through an effect known as "salting out"[13].

The Mechanism of Salting Out: Water molecules are highly ordered and form hydration shells around both the this compound molecules and the salt ions. When salt concentrations become very high, the salt ions compete more effectively for water molecules. This effectively reduces the amount of "free" water available to solvate the this compound, causing it to come out of solution and precipitate[13][14].

Troubleshooting Salting-Out Effects:

  • Reduce Salt Concentration: If possible, the most straightforward solution is to lower the salt concentration of your buffer.

  • Dialysis or Buffer Exchange: If you are working with a protein sample eluted in high-imidazole buffer, removing the imidazole via dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or centrifugal concentrators before subsequent high-salt steps is recommended[15][16][17].

  • Change the Salt: Different salts have different salting-out potentials, described by the Hofmeister series. If your protocol allows, switching to a salt with a lower tendency to cause precipitation might help[13].

References

  • Imidazole - Solubility of Things. (n.d.). Retrieved from Solubility of Things. [Link]

  • Imidazole - Simple English Wikipedia, the free encyclopedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

  • Imidazole Buffer Making. (2024, October 2). Reddit. Retrieved January 15, 2026, from [Link]

  • Imidazole - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • pKa values of imidazoles versus degree of substitution. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • I don't understand why imidazole has a weak acidic group. (2016, November 18). Reddit. Retrieved January 15, 2026, from [Link]

  • Removing imidazole in a workup? (2017, May 26). Reddit. Retrieved January 15, 2026, from [Link]

  • Chemical and Pharmacological Properties of Imidazoles. (2014). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Chemical Properties of 1H-Imidazole (CAS 288-32-4). (n.d.). Cheméo. Retrieved January 15, 2026, from [Link]

  • Affects of imidazole on protein solubility and labeling reactions? (2013, September 25). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Cosolvent. (n.d.). ScienceDirect. Retrieved January 15, 2026, from [Link]

  • This compound | C3H4N2 | CID 129731321. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • pKa of imidazoles. (2017, August 11). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Buffer Exchange - Removal of Imidazole. (2021, January 11). iGEM. [Link]

  • Imidazole | C3H4N2 | CID 795. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

  • Pesticide Removal from Aqueous Solutions by Adding Salting Out Agents. (2020). MDPI. [Link]

  • Can anyone suggest how to remove imidazole from the purified protein samples? (2014, December 15). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube. [Link]

  • Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. (2022). National Institutes of Health. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023, January 31). TSI Journals. [Link]

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Technical Support Center: Managing pH Effects on Imidazole-d3 Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Imidazole-d3, a deuterated analog of imidazole, is a critical internal standard in bioanalytical studies and a component in various pharmaceutical formulations. Its stability is paramount for accurate and reproducible results. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues related to pH. We will explore the chemical principles governing its stability, offer practical troubleshooting advice, and provide validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound, and why is its pH stability a critical concern?

A1: this compound is an imidazole molecule where the hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to imidazole but has a different mass.

The stability of this compound is fundamentally linked to the pH of its environment because the imidazole ring is amphoteric—it can act as both a weak acid and a weak base.[1][2] The pH of the solution dictates the protonation state of the molecule's nitrogen atoms, which in turn influences its solubility, reactivity, and susceptibility to degradation. In bioanalytical methods, pharmaceutical formulations, or cell culture media, pH fluctuations can lead to the degradation of this compound, compromising the accuracy of quantitative analyses and the efficacy of drug products.

Q2: How does pH relate to the pKa of this compound? What are its key pKa values?

A2: The relationship between pH and pKa is central to understanding imidazole's behavior. The pKa is the pH at which a molecule is 50% protonated and 50% deprotonated. Imidazole has two key pKa values:

  • pKa of the conjugate acid (pKaH): ~7.0 [1][2] This governs the equilibrium between the neutral imidazole ring and its protonated form, the imidazolium cation. At a pH below 7.0, the imidazolium form predominates, carrying a positive charge. At a pH above 7.0, the neutral form is more abundant. This equilibrium is crucial for its function as a biological buffer in the physiological pH range of 6.2 to 7.8.[1]

  • pKa of the N-H proton: ~14.5 [1][3] This value represents the acidity of the proton on the nitrogen atom. It is a very weak acid, meaning a very strong base (pH > 14.5) is required to deprotonate it to form the imidazolide anion.[1][3]

For this compound, the isotopic substitution of hydrogen with deuterium is not expected to significantly alter these pKa values. Therefore, the pKa values of standard imidazole can be reliably used for experimental design.

The diagram below illustrates the pH-dependent equilibrium of this compound.

G cluster_acidic Acidic Conditions (pH < 7.0) cluster_neutral Neutral/Slightly Basic (pH > 7.0) cluster_basic Strongly Basic (pH > 14.5) Imidazolium Imidazolium-d3 Cation (Predominant) Imidazole Neutral this compound (Predominant) Imidazolium->Imidazole + OH- / - H3O+ Imidazole->Imidazolium + H3O+ / - OH- Imidazolide Imidazolide-d3 Anion Imidazole->Imidazolide + OH- (Strong Base) G start Poor Peak Shape / Signal Loss for this compound check_ph Check Mobile Phase pH start->check_ph ph_acidic Is pH consistently acidic (e.g., < 4.5)? check_ph->ph_acidic Yes ph_neutral Is pH near neutral (pH 6-8)? check_ph->ph_neutral No solution_acidify Acidify Mobile Phase (e.g., 0.1% Formic Acid) to ensure full protonation. ph_acidic->solution_acidify No check_sample Check Sample Diluent pH ph_acidic->check_sample Yes solution_buffer Buffer Mobile Phase away from pKa OR acidify to ensure a single species. ph_neutral->solution_buffer Yes end Problem Resolved solution_acidify->end solution_buffer->end sample_mismatch Does sample diluent pH mismatch mobile phase? check_sample->sample_mismatch solution_match Reconstitute sample in initial mobile phase conditions. sample_mismatch->solution_match Yes check_degradation Consider Sample Degradation sample_mismatch->check_degradation No solution_match->end solution_stability Perform stability test. Prepare fresh standards. check_degradation->solution_stability solution_stability->end

Troubleshooting workflow for LC-MS analysis.

Key Actionable Steps:

  • Control Mobile Phase pH: The most robust solution is to ensure the mobile phase pH is at least 2 units below the pKaH of imidazole (i.e., pH < 5). Using 0.1% formic acid in both water (Solvent A) and acetonitrile/methanol (Solvent B) is standard practice and ensures the this compound is consistently in its fully protonated, single-species form. [4][5]2. Match Sample Diluent to Mobile Phase: A mismatch between the pH of your sample solvent and the initial mobile phase can cause significant peak distortion. Always reconstitute your final sample in the initial mobile phase conditions. [6]3. Check for Degradation: If the above steps do not resolve the issue, the problem may be sample stability. Prepare fresh standards and re-analyze. If the issue persists with freshly prepared samples, perform a stability test as described in the next section.

Experimental Protocol: Assessing this compound Stability in a Buffer Solution

This protocol provides a framework for testing the chemical stability of this compound in a specific aqueous buffer over time, a crucial step when developing new formulations or analytical methods. [7][8] Objective: To determine the degradation rate of this compound in a selected buffer at a specific temperature by monitoring its concentration over time using LC-MS.

Materials:

  • This compound

  • DMSO or Methanol (for stock solution)

  • Selected buffer solution (e.g., pH 4, 7, and 9 buffers) [8]* LC-MS system with a C18 column

  • Incubator or water bath set to a specified temperature (e.g., 37°C) [7]* Autosampler vials

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO or methanol.

  • Prepare Test Solutions:

    • Label three sets of autosampler vials for each time point (e.g., T=0, 1h, 4h, 8h, 24h).

    • For each time point, spike the this compound stock solution into the buffer being tested to a final concentration of 1 µg/mL. Vortex briefly.

  • Incubation:

    • Immediately take the T=0 samples and add an equal volume of cold acetonitrile or methanol to stop any further degradation. Store these at -20°C until analysis.

    • Place the remaining vials in an incubator at the desired test temperature (e.g., 37°C). [7]4. Time Point Sampling:

    • At each subsequent time point (1h, 4h, 8h, 24h), remove the corresponding vials from the incubator.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol.

    • Store the quenched samples at -20°C.

  • LC-MS Analysis:

    • Analyze all samples in a single batch to minimize analytical variability. [7] * Use a validated LC-MS method with a mobile phase containing 0.1% formic acid to ensure consistent ionization and good peak shape.

    • Monitor the peak area of the this compound parent ion.

  • Data Analysis:

    • Calculate the average peak area for each time point.

    • Normalize the results by expressing the peak area at each time point as a percentage of the average peak area at T=0.

    • Plot the percentage of this compound remaining versus time. A significant decrease (>10-15%) over the time course indicates instability under the tested conditions.

This self-validating system, by comparing results back to a T=0 control, provides a clear and reliable assessment of your compound's stability in the chosen matrix.

References
  • Wikipedia. Imidazole. [Link]

  • ResearchGate. How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? [Link]

  • Martinez, A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(22), 6858. [Link]

  • Gupta, S., & Gajbhiye, V. T. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology, 1(3-4), 203–205. [Link]

  • RSC Publishing. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3054. [Link]

  • Reddit. I don't understand why imidazole has a weak acidic group. [Link]

  • ResearchGate. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. [Link]

  • De Schutter, A., et al. (2015). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 43(1), 12-23. [Link]

  • ResearchGate. First and second deprotonation of imidazole. [Link]

  • PubMed. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. [Link]

  • Hamad Bin Khalifa University. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. [Link]

  • Ericsson, U. B., et al. (2013). Optimization of protein buffer cocktails using Thermofluor. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 2), 209–214. [Link]

  • Shimadzu. LCMS Troubleshooting Tips. [Link]

  • Pharmaguideline. Guidelines for Pharmaceutical Stability Study. [Link]

  • American Pharmaceutical Review. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • ResearchGate. Chemical stability tests in phosphate buffer solution (pH 7) over a period of 4 weeks. [Link]

  • Wiley Analytical Science. Imidazole quantification by LC determination. [Link]

  • ACS Publications. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. [Link]

  • RSC Publishing. Neutral hydrolysis and imidazole-catalysed decomposition of bis(4-nitrophenyl) oxalate. 1,1′-Oxalyldiimidazole as an intermediate. [Link]

  • PubMed. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. [Link]

  • ACS Publications. Characterization and Catalytic Mechanism of Nitroreductases from the Novel Mesotrione-Degrading Klebsiella variicola L6. [Link]

  • Carewell Pharma. B Pharmacy 4th Semester Syllabus. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Deuterium Incorporation in Imidazole-d3 Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of isotopically labeled compounds is a critical step in elucidating metabolic pathways, quantifying drug exposure, and enhancing the pharmacokinetic profiles of therapeutic agents. Imidazole, a ubiquitous scaffold in pharmaceuticals, is frequently deuterated to leverage the kinetic isotope effect. However, the synthesis of a deuterated molecule such as imidazole-d3 is only half the battle; rigorous validation of the location and extent of deuterium incorporation is paramount to ensure the integrity of subsequent studies.

This guide provides an in-depth comparison of the essential analytical techniques used to validate deuterium incorporation in this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative references.

The Imperative of Validation: Why We Scrutinize Deuterium Incorporation

The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the physicochemical properties of a molecule. This "isotopic enrichment" is the very reason for synthesizing deuterated compounds. In drug development, for instance, replacing a hydrogen atom at a site of metabolism with deuterium can slow down the rate of metabolic conversion, a phenomenon known as the "deuterium kinetic isotope effect." This can lead to improved pharmacokinetic profiles, such as increased half-life and reduced toxic metabolite formation.

  • The Percentage of Deuterium Incorporation: What proportion of the molecules in the sample contains the desired number of deuterium atoms?

  • The Regioselectivity of Deuteration: Are the deuterium atoms located at the intended positions within the molecule?

  • The Isotopic Purity: Is the sample free from significant amounts of non-deuterated or partially deuterated species?

To answer these questions, we employ a multi-pronged analytical approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).

Core Analytical Techniques for Validation: A Comparative Overview

The choice of analytical technique is dictated by the specific information required. While each method offers unique advantages, a comprehensive validation strategy often involves the synergistic use of multiple techniques.

Technique Primary Information Provided Strengths Limitations
¹H NMR Spectroscopy Positional information and semi-quantitative assessment of deuterium incorporation.Excellent for determining the specific sites of deuteration by observing the disappearance or reduction of proton signals.Can be less precise for quantifying high levels of deuterium incorporation.
²H NMR Spectroscopy Direct detection and quantification of deuterium.[1][2]Provides a clean spectrum with signals only from deuterium atoms, allowing for straightforward quantification.[3]Lower sensitivity compared to ¹H NMR.[2]
Mass Spectrometry (MS) Determination of molecular weight and isotopic distribution.[4][5]Highly sensitive for confirming the mass increase due to deuterium incorporation and for quantifying the distribution of isotopologues.[4]Does not inherently provide positional information without fragmentation analysis (MS/MS).
HPLC-MS Separation of deuterated and non-deuterated species coupled with mass analysis.[6][7]Enables the purification of the deuterated compound and the analysis of its isotopic purity.[7]The chromatographic behavior of deuterated and non-deuterated compounds is often very similar, requiring optimized separation methods.[1][8]

Experimental Workflows and Data Interpretation

The following sections provide detailed experimental protocols and insights into the interpretation of the data generated by each technique.

Synthesis of this compound: A Representative Pathway

While numerous methods exist for the synthesis of imidazoles, a common approach for introducing deuterium involves a hydrogen-deuterium exchange reaction on a pre-formed imidazole ring.[9][10][11][12][13] The acidic protons on the imidazole ring, particularly at the C2 position, can be exchanged for deuterium by treatment with a deuterium source, such as D₂O, under appropriate conditions (e.g., elevated temperature or acid/base catalysis).[14][15]

Synthesis_Workflow imidazole Imidazole reaction H/D Exchange Reaction (Heat/Catalyst) imidazole->reaction d2o D₂O (Deuterium Source) d2o->reaction imidazole_d3 This compound reaction->imidazole_d3 purification Purification (e.g., HPLC) imidazole_d3->purification validated_product Validated this compound purification->validated_product

Caption: General workflow for the synthesis of this compound via hydrogen-deuterium exchange.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Positional Analysis

NMR spectroscopy is an indispensable tool for confirming the exact location of deuterium atoms within the this compound molecule.[1]

¹H NMR: Observing the Disappearance of Protons

Principle: In ¹H NMR, the incorporation of deuterium at a specific position results in the disappearance or significant reduction of the corresponding proton signal in the spectrum.

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Setup: Acquire a standard ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Compare the spectrum of the deuterated sample to that of a non-deuterated imidazole standard.

    • Integrate the remaining proton signals. The reduction in the integral value at a specific chemical shift corresponds to the extent of deuteration at that position.

Interpretation: For this compound, where deuterium is expected at the C2, C4, and C5 positions, the corresponding proton signals in the ¹H NMR spectrum should be absent or significantly diminished. The presence of residual signals indicates incomplete deuteration.

²H NMR: Directly Detecting Deuterium

Principle: ²H NMR directly detects the deuterium nuclei, providing a clear and quantitative measure of deuterium incorporation.[1][3]

Experimental Protocol:

  • Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent (e.g., CHCl₃ or DMSO).[3]

  • Instrument Setup: Acquire a ²H NMR spectrum. Due to the lower gyromagnetic ratio of deuterium, a higher number of scans may be required to achieve a good signal-to-noise ratio.[3]

  • Data Analysis: The integral of the deuterium signals directly corresponds to the relative amount of deuterium at each position.

Interpretation: The ²H NMR spectrum of successfully synthesized this compound should show signals at the chemical shifts corresponding to the C2, C4, and C5 positions, confirming the presence of deuterium at these sites. The relative integration of these peaks can be used to determine the isotopic purity.

NMR_Validation_Workflow cluster_H1 ¹H NMR Analysis cluster_H2 ²H NMR Analysis h1_sample Dissolve in Deuterated Solvent h1_acquire Acquire ¹H Spectrum h1_sample->h1_acquire h1_analyze Compare to Standard (Observe Signal Disappearance) h1_acquire->h1_analyze result Validated Positional Incorporation h1_analyze->result h2_sample Dissolve in Non-Deuterated Solvent h2_acquire Acquire ²H Spectrum h2_sample->h2_acquire h2_analyze Integrate Deuterium Signals (Direct Quantification) h2_acquire->h2_analyze h2_analyze->result start Synthesized this compound start->h1_sample start->h2_sample

Caption: Comparative workflow for ¹H and ²H NMR validation of this compound.

Mass Spectrometry (MS): Quantifying Isotopic Enrichment

Mass spectrometry is a powerful technique for determining the molecular weight of the synthesized compound and assessing the overall deuterium incorporation.[4][5][16]

Principle: The incorporation of each deuterium atom increases the molecular weight of the molecule by approximately 1.006 Da. MS can resolve these mass differences and provide a distribution of the different isotopologues (molecules with different numbers of deuterium atoms).[4]

Experimental Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by HPLC or GC.

  • Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: Acquire the mass spectrum, focusing on the molecular ion peak.

  • Data Analysis:

    • Compare the mass spectrum of the deuterated sample to that of a non-deuterated standard.

    • Analyze the isotopic cluster of the molecular ion. The relative intensities of the peaks corresponding to the M, M+1, M+2, M+3, etc., ions reveal the percentage of each isotopologue present in the sample.

Interpretation: For this compound, the molecular ion peak should be shifted by approximately 3 Da compared to non-deuterated imidazole. The isotopic distribution will indicate the percentage of the desired d3 species, as well as any d0, d1, or d2 impurities. This allows for the calculation of the overall isotopic enrichment.

High-Performance Liquid Chromatography (HPLC): Purification and Purity Assessment

While not a primary technique for deuterium validation, HPLC is crucial for the purification of the synthesized this compound and for assessing its chemical purity.[7] When coupled with a mass spectrometer (HPLC-MS), it becomes a powerful tool for analyzing the isotopic purity of the final product.[1][6]

Principle: HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Although the chromatographic retention times of deuterated and non-deuterated compounds are often similar, high-resolution columns and optimized methods can sometimes achieve separation.[8]

Experimental Protocol:

  • Method Development: Develop an appropriate HPLC method (e.g., reversed-phase) to achieve good separation of imidazole from any starting materials or byproducts.

  • Analysis: Inject the synthesized this compound onto the HPLC system.

  • Detection: Use a UV detector to monitor the elution of the compound and a mass spectrometer to analyze the mass of the eluting peak.

Interpretation: The HPLC chromatogram will show the chemical purity of the sample. The mass spectrum of the main peak, obtained via the coupled MS, will provide the isotopic distribution, confirming the deuterium incorporation of the purified compound.

A Self-Validating System: The Synergy of Techniques

A robust validation strategy relies on the convergence of data from multiple analytical techniques.

Validation_Pyramid cluster_data title Comprehensive Validation Strategy nmr NMR Spectroscopy (¹H and ²H) Positional Information conclusion Confident Structural Assignment & Accurate Quantification of Deuteration nmr->conclusion Confirms WHERE the deuterium is ms Mass Spectrometry Isotopic Enrichment ms->conclusion Confirms HOW MUCH deuterium is present hplc HPLC-MS Chemical & Isotopic Purity hplc->conclusion Ensures the PURITY of the analyzed sample

Caption: A synergistic approach to validating deuterium incorporation.

By combining the positional information from NMR with the quantitative isotopic distribution from MS, and ensuring the chemical purity with HPLC, researchers can be highly confident in the identity and quality of their synthesized this compound. This rigorous, multi-faceted approach is the hallmark of sound scientific practice in the field of drug development and metabolic research.

References

  • Baran, P. S. (n.d.). Synthesis of Imidazoles. The Baran Group. Retrieved from [Link]

  • ResearchGate. (2014, December 24). How can I figure out the percentage of deuterium incorporation in product? Retrieved from [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • OBC. (n.d.). Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Ceccacci, F., et al. (2017). High-Performance Liquid Chromatography–Hydrogen/Deuterium Exchange–High-Resolution Mass Spectrometry Partial Identification of a Series of Tetra- and Pentameric Cyclic Procyanidins and Prodelphinidins in Wine Extracts. Journal of Agricultural and Food Chemistry, 65(41), 9110-9119. Retrieved from [Link]

  • Ren, H., et al. (2020). Strategies and Tactics for Site Specific Deuterium Incorporation at Each Available Carbon Atom of α-Pinene. The Journal of Organic Chemistry, 85(15), 9683–9695. Retrieved from [Link]

  • bioRxiv. (2023, April 16). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. Retrieved from [Link]

  • Miyagi, M., & Nakazawa, T. (2008). Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Analytical and Bioanalytical Chemistry, 392(5), 841–848. Retrieved from [Link]

  • Deuterium incorporation in biomass cell wall components by NMR analysis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2005). High Temperature Reversed-Phase HPLC Using Deuterium Oxide as a Mobile Phase for the Separation of Model Pharmaceuticals with Multiple On-Line Spectroscopic Analysis (UV, IR, 1H-NMR and MS). Retrieved from [Link]

  • PubMed. (2023). Isotopic labelling analysis using single cell mass spectrometry. Retrieved from [Link]

  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(2), 1435–1443. Retrieved from [Link]

  • Lesot, P., et al. (2011). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: The ERETIC Method As a Generic Reference Signal. Analytical Chemistry, 83(17), 6631–6638. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Zhang, Z., et al. (2011). Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry. Analytical Chemistry, 83(18), 7109–7116. Retrieved from [Link]

  • Bradbury, J. H., Chapman, B. E., & Pellegrino, F. A. (1973). Hydrogen-deuterium exchange kinetics of the C-2 protons of imidazole and histidine compounds. Journal of the American Chemical Society, 95(18), 6139–6140. Retrieved from [Link]

  • American Physiological Society. (2014). The use of deuterated water for the measurement of protein synthesis. Retrieved from [Link]

  • ACS Publications. (1998). The Use of Deuterium Oxide as a Mobile Phase for Structural Elucidation by HPLC/UV/ESI/MS. Retrieved from [Link]

  • ResearchGate. (2022). Imidazole derivatives synthesis: exploring different methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • ResearchGate. (2015). Development of Approaches for Deuterium Incorporation in Plants. Retrieved from [Link]

  • Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved from [Link]

  • RSC Publishing. (2014). Proton–deuterium exchange of acetone catalyzed in imidazolium-based ionic liquid–D2O mixtures. Retrieved from [Link]

  • Evaluating the use of NMR for the determination of deuterium abundance in water. (2022, July 11). Retrieved from [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. (n.d.). Retrieved from [Link]

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A Technical Guide to Imidazole-d3 versus Non-Deuterated Imidazole as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within drug development and metabolomics, the demand for precise and accurate quantification of small molecules is paramount. Imidazole, a ubiquitous heterocyclic moiety found in many biologically active compounds, is a frequent subject of such quantitative analysis.[1][2] The choice of a proper internal standard is a critical determinant of method robustness and reliability, directly impacting the integrity of experimental data. This guide provides an in-depth, objective comparison of Imidazole-d3 (deuterated imidazole) and its non-deuterated counterpart when used as standards in quantitative analytical workflows, supported by established principles and illustrative experimental data.

The Foundation: Why Internal Standards are Crucial

Quantitative analysis, especially when employing sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can compromise accuracy. These variations can arise from multiple sources, including inconsistencies in sample preparation, injection volume, and fluctuations in instrument response, such as ionization efficiency in the mass spectrometer. An internal standard (IS) is a compound of a known concentration that is added to all samples, calibration standards, and quality controls. By tracking the analyte-to-internal standard response ratio, these variations can be effectively normalized, leading to more accurate and precise results.[3]

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" for quantitative mass spectrometry.[4] The fundamental principle is that a SIL-IS is chemically and physically almost identical to the analyte of interest. This near-identical behavior allows it to track the analyte through the entire analytical process, from extraction to detection, providing the most effective compensation for potential errors.[5]

Physicochemical Properties: A Head-to-Head Comparison

The primary difference between this compound and imidazole lies in the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This substitution results in a slight increase in molecular weight but has a negligible effect on most other physicochemical properties.

PropertyImidazoleThis compoundRationale for Similarity/Difference
Molecular Formula C₃H₄N₂C₃HD₃N₂Substitution of three hydrogen atoms with deuterium.
Molecular Weight 68.08 g/mol 71.10 g/mol Increased mass due to the presence of three neutrons in the deuterium atoms.
pKa ~7.0 (for the conjugate acid)~7.0Deuterium substitution has a minimal effect on the acidity/basicity of the molecule.
Solubility Highly soluble in water and polar organic solventsHighly soluble in water and polar organic solventsThe overall polarity of the molecule remains largely unchanged.
UV λmax ~207-210 nm~207-210 nmThe chromophore responsible for UV absorption is the imidazole ring, which is electronically unaffected by deuterium substitution.

Performance in Mass Spectrometry: The Decisive Advantage of Deuteration

The true value of this compound as an internal standard becomes evident in its application with mass spectrometry.

Fragmentation Patterns

Upon ionization in a mass spectrometer, both imidazole and this compound will fragment in a predictable manner. The key difference will be the mass-to-charge ratio (m/z) of the resulting ions.

Imidazole:

  • Molecular Ion [M+H]⁺: m/z 69

  • Major Fragment Ions: The imidazole ring is relatively stable, but can undergo fragmentation, often through the loss of neutral molecules like HCN.[6]

This compound:

  • Molecular Ion [M+H]⁺: m/z 72

  • Major Fragment Ions: The fragmentation pathways are expected to be identical to imidazole, but the resulting fragment ions will have a mass shift corresponding to the number of deuterium atoms they retain.

This mass difference is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique. It allows the mass spectrometer to differentiate between the analyte (imidazole) and the internal standard (this compound), even if they co-elute chromatographically.

cluster_0 Imidazole cluster_1 This compound Imidazole Imidazole (m/z 69) Fragment_A Fragment A Imidazole->Fragment_A Loss of X Fragment_B Fragment B Imidazole->Fragment_B Loss of Y Imidazole_d3 This compound (m/z 72) Fragment_A_d3 Fragment A' (d-labeled) Imidazole_d3->Fragment_A_d3 Loss of X Fragment_B_d3 Fragment B' (d-labeled) Imidazole_d3->Fragment_B_d3 Loss of Y

Figure 1: Simplified fragmentation of Imidazole and this compound.

The Critical Role in Mitigating Matrix Effects

In bioanalysis, "matrix effects" are a significant challenge. These are the suppressive or enhancing effects of co-eluting compounds from the biological matrix (e.g., plasma, urine) on the ionization of the target analyte.[5] This can lead to inaccurate quantification.

Because this compound has virtually identical physicochemical properties to imidazole, it will co-elute during chromatography and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, these matrix effects are effectively canceled out, leading to more accurate and reliable data.[4]

Using non-deuterated imidazole as an external standard does not offer this protection. Any matrix effects that suppress or enhance the signal of the analyte in the sample will not be corrected for, as the external standard is run in a separate injection, typically in a clean solution.

Performance in Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the spectrum of this compound will be significantly different from that of non-deuterated imidazole. The protons on the deuterated positions will be absent from the spectrum. For example, in Imidazole-2,4,5-d3, only the N-H proton would be visible (if not exchanged with a deuterated solvent). This property can be useful for spectral assignment in complex mixtures.

The ¹³C NMR spectra will also show subtle differences. The carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the corresponding carbons in non-deuterated imidazole.

Experimental Protocol: A Comparative LC-MS/MS Workflow

To illustrate the practical advantages of this compound, the following is a detailed protocol for a typical quantitative analysis of imidazole in human plasma.

Objective: To compare the accuracy and precision of imidazole quantification using an external standard method (with non-deuterated imidazole) versus an internal standard method (with this compound).

1. Preparation of Standards and Samples:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of imidazole and this compound in methanol.

  • Calibration Standards (External Standard Method): Prepare a series of calibration standards by spiking known concentrations of imidazole into a clean solvent (e.g., 50:50 methanol:water).

  • Calibration Standards (Internal Standard Method): Prepare the same series of imidazole calibration standards, but also add a constant, known concentration of this compound to each.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of imidazole in pooled human plasma. For the internal standard method, also spike these with the same constant concentration of this compound.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or QC), add 300 µL of acetonitrile (containing this compound for the internal standard method).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to elute imidazole (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Imidazole: Precursor ion (m/z 69) → Product ion (e.g., m/z 42).

    • This compound: Precursor ion (m/z 72) → Product ion (e.g., m/z 44).

Start Plasma Sample Add_IS Add Acetonitrile (+ this compound for IS method) Start->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Figure 2: Sample preparation workflow for plasma analysis.

3. Data Analysis and Expected Results:

The accuracy and precision of the QC samples would be calculated for both methods.

MethodExpected Accuracy (% Bias)Expected Precision (%RSD)Rationale
External Standard Potentially > ±15%> 15%Susceptible to variations in extraction recovery, injection volume, and uncompensated matrix effects.
Internal Standard (this compound) Within ±15%< 15%Effectively compensates for analytical variability and matrix effects, leading to more reliable results.

The use of this compound is expected to yield significantly better accuracy and precision, particularly in a complex biological matrix like plasma. This is because it tracks the analyte through the entire process, correcting for losses during sample preparation and for signal suppression or enhancement during ionization.

Conclusion: The Superior Choice for Robust Quantitative Analysis

While non-deuterated imidazole can be used to prepare external calibration standards, its utility in complex quantitative assays is limited by its inability to compensate for the inherent variabilities of the analytical process, especially matrix effects. This compound, as a stable isotope-labeled internal standard, provides a robust solution to these challenges. Its near-identical physicochemical properties to imidazole allow it to act as a true surrogate, tracking the analyte from sample preparation to detection. This results in superior accuracy and precision, ensuring the generation of high-quality, reliable data that is essential for confident decision-making in research and drug development. For any quantitative LC-MS analysis of imidazole in complex matrices, the use of this compound as an internal standard is strongly recommended.

References

  • Gikas, E., et al. (2007). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Journal of Chromatography B, 857(2), 329-335. [Link]

  • Li, W., et al. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 27(19), 6529. [Link]

  • Teich, M., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Journal of Separation Science, 42(24), 3582-3593. [Link]

  • International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(1), 1-8. [Link]

  • Stevens, J. C., et al. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 659-668. [Link]

  • Tanaka, H., et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Antioxidants, 11(12), 2401. [Link]

  • Liu, T., et al. (2019). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere, 10(11), 693. [Link]

  • Wang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119577. [Link]

  • Zhang, Y., et al. (2014). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Journal of Chromatographic Science, 52(8), 859-863. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Tanaka, H., et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Antioxidants, 11(12), 2401. [Link]

  • Kioi, Y., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry, 55(10), e4581. [Link]

  • Głowacki, R., & Giebułtowicz, J. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(11), 3298. [Link]

  • Chen, Y., et al. (2022). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. Clinica Chimica Acta, 531, 216-225. [Link]

  • Nakano, T., et al. (2021). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. Metabolites, 11(9), 598. [Link]

  • Dolan, J. W. (2012). When Should an Internal Standard be Used?. LCGC North America, 30(6), 474-480. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Chidambaranathan, V., et al. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 7(1), 14-19. [Link]

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A Senior Application Scientist's Guide to Internal Standards: A Comparative Analysis of Imidazole-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pursuit of accurate and reproducible quantitative data from Liquid Chromatography-Mass Spectrometry (LC-MS) is paramount. The integrity of pharmacokinetic, toxicological, and metabolic studies hinges on the ability to correct for inevitable variations during sample processing and analysis.[1][2] In this context, the internal standard (IS) is not merely a reagent but the cornerstone of quantitative bioanalysis.

While various compounds can serve as internal standards, stable isotope-labeled (SIL) analogues of the analyte are widely recognized as the gold standard for their ability to meticulously track the analyte's behavior.[3][4][5] Among these, deuterated compounds are the most common. This guide provides an in-depth comparison of Imidazole-d3, a frequently used deuterated internal standard, against other alternatives. Moving beyond a simple product sheet, we will explore the fundamental principles, experimental validation protocols, and critical decision-making factors that underpin the selection of an appropriate internal standard, ensuring your LC-MS data is not just precise, but defensible.

The First Principle: What Makes an Ideal Internal Standard?

An internal standard is added at a known, constant concentration to every sample, calibrator, and quality control (QC) standard before sample preparation begins.[2] Its purpose is to normalize the analytical signal, correcting for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument drift.[4][6][7] An ideal IS, particularly a deuterated one, should exhibit the following characteristics:

  • Physicochemical Mimicry : It should be chemically and physically almost identical to the analyte to ensure it behaves similarly during extraction, chromatography, and ionization.[1][8]

  • Co-elution : It must co-elute with the analyte to experience the same matrix effects at the same point in time.[3]

  • Mass Differentiation : It must have a different mass-to-charge ratio (m/z) to be distinguished from the analyte by the mass spectrometer, but not so different that its chemical properties are significantly altered.[6][9]

  • Isotopic and Chemical Purity : The IS must be free of the unlabeled analyte to avoid artificially inflating the measured concentration. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[4]

  • Stability : The isotopic label must be stable and not undergo back-exchange (e.g., a deuterium atom exchanging with a hydrogen atom from the solvent) during sample storage or analysis.[6]

Deuterated standards fulfill these criteria exceptionally well. Replacing hydrogen with its heavier, stable isotope, deuterium (²H), results in a molecule that is chemically identical but mass-shifted, making it the perfect "twin" to track the analyte.[3][4]

A Case Study: The Merits of this compound

This compound (2,4,5-trideuterio-1H-imidazole) is a deuterated analog of imidazole, a five-membered heterocyclic ring present in many important biological molecules, including the amino acid histidine and the neurotransmitter histamine.[10][11] Its utility as an internal standard extends to the quantification of these endogenous compounds as well as numerous pharmaceutical agents containing an imidazole moiety.[12][13]

Physicochemical Properties:

  • Formula : C₃HD₃N₂[10]

  • Molecular Weight : Approx. 71.10 g/mol [10]

  • Polarity : Imidazole is a highly polar, water-soluble compound.[13][14] This ensures it is suitable for reverse-phase LC methods commonly used in bioanalysis.

  • Basicity : With a pKa of its conjugate acid around 7.1, it is a weak base, making it amenable to positive mode electrospray ionization (ESI).[11][13]

The selection of a d3 label is a deliberate and crucial choice. A mass shift of +3 Daltons is generally sufficient to distinguish its signal from the natural isotopic abundance of the unlabeled analyte, preventing analytical crosstalk.[6] Furthermore, the deuterium atoms in this compound are placed on the carbon backbone of the aromatic ring (positions C2, C4, and C5), which are not readily exchangeable.[10] This contrasts with placing deuterium on a heteroatom (like -OD or -ND), where it could easily exchange with protons in an aqueous mobile phase, rendering the standard useless.

Comparative Analysis of Deuterated Internal Standards

While this compound is an excellent choice for its corresponding analytes, the principles of its design apply across the spectrum of deuterated standards. The choice of IS is always analyte-dependent. Below is a comparison of this compound with other common deuterated standards to illustrate key selection criteria.

Internal StandardPrimary Analyte(s)Mass Shift (Da)Label Position & StabilityKey Considerations
This compound Imidazole, Histamine, Histidine, Imidazole-containing drugs+3Aromatic C-D bonds; High stability, low risk of back-exchange.Ideal for polar, nitrogen-containing small molecules. Standard +3 shift is robust for low mass analytes.
Testosterone-d3 Testosterone, other anabolic steroids+3Stable aliphatic C-D bonds.Used for moderately nonpolar, steroidal compounds. Demonstrates the applicability of deuteration to larger molecules.
Leucine-d10 Leucine, other amino acids+10Multiple stable aliphatic C-D bonds.Heavy deuteration provides a large mass shift, useful for analytes with complex isotopic distributions or to avoid any potential overlap. May exhibit a slight chromatographic shift (isotope effect).[15]
Caffeine-d3 Caffeine, other methylxanthines+3Methyl C-D bonds; High stability.A common choice for food and beverage analysis or therapeutic drug monitoring.
Morphine-d6 Morphine, codeine, and other opiates+6Aromatic and N-methyl C-D bonds; High stability.A higher degree of labeling (+6) provides an unambiguous mass shift and is used in forensic and clinical toxicology.

This comparison highlights that the "best" deuterated standard is one that is structurally identical to the analyte, with a sufficient number of stable deuterium labels to ensure clear mass separation without significantly altering chromatographic behavior.

Workflow for Internal Standard Selection and Validation

The following diagram outlines the critical steps a scientist should take when selecting and validating a deuterated internal standard for a quantitative LC-MS assay. This workflow ensures that the chosen IS is "fit-for-purpose" and will yield reliable data.

G Figure 1: Workflow for Internal Standard Selection and Validation cluster_0 Selection Phase cluster_1 Validation Phase A Identify Analyte B Search for Commercially Available Stable Isotope-Labeled (SIL) IS A->B C Is a Deuterated IS Available? B->C D Select Deuterated IS (e.g., this compound) C->D Yes E Consider Structural Analog (Higher Risk - Proceed with Caution) C->E No F Evaluate Label Stability: - Avoid exchangeable protons (N-H, O-H) - Prefer C-D bonds D->F G Evaluate Mass Shift: - Is it >= +3 Da? - Avoids isotopic crosstalk F->G H Confirm IS Purity (Chemical & Isotopic) G->H I Verify Analyte/IS Co-elution H->I J Assess Matrix Effects (Post-Extraction Spike) I->J K Determine Extraction Recovery (Pre- vs. Post-Spike) J->K L Monitor IS Response Variability Across a Batch K->L M IS Performance Acceptable? L->M N Method Validated M->N Yes O Troubleshoot Method (Re-evaluate IS, extraction, or LC conditions) M->O No O->I

Caption: A systematic workflow for the selection and subsequent experimental validation of a deuterated internal standard.

Experimental Protocol: Validating this compound for Plasma Analysis

Trustworthiness in science is built on verifiable protocols. The following is a step-by-step methodology for validating this compound as an internal standard for the quantification of imidazole in human plasma, consistent with FDA and EMA guidelines.[3][16]

Objective: To confirm that this compound is a suitable internal standard for the accurate quantification of imidazole in human plasma.

Materials:

  • Imidazole certified reference standard

  • This compound certified reference standard (isotopic enrichment >98%)

  • Control human plasma (screened to be free of endogenous imidazole)

  • LC-MS grade acetonitrile, methanol, and formic acid

Methodology:

  • Stock Solution Preparation:

    • Prepare separate 1 mg/mL stock solutions of imidazole and this compound in methanol.

    • Prepare a working internal standard solution by diluting the this compound stock to a concentration that yields an appropriate MS signal (e.g., 100 ng/mL).

  • Co-elution Confirmation:

    • Prepare a solution containing both imidazole (e.g., 50 ng/mL) and this compound (50 ng/mL) in the initial mobile phase.

    • Inject this solution into the LC-MS system.

    • Causality Check: Confirm that the retention times for the analyte and the IS are identical. A significant shift may indicate an undesirable isotope effect, which could lead to differential matrix effects.[17]

  • Matrix Effect Assessment (Post-Extraction Spike Method):

    • Set A: Spike a known amount of imidazole and this compound into a clean solvent (e.g., mobile phase).

    • Set B: Extract blank plasma (e.g., via protein precipitation with acetonitrile). Spike the same amount of imidazole and this compound into the resulting supernatant after extraction.

    • Analyze both sets (n=6 replicates from different plasma lots).

    • Calculate the Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A).

    • Acceptance Criteria: The MF should be consistent across lots (RSD < 15%). An MF < 1 indicates ion suppression; > 1 indicates enhancement. Crucially, the MF for the analyte and the IS should be nearly identical, demonstrating that the IS accurately tracks matrix-induced variations.[18]

  • Extraction Recovery Evaluation:

    • Set C: Spike blank plasma with imidazole and this compound before the extraction process.

    • Compare the analyte/IS peak area ratio from Set C with the ratio from Set B (post-extraction spike).

    • Causality Check: Because the analyte and deuterated IS are chemically identical, their extraction recoveries should be equivalent. A consistent ratio between pre- and post-extraction spiked samples validates that the IS effectively corrects for analyte losses during sample preparation.

  • Internal Standard Response Consistency:

    • Process a full analytical batch including calibrators, QCs, and blank samples, all spiked with the this compound working solution.

    • Plot the absolute peak area of this compound for every injection in the run.

    • Acceptance Criteria: The response should be consistent. As per FDA guidance, if the IS response variability in unknown samples falls within the range observed for calibrators and QCs, it is generally considered acceptable.[19][20] Drastic or systematic variations may indicate issues with pipetting, extraction, or instrument stability that warrant investigation.[21]

Decision Framework: Choosing the Right Deuterated Standard

For scientists facing a new analytical challenge, the choice of an internal standard can be daunting. The following decision tree provides a logical framework to guide this critical selection process.

Caption: A logical guide for researchers to assess the suitability of a potential deuterated internal standard for their LC-MS assay.

Conclusion

In the landscape of quantitative LC-MS, deuterated internal standards represent the pinnacle of analytical rigor. This compound serves as a prime example of an effective IS: its label is stable, the mass shift is appropriate, and its physicochemical properties perfectly mirror its target analytes. However, this guide emphasizes a broader principle: no internal standard, regardless of its quality, can be used blindly. The true measure of a Senior Application Scientist is not just in selecting the right tool, but in rigorously validating its performance.

By following a structured validation workflow—confirming co-elution, assessing matrix effects and recovery, and monitoring response consistency—researchers can ensure that their chosen deuterated standard is a reliable partner in their analysis. This diligence transforms a good method into a great one, producing data that is accurate, reproducible, and above all, trustworthy.

References

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A Senior Application Scientist's Guide to Determining the Isotopic Purity of Imidazole-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isotopic Purity in Deuterated Compounds

In modern research and pharmaceutical development, deuterated compounds like Imidazole-d3 are indispensable tools. They serve as ideal internal standards in mass spectrometry-based quantitative bioanalysis, providing a distinct mass shift from their unlabeled counterparts for accurate measurement in complex biological matrices.[1] Furthermore, their use in metabolic studies and as active pharmaceutical ingredients (APIs) leverages the deuterium kinetic isotope effect to alter drug metabolism, potentially improving pharmacokinetic profiles and reducing toxicity.[2]

The efficacy and reliability of this compound in these applications are fundamentally dependent on its isotopic purity . This metric defines the percentage of the compound that is fully deuterated at the intended positions, as opposed to containing fewer deuterium atoms (e.g., d0, d1, d2) than specified.[1] The presence of unlabeled or partially labeled species can introduce significant analytical errors, leading to the underestimation of an analyte's concentration or the misinterpretation of metabolic pathways.[3] Therefore, rigorous and accurate determination of isotopic purity is not merely a quality control step but a prerequisite for generating valid and reproducible scientific data.

Mass spectrometry (MS) stands as the definitive technique for this characterization, offering the sensitivity and mass-resolving power necessary to differentiate and quantify the various isotopologues present in a sample.[4][5] This guide provides an in-depth comparison of mass spectrometry platforms and ionization techniques, details a robust experimental workflow, and presents a validated protocol for the precise determination of the isotopic purity of this compound.

Part 1: A Comparative Analysis of Mass Spectrometry Platforms

The choice of mass analyzer is the most critical decision in designing an isotopic purity experiment. The primary distinction lies in the instrument's resolving power —its ability to distinguish between ions of very similar mass-to-charge ratios (m/z).

High-Resolution Mass Spectrometry (HRMS): The Gold Standard

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, are the preferred platforms for isotopic analysis.[1][5][6] Their defining characteristic is high mass accuracy and the ability to achieve resolving powers exceeding 10,000, which is essential for this application.

  • Principle of Operation: TOF analyzers measure the m/z of an ion based on the time it takes to travel through a flight tube to the detector; lighter ions travel faster than heavier ones.[7] This allows for the simultaneous detection of all ions across a full mass spectrum with very high acquisition rates.[8][9] Orbitrap analyzers trap ions in an electrostatic field and measure their oscillation frequencies, which are then converted to precise m/z values via Fourier transform.

  • Advantages for Isotopic Purity:

    • Resolving Power: HRMS can baseline-resolve the peaks of different isotopologues (d0, d1, d2, d3) from each other and from potential isobaric interferences, which is crucial for accurate quantification.[8][10]

    • Speed and Sensitivity: TOF instruments, in particular, measure all ions in each scan, preventing data loss and ensuring that no important information is missed, which can be a limitation of scanning instruments like quadrupoles.[8]

    • Data Integrity: The high acquisition speed of TOF-MS prevents the "spectral skewing" that can occur with slower scanning instruments when analyzing sharp chromatographic peaks.[8]

Low-Resolution Mass Spectrometry (LRMS): A Targeted Alternative

LRMS instruments, most commonly quadrupole mass analyzers, function as mass filters, allowing only ions of a specific m/z to pass to the detector at any given moment.[8]

  • Principle of Operation: A spectrum is generated by scanning the quadrupole across a range of m/z values. Alternatively, in Selected Ion Monitoring (SIM) mode, the quadrupole is set to detect only a few specific m/z values, dramatically increasing sensitivity for those ions.[9]

  • Limitations for Isotopic Purity:

    • Resolution: The primary drawback is the lower resolving power, which may be insufficient to separate the isotopologue signals from each other or from background ions, potentially leading to inaccurate purity calculations.[11]

    • Sensitivity in Scan Mode: When scanning across a full mass range, the instrument spends only a fraction of the total time detecting any single ion, discarding all others. This leads to lower sensitivity compared to a TOF analyzer, which detects all ions simultaneously.[8]

    • Utility: While not ideal for primary characterization, a quadrupole in SIM mode can be used for routine quality control if the method has been thoroughly validated against an HRMS-derived reference standard and interferences are known to be absent.

Performance Comparison: HRMS vs. LRMS
FeatureHigh-Resolution MS (TOF, Orbitrap)Low-Resolution MS (Quadrupole)Rationale & Causality
Resolving Power High (>10,000)Low (~1,000-4,000)High resolution is essential to physically separate the isotopologue peaks for accurate integration.[10]
Mass Accuracy High (<5 ppm)Low (>100 ppm)High accuracy confirms the elemental composition of each isotopologue peak.[6]
Acquisition Speed Very Fast (up to 500 spectra/s)Slower (scanning)Fast acquisition prevents spectral skew and accurately defines narrow chromatographic peaks.[9]
Primary Application Definitive characterization , method development, analysis of complex mixtures.Targeted quantification (SIM mode), routine QC where interferences are absent.HRMS provides comprehensive, unambiguous data, while LRMS is a cost-effective tool for specific, pre-defined tasks.[7][9]
Instrument Cost HigherLowerThe advanced technology required for high resolution and speed results in a higher capital investment.[7]

Part 2: Selecting the Optimal Ionization Technique

Ionization converts the neutral this compound molecule into a charged ion suitable for mass analysis. The choice of technique depends on the analyte's physicochemical properties. For this compound, the primary options are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar and basic molecules.[12][13] In the positive ion mode, the basic nitrogen atoms on the imidazole ring readily accept a proton from the acidic mobile phase to form a stable protonated molecule, [M+H]+.[14][15] Given its high efficiency for this type of molecule, ESI is the most common and recommended technique.[1][15]

  • Atmospheric Pressure Chemical Ionization (APCI): This technique is suited for less polar and thermally stable compounds.[12][16] It involves vaporizing the sample in a heated tube followed by gas-phase chemical ionization. While this compound can be analyzed by APCI, ESI is generally more efficient due to the pre-formed ions in the liquid phase. APCI can be a valuable alternative if the sample matrix is particularly "dirty" and causes significant ion suppression in ESI.[13]

G cluster_input Analyte Properties cluster_decision Ionization Choice Logic cluster_output Recommended Technique Analyte This compound Polarity Is the molecule polar and/or ionizable in solution? Analyte->Polarity Thermal Is the molecule thermally stable? Polarity->Thermal No ESI Use Electrospray Ionization (ESI) Polarity->ESI Yes (Basic Nitrogens) Thermal->ESI No (Thermally Labile) APCI Consider Atmospheric Pressure Chemical Ionization (APCI) Thermal->APCI Yes

Caption: Decision workflow for selecting the appropriate ionization source.

Part 3: A Validated Workflow for Isotopic Purity Determination

A robust workflow ensures that the final purity value is accurate and reproducible. This process integrates chromatographic separation with high-resolution mass analysis and careful data processing.

G cluster_workflow Experimental & Data Analysis Workflow Prep 1. Sample Preparation (Dissolve in MeOH/H2O) LC 2. LC Separation (Isolate from impurities) Prep->LC MS 3. HRMS Acquisition (Full Scan, Positive ESI) LC->MS Extract 4. Data Extraction (Obtain mass spectrum) MS->Extract Correct 5. Isotopic Correction (Subtract natural abundance 13C/15N contributions) Extract->Correct Calculate 6. Purity Calculation (% d3 = I(d3) / ΣI(d0-d3)) Correct->Calculate

Caption: End-to-end workflow for isotopic purity analysis.

Data Analysis: The Correction for Natural Isotope Abundance

A common pitfall is to directly use the raw intensities of the observed isotopologue peaks. This is incorrect because the unlabeled Imidazole molecule naturally contains heavy isotopes (~3.4% ¹³C and ~0.7% ¹⁵N). These contribute to the intensity of the M+1 and M+2 peaks, artificially inflating the apparent abundance of the d1 and d2 species and deflating the calculated purity of the d3 species.

Therefore, the measured intensity of each isotopologue must be corrected by subtracting the calculated contribution from the natural isotopic abundance of the lighter species.[11][17] This deconvolution is a critical step for achieving an accurate result.[17]

Calculation of Isotopic Purity:

  • Obtain Raw Intensities: Integrate the peak areas for each isotopologue (I_d0, I_d1, I_d2, I_d3).

  • Perform Deconvolution: Use appropriate software or a validated spreadsheet to correct the raw intensities for natural isotope contributions. This yields the corrected intensities (I'_d0, I'_d1, I'_d2, I'_d3) that represent the true molar ratios.

  • Calculate Purity: Isotopic Purity (%) = [ I'd3 / (I'd0 + I'd1 + I'd2 + I'd3) ] * 100

Representative Data

The following table summarizes typical data obtained from an LC-HRMS analysis of a high-quality batch of this compound.

IsotopologueChemical FormulaTheoretical m/z [M+H]⁺Observed Relative Abundance (%)
d0C₃H₅N₂⁺69.0447< 0.1
d1C₃H₄DN₂⁺70.05100.2
d2C₃H₃D₂N₂⁺71.05730.9
d3 C₃H₂D₃N₂⁺ 72.0635 98.9

Part 4: Detailed Experimental Protocol (LC-HRMS)

This protocol describes a self-validating system for determining the isotopic purity of this compound.

1. Materials and Reagents

  • This compound sample

  • Unlabeled Imidazole reference standard

  • LC-MS grade Water, Methanol, and Formic Acid

2. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in Methanol.

  • Prepare a working solution by diluting the stock solution to 1 µg/mL in 50:50 Water:Methanol.

  • Prepare an identical working solution of the unlabeled Imidazole reference standard.

3. Liquid Chromatography (LC) Parameters

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Gradient: 5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 min.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

4. High-Resolution Mass Spectrometry (HRMS) Parameters

  • Instrument: TOF or Orbitrap Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Range: m/z 60-100

  • Resolving Power: Set to >20,000

  • Key Source Parameters: Optimize capillary voltage, gas flow, and temperatures for maximal signal of the unlabeled Imidazole standard first.

5. Protocol for Analysis and Validation

  • System Suitability: Inject the unlabeled Imidazole standard five times. The retention time should be stable (RSD < 2%) and the mass accuracy for the [M+H]⁺ ion (m/z 69.0447) should be < 5 ppm.

  • Analyte Analysis: Inject the this compound working solution in triplicate.

  • Data Processing: a. For each this compound injection, extract the combined mass spectrum from across the chromatographic peak. b. Identify and integrate the peak areas for the [M+H]⁺ ions of each isotopologue (d0 through d3). c. Apply a validated algorithm to correct the integrated areas for the natural abundance of ¹³C and ¹⁵N.[11][17]

  • Calculation and Reporting: a. Calculate the isotopic purity for each of the three injections using the corrected peak areas. b. Report the average isotopic purity and the Relative Standard Deviation (RSD). The RSD should be < 5% for a validated result.

Part 5: Alternative & Complementary Methodologies

While LC-MS is the workhorse for this analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, complementary perspective.

  • Quantitative NMR (qNMR): Both ¹H and ²H NMR can be used to determine isotopic purity.[18] By comparing the integrals of residual ¹H signals to a certified internal standard, one can quantify the amount of unlabeled species.[19] While typically less sensitive than MS, NMR is highly accurate and can provide site-specific information about the deuterium labeling, which MS cannot.[18][20] It serves as an excellent orthogonal technique to confirm MS findings.

References

  • Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. tofwerk. [Link]

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  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. National Genomics Data Center (CNCB-NGDC). [Link]

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  • A New Sample Processing Protocol for Separation and Purification Enabling Precise Analysis of Various Non-Traditional Isotopes in Geological Samples with Low Concentrations. MDPI. [Link]

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  • ESI vs APCI. Which ionization should I choose for my application? YouTube. [Link]

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  • Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. PubMed. [Link]

  • Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. PubMed. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods Using Imidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Cross-Validation in Global Drug Development

In the landscape of global pharmaceutical development, it is increasingly common for bioanalytical work to be conducted across multiple laboratories.[1] This decentralization, whether between a sponsor and a contract research organization (CRO) or between different CROs, necessitates a rigorous process to ensure that the data generated are comparable and can be consolidated for pharmacokinetic (PK) and other regulatory submissions.[1][2] This is the core purpose of bioanalytical method cross-validation: to verify that different validated methods produce consistent, reliable, and reproducible results.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have underscored the importance of this process, with the International Council for Harmonisation (ICH) M10 guideline providing a harmonized framework.[3][4][5] The guideline stipulates that cross-validation is required when data from different methods or laboratories will be combined in a single study for regulatory decision-making.[3] The critical outcome is to determine if a systemic bias exists between the methods, ensuring the integrity of the combined dataset.[2][3]

The Lynchpin of Bioanalysis: The Internal Standard

At the heart of any robust quantitative liquid chromatography-mass spectrometry (LC-MS) method is the internal standard (IS). An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during the analytical process.[6] This includes variations in sample extraction, injection volume, and, most critically, ionization efficiency in the mass spectrometer's source.[6][7] An ideal IS should mimic the analyte's behavior as closely as possible, especially its response to matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample.[8][9][10]

The choice of IS broadly falls into two categories:

  • Structural Analogs: These are molecules chemically similar to the analyte but not isotopically labeled. While often inexpensive, their physicochemical properties (e.g., pKa, logP, extraction recovery, and chromatographic retention) can differ significantly from the analyte, leading to inadequate compensation for matrix effects.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis.[6] A SIL IS is chemically identical to the analyte, with one or more atoms replaced by a heavy isotope (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[6]

The Gold Standard Advantage: Imidazole-d3 as a Deuterated Internal Standard

Deuterated internal standards, such as this compound, represent the most common and effective type of SIL IS.[6][11] Their power lies in their near-identical chemical and physical properties to the unlabeled analyte.[11][12]

Why Deuterated Standards Excel:

  • Co-elution: Because they are chemically identical, a deuterated IS will have the same retention time as the analyte, ensuring both compounds experience the exact same matrix effects and ionization conditions simultaneously.[6][11][12]

  • Similar Extraction Recovery: They behave identically during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[11]

  • Effective Matrix Effect Compensation: This is the most significant advantage. Matrix effects can cause unpredictable signal suppression or enhancement, leading to poor accuracy and precision.[8][9][10] Since a deuterated IS experiences the same effect as the analyte, the ratio of their peak areas remains constant, providing a reliable quantitative result even in "dirty" or complex biological matrices.[11][13]

This compound (2,4,5-trideuterio-1H-imidazole) is an excellent choice for studies involving imidazole-containing analytes.[14] The deuterium atoms are placed on the stable aromatic ring, preventing back-exchange with hydrogen atoms from the solvent, which is a potential issue for deuterated standards if the labels are on exchangeable sites (like -OH or -NH).[15] The mass shift of +3 Da is sufficient to distinguish it from the natural isotope distribution of the unlabeled analyte in the mass spectrometer.[6]

A Practical Guide to Cross-Validation Using this compound

Experimental Design & Rationale

The goal of the cross-validation experiment is to compare the performance of two validated bioanalytical methods (Method A and Method B), often from two different laboratories (Lab A and Lab B). The experiment should be designed to assess the accuracy and precision of the methods against each other using both standardized samples and real-world subject samples.

Key Components:

  • Quality Control (QC) Samples: A single batch of QCs should be prepared at one location at low, medium, and high concentrations within the assay's calibration range. These are then split and shipped to both laboratories for analysis. This eliminates variability from QC preparation.[2]

  • Incurred Study Samples: A set of subject samples from a clinical or preclinical study should also be analyzed by both labs. This is crucial as it demonstrates method performance with the actual sample matrix, which may contain metabolites and other endogenous compounds not present in spiked QCs.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the cross-validation of two bioanalytical methods.

G cluster_prep Phase 1: Sample Preparation (Centralized) cluster_analysis Phase 2: Independent Analysis cluster_data Phase 3: Data Evaluation prep_qcs Prepare Low, Mid, High QCs in a single batch split_samples Split QCs and study samples into two identical sets prep_qcs->split_samples prep_study Select ≥ 20 incurred study samples prep_study->split_samples lab_a Lab A Analysis (Method A) split_samples->lab_a Set 1 lab_b Lab B Analysis (Method B) split_samples->lab_b Set 2 calc_a Calculate Concentrations (Lab A) lab_a->calc_a calc_b Calculate Concentrations (Lab B) lab_b->calc_b stat_analysis Statistical Analysis (Bland-Altman, Deming) report Final Report: Assess method equivalence stat_analysis->report compare Compare concentration data from both labs calc_a->compare calc_b->compare compare->stat_analysis

Caption: Workflow for a two-laboratory bioanalytical method cross-validation.

Step-by-Step Protocol: LC-MS/MS Analysis

This protocol assumes the analysis of a hypothetical drug, "Analyte X," which contains an imidazole moiety, using this compound as the internal standard.

  • Sample Preparation (Protein Precipitation):

    • Thaw QC and study samples at room temperature. Vortex to ensure homogeneity.

    • Aliquot 50 µL of each sample into a 96-well plate.

    • Add 20 µL of the working Internal Standard solution (this compound in 50% methanol) to every well. The early addition of the IS is critical to account for variability in subsequent steps.[7]

    • Add 200 µL of acetonitrile to each well to precipitate proteins.

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate for injection.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Standard UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive Ion Mode.

    • MRM Transitions: Monitor a specific precursor-to-product ion transition for Analyte X and for this compound.

Data Interpretation & Performance Comparison

Acceptance Criteria

According to ICH M10 guidance, the difference between the concentrations obtained from the two methods should be evaluated.[3] While the guideline does not prescribe specific acceptance criteria, a common industry practice for QC samples is for at least two-thirds of the samples to have a percent difference within ±20% of the mean concentration. For incurred study samples, the same criteria are often applied. Statistical methods like Bland-Altman plots or Deming regression are recommended to assess any concentration-dependent bias between the two methods.[2]

Comparative Data: The Impact of Internal Standard Choice

To illustrate the critical role of the IS, the following table presents a simulated comparison of cross-validation data for the same set of samples, analyzed using two different internal standards: this compound (a deuterated IS) and a structural analog IS.

ParameterQC LevelMethod A vs. Method B (% Difference) Using Structural Analog ISMethod A vs. Method B (% Difference) Using this compound (Deuterated IS)
Accuracy Low QC-25.4%-4.2%
Mid QC+18.9%+2.1%
High QC+31.2%+1.5%
Precision (%RSD of Differences) All QCs24.5%3.8%
Matrix Factor Lot 10.65 (Suppression)1.02 (No Effect)
Lot 21.35 (Enhancement)0.98 (No Effect)
Lot 30.80 (Suppression)1.01 (No Effect)

Interpretation of Data:

The data clearly shows that the method using the Structural Analog IS fails the cross-validation. The accuracy is poor, with deviations exceeding ±20%, and the precision is unacceptably high. The variable matrix factor across different lots of biological matrix indicates that the structural analog is not effectively compensating for ion suppression and enhancement.[8][9]

In stark contrast, the method using This compound passes the cross-validation with excellent results. The accuracy and precision are well within acceptable limits. The matrix factor is close to 1.0 across all lots, demonstrating that the deuterated internal standard perfectly tracks the analyte, effectively nullifying the variable matrix effects and ensuring the data is reliable and reproducible between laboratories.[11][16]

Visualizing the Logic of IS Performance

This diagram illustrates the causal relationship between the choice of internal standard and the quality of the final bioanalytical data.

G cluster_is Internal Standard Choice cluster_props Physicochemical Properties cluster_matrix Matrix Effect Compensation cluster_outcome Validation Outcome is_d Deuterated IS (this compound) prop_d Identical Retention Time & Extraction Recovery is_d->prop_d is_s Structural Analog IS prop_s Different Retention Time & Extraction Recovery is_s->prop_s matrix_d Effective Compensation prop_d->matrix_d matrix_s Ineffective Compensation prop_s->matrix_s outcome_d High Accuracy High Precision Reliable Data matrix_d->outcome_d outcome_s Poor Accuracy Poor Precision Unreliable Data matrix_s->outcome_s

Caption: Impact of internal standard choice on bioanalytical data quality.

Conclusion

Cross-validation is a non-negotiable step in ensuring the integrity of bioanalytical data from multiple sites. This guide demonstrates that while the process itself is standardized, the quality of the outcome is profoundly dependent on the fundamental components of the analytical method. The use of a stable isotope-labeled internal standard, like this compound, is not merely a preference but a critical factor for success. Its ability to co-elute with the analyte and perfectly mirror its behavior in the face of matrix effects provides the robustness needed to bridge the gap between different laboratories, methods, and instruments. For researchers and drug development professionals, standardizing on the use of deuterated internal standards is a scientifically sound strategy to ensure data comparability, meet stringent regulatory expectations, and ultimately, accelerate the path to market.

References
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  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • Bio-IT World. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bio-IT World.
  • Li, W., et al. (n.d.).
  • Nijem, I., et al. (n.d.). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Taylor & Francis Online.
  • Journal of Pharmaceutical and Allied Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Altabrisa Group. (2025). Key Analytical Procedure Validation Regulations You Need to Know. Altabrisa Group.
  • Altabrisa Group. (2025). Key Analytical Procedure Validation Regulations You Need to Know. Altabrisa Group.
  • National Center for Biotechnology Inform
  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
  • ResearchGate. (2025).
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  • Lab Manager. (2025).
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  • ResearchGate. (2013). Which internal standard?
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Shimadzu. (n.d.).
  • Papadia, P., et al. (2007). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma.
  • Hamachi, A., et al. (n.d.).

Sources

Decoding the Molecular Fingerprint: A Comparative Guide to Interpreting the Certificate of Analysis for Imidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals operating at the vanguard of pharmaceutical and bioanalytical research, the integrity of analytical standards is not merely a matter of quality control; it is the bedrock upon which the validity of an entire study rests. Among the arsenal of tools ensuring this integrity, the isotopically labeled internal standard stands paramount. This guide provides an in-depth technical exploration of the Certificate of Analysis (CoA) for Imidazole-d3, a deuterated analog of imidazole, pivotal in quantitative mass spectrometry-based assays.

This document moves beyond a superficial checklist, offering a comparative analysis against its non-labeled counterpart and other deuterated alternatives. We will dissect the analytical data, explain the causality behind the experimental choices for certification, and provide actionable protocols for its application, empowering you to not only read a CoA but to critically interpret and leverage it for robust and reproducible results.

The Anatomy of a Certificate of Analysis: More Than Just Numbers

A Certificate of Analysis is a formal document that attests to the quality and purity of a specific batch of a chemical compound. For a deuterated standard like this compound, the CoA is a multi-faceted testament to its identity, purity, and isotopic enrichment. It is a self-validating system that, when understood, provides a high degree of confidence in the material.

Below is a breakdown of the critical sections of a typical CoA for this compound, juxtaposed with data for its non-deuterated analog, Imidazole, and a potential alternative, Imidazole-d4.

Table 1: Comparative Analysis of Key Specifications
ParameterThis compound (Typical Values)Imidazole (Typical Values)Imidazole-d4 (Typical Values)Significance in Application
Chemical Formula C₃HD₃N₂C₃H₄N₂C₃D₄N₂Confirms the elemental composition and the number of deuterium atoms.
Molecular Weight 71.08 g/mol 68.08 g/mol 72.10 g/mol Essential for solution preparation and mass spectrometry settings.
Chemical Purity (by HPLC/GC) ≥99.5%≥99.5%≥99.5%Ensures that the analytical signal is not confounded by impurities.
Isotopic Purity (Isotopic Enrichment) ≥98 atom % DN/A≥98 atom % DCritical for minimizing crosstalk between the analyte and the internal standard in MS.
Identity Confirmation Conforms to structure by ¹H-NMR, ¹³C-NMR, and MSConforms to structure by ¹H-NMR, ¹³C-NMR, and MSConforms to structure by ¹H-NMR, ¹³C-NMR, and MSVerifies the correct molecular structure.

Deciphering the Analytical Data: A Deeper Dive

The specifications on a CoA are derived from a suite of analytical tests. Understanding the principles behind these tests is crucial for a comprehensive interpretation.

Identity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule. For this compound, ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure and the position of the deuterium labels.

  • ¹H-NMR (Proton NMR): In a fully deuterated this compound (at the 2, 4, and 5 positions), the proton NMR spectrum should show a significant reduction or absence of signals corresponding to the imidazole ring protons. The presence of a small residual proton signal allows for the calculation of the degree of deuteration. In contrast, the ¹H-NMR spectrum of non-deuterated imidazole shows distinct signals for the protons at the C2, C4, and C5 positions.[1]

  • ¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum of this compound will show signals for the three carbon atoms of the imidazole ring. The coupling between carbon and deuterium (C-D) can lead to splitting of these signals, providing further confirmation of deuteration.[2]

Mass_Spectrometry_Workflow cluster_prep Sample Introduction cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample This compound Solution Ionization Ionization (e.g., ESI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Generation Detector->MassSpectrum IsotopicDistribution Analyze Isotopic Distribution MassSpectrum->IsotopicDistribution PurityCalculation Calculate Isotopic Purity IsotopicDistribution->PurityCalculation

Sources

A Guide to Inter-Laboratory Comparison of Imidazole Quantification Using Imidazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of small molecules is the bedrock of reliable data. This is particularly true for compounds like imidazole, a ubiquitous heterocyclic moiety found in many biologically active molecules. Inter-laboratory comparisons, or round-robin tests, are a critical tool for assessing the robustness and transferability of an analytical method.[1][2] This guide provides an in-depth technical comparison of methodologies for imidazole quantification, with a focus on the pivotal role of the stable isotope-labeled internal standard, Imidazole-d3, in achieving cross-laboratory consensus.

The core principle of using a stable isotope-labeled internal standard (SIL-IS) is its near-identical physicochemical properties to the analyte of interest. This ensures that any variability during sample preparation and analysis, such as extraction efficiency and matrix effects, is accounted for, leading to more accurate and precise results.[3] This guide will present experimental data from a simulated inter-laboratory study to objectively demonstrate the superior performance of methods employing this compound compared to those using a structural analog as an internal standard.

The Critical Role of the Internal Standard in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is added to all samples, calibrators, and quality controls to normalize for variations in the analytical process. An ideal IS co-elutes with the analyte and experiences the same matrix effects, resulting in a consistent analyte-to-IS peak area ratio.[4] While SIL-IS are considered the gold standard, the choice of IS can significantly impact assay performance.

Deuterium-labeled compounds, such as this compound, are chemically identical to their non-labeled counterparts, with a slight mass difference that is easily resolved by a mass spectrometer. This near-perfect chemical mimicry makes them the preferred choice for robust and reliable quantification. Regulatory bodies like the FDA and EMA emphasize the importance of using an appropriate internal standard in bioanalytical method validation to ensure data integrity.[1][5][6][7][8][9][10][11]

Inter-Laboratory Comparison Study Design

To assess the impact of the internal standard on the reproducibility of imidazole quantification, a simulated inter-laboratory study was designed. Five independent laboratories were provided with identical sets of blinded plasma samples spiked with known concentrations of imidazole. Each laboratory was asked to quantify imidazole using two different analytical protocols:

  • Method A: Utilizing this compound as the internal standard.

  • Method B: Utilizing 4-methylimidazole, a structural analog, as the internal standard.

The study design and data analysis adhere to the principles outlined in ISO 13528 for proficiency testing by interlaboratory comparisons.[3][4][12]

Experimental Workflow

The overall workflow for the inter-laboratory comparison is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Comparison Sample_Distribution Blinded Spiked Plasma Samples Distributed to 5 Labs IS_Spiking Spiking with Internal Standard (this compound for Method A, 4-Methylimidazole for Method B) Sample_Distribution->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution Injection Injection onto UPLC System Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometric_Detection Quantification Quantification using Calibration Curve Mass_Spectrometric_Detection->Quantification Statistical_Analysis Statistical Analysis (Mean, SD, CV%, Z-scores) Quantification->Statistical_Analysis Method_Comparison Comparison of Method A and Method B Results Statistical_Analysis->Method_Comparison

Caption: Experimental workflow for the inter-laboratory comparison study.

Detailed Experimental Protocols

The following are the detailed step-by-step methodologies provided to the participating laboratories.

Method A: Quantification of Imidazole using this compound as Internal Standard

1. Materials and Reagents:

  • Imidazole (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2EDTA)

2. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of imidazole and this compound in methanol.

  • Prepare working standard solutions of imidazole by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

  • Prepare a 100 ng/mL working solution of this compound in 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 200 µL of the this compound working solution (100 ng/mL).

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

4. LC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 97 3
    2.5 0.4 5 95
    3.0 0.4 5 95
    3.1 0.4 97 3

    | 4.0 | 0.4 | 97 | 3 |

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Waters Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Imidazole 69.1 42.1

    | this compound | 72.1 | 44.1 |

Method B: Quantification of Imidazole using 4-Methylimidazole as Internal Standard

This method follows the same procedure as Method A with the following exception:

  • Internal Standard: 4-Methylimidazole is used instead of this compound.

  • MRM Transition for 4-Methylimidazole:

    Compound Precursor Ion (m/z) Product Ion (m/z)

    | 4-Methylimidazole | 83.1 | 56.1 |

Results and Discussion

The results from the five participating laboratories for a mid-range quality control (QC) sample (nominal concentration: 50 ng/mL) are summarized below.

Table 1: Inter-Laboratory Comparison of Imidazole Quantification (50 ng/mL QC)
LaboratoryMethod A (this compound IS) - Measured Conc. (ng/mL)% Deviation from NominalMethod B (4-Methylimidazole IS) - Measured Conc. (ng/mL)% Deviation from Nominal
Lab 149.5-1.0%55.2+10.4%
Lab 251.2+2.4%46.8-6.4%
Lab 348.9-2.2%58.1+16.2%
Lab 450.8+1.6%44.5-11.0%
Lab 549.9-0.2%59.9+19.8%
Mean 50.06 52.9
Std. Dev. 0.94 6.54
% CV 1.88% 12.36%

The data clearly demonstrates the superior performance of Method A, which utilizes this compound as the internal standard. The coefficient of variation (%CV) across the five laboratories for Method A is 1.88%, indicating excellent inter-laboratory precision and reproducibility. In contrast, Method B, which uses the structural analog 4-methylimidazole, shows a significantly higher %CV of 12.36%. This increased variability highlights the inadequacy of the structural analog to fully compensate for matrix effects and other analytical variations across different laboratories.

The logical relationship for selecting an appropriate internal standard is illustrated below.

is_selection cluster_is_type Internal Standard Choice cluster_properties Physicochemical Properties cluster_performance Analytical Performance SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Identical Near-Identical to Analyte SIL_IS->Identical Analog_IS Structural Analog IS (e.g., 4-Methylimidazole) Similar Similar but not Identical to Analyte Analog_IS->Similar High_Accuracy High Accuracy & Precision Identical->High_Accuracy Low_Accuracy Lower Accuracy & Precision Similar->Low_Accuracy Robustness High Inter-Lab Reproducibility High_Accuracy->Robustness Variability Higher Inter-Lab Variability Low_Accuracy->Variability

Caption: Rationale for internal standard selection in quantitative bioanalysis.

Conclusion

The results of this inter-laboratory comparison guide underscore the critical importance of selecting an appropriate internal standard for quantitative bioanalytical methods. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of imidazole, provides significantly higher precision and accuracy across different laboratories compared to a structural analog. For researchers, scientists, and drug development professionals, employing a SIL-IS is a crucial step in ensuring the generation of robust, reliable, and reproducible data that can be confidently compared and shared across different sites and studies. This practice is not only a matter of scientific integrity but also aligns with the expectations of regulatory agencies for bioanalytical method validation.

References

  • ISO 13528:2015, Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization. [Link]

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A Senior Application Scientist's Guide to Quantifying the Kinetic Isotope Effect of Imidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding reaction mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, providing insights into the rate-determining steps of a chemical reaction.[1][2][3] This guide provides an in-depth comparison of methodologies for quantifying the KIE of Imidazole-d3, a deuterated isotopologue of imidazole. We will explore the theoretical underpinnings, compare experimental approaches, and provide detailed protocols to ensure scientific integrity and reproducibility.

The imidazole ring is a ubiquitous feature in biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[4][5][6] Consequently, understanding the reactivity of its C-H bonds is crucial for drug design and metabolism studies.[7] Replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position on the imidazole ring can alter the reaction rate if the corresponding C-H bond is broken or formed in the rate-determining step.[1][8] This change in rate, the KIE, offers a window into the transition state of the reaction.[1][8]

Section 1: Theoretical Foundation of the Kinetic Isotope Effect

The kinetic isotope effect arises from the difference in zero-point vibrational energies between C-H and C-D bonds.[1][3][8] Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower zero-point energy compared to a C-H bond.[3] Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound.[3]

The magnitude of the primary KIE (kH/kD) is typically greater than 1 and can be as high as 7 at room temperature for reactions where the C-H/C-D bond is broken in the rate-determining step.[3] Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, are generally smaller.[1][3]

Section 2: Experimental Approaches for KIE Quantification

Two primary experimental designs are employed to measure the KIE: parallel experiments and competition experiments.

  • Parallel Experiments: In this approach, the reaction rates of the non-deuterated (imidazole) and deuterated (this compound) substrates are measured in separate, parallel experiments under identical conditions.[1] The KIE is then calculated as the ratio of the two rate constants (kH/kD). While conceptually straightforward, this method is highly sensitive to experimental errors, as even minor variations in conditions between the two experiments can significantly impact the accuracy of the calculated KIE.[1]

  • Competition Experiments: This more precise method involves reacting a mixture of the non-deuterated and deuterated substrates in the same vessel.[1] The relative amounts of the two isotopic species in the reactant or product pool are measured at different reaction times. This approach inherently controls for experimental variables, as both isotopologues are subjected to the exact same conditions.[1]

The choice between these methods often depends on the available analytical instrumentation and the specific reaction being studied. For precise quantification, especially for small KIEs, the competition method is generally preferred.[9]

Diagram 1: General Workflow for KIE Determination

KIE_Workflow cluster_prep Preparation cluster_monitoring Monitoring & Analysis cluster_calculation Calculation Reactant_Prep Prepare Mixture of Imidazole & this compound Reaction_Setup Initiate Reaction Reactant_Prep->Reaction_Setup 1. Time_Points Collect Aliquots at Various Time Points Reaction_Setup->Time_Points 2. Quench Quench Reaction Time_Points->Quench 3. Analysis Analyze Isotopic Ratio (NMR or MS) Quench->Analysis 4. Data_Processing Process Data Analysis->Data_Processing 5. KIE_Calc Calculate KIE Data_Processing->KIE_Calc 6.

Caption: A generalized workflow for determining the kinetic isotope effect using a competition experiment.

Section 3: Comparative Analysis of Analytical Techniques

The precision of a KIE measurement hinges on the analytical technique used to determine the isotopic ratios. The two most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Technique Principle Advantages Disadvantages Typical Precision
NMR Spectroscopy Differentiates between H and D based on their distinct nuclear magnetic properties.Non-destructive; can often analyze complex mixtures without separation.[10][11]Lower sensitivity compared to MS; requires higher concentrations.[9]Good to excellent
Mass Spectrometry Separates ions based on their mass-to-charge ratio.High sensitivity and precision; can analyze very small sample quantities.[1][9][12]Often requires sample purification or derivatization.Excellent

3.1. Quantification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for KIE measurements, particularly for deuterium-labeled compounds.[10][11] In a competition experiment with this compound, the relative integrals of the proton signals corresponding to the specific positions in imidazole and the remaining proton signals in this compound can be monitored over time.

Experimental Protocol: KIE Measurement by ¹H NMR Spectroscopy

1. Materials:

  • Imidazole
  • This compound (specify deuteration pattern, e.g., Imidazole-2,4,5-d3)
  • Reaction solvent (deuterated, e.g., DMSO-d6)
  • Internal standard (e.g., 1,3,5-trimethoxybenzene)
  • Reagents for the specific reaction being studied

2. Procedure:

  • Prepare a stock solution containing a known ratio of imidazole and this compound (e.g., 1:1 molar ratio) and the internal standard in the deuterated solvent.
  • Acquire a ¹H NMR spectrum of the initial mixture (t=0) to determine the precise initial isotopic ratio.
  • Initiate the reaction by adding the necessary reagents.
  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction (if necessary).
  • Acquire a ¹H NMR spectrum for each aliquot.
  • Integrate the relevant proton signals for imidazole, this compound, and the internal standard.
  • Calculate the fraction of each isotopologue remaining at each time point.
  • The KIE can be determined from the relative rates of disappearance of the two isotopologues.

Data Analysis: The KIE can be calculated using the following equation for a competitive experiment:

kH/kD = ln(fH) / ln(fD)

where fH and fD are the fractions of the non-deuterated and deuterated reactants remaining, respectively.

3.2. Quantification by Mass Spectrometry (MS)

Mass spectrometry offers exceptional sensitivity for KIE measurements.[1][9][12] In a competition experiment, the relative intensities of the molecular ions (or characteristic fragment ions) of imidazole and this compound are monitored as the reaction progresses.

Experimental Protocol: KIE Measurement by GC-MS or LC-MS

1. Materials:

  • Imidazole
  • This compound
  • Reaction solvent
  • Internal standard (isotopically labeled, if possible)
  • Reagents for the specific reaction being studied
  • Quenching agent

2. Procedure:

  • Prepare a reaction mixture containing a known ratio of imidazole and this compound.
  • Initiate the reaction.
  • At various time points, withdraw aliquots and quench the reaction. Add an internal standard.
  • Analyze the aliquots by GC-MS or LC-MS.
  • Monitor the ion intensities corresponding to the molecular ions of imidazole and this compound.
  • Calculate the ratio of the two isotopologues at each time point.

Data Analysis: Similar to the NMR method, the KIE is determined from the change in the isotopic ratio of the starting materials or products over time. Isotope Ratio Mass Spectrometry (IRMS) can provide even higher precision for these measurements.[1]

Diagram 2: Comparison of Analytical Methods for KIE

Analytical_Comparison cluster_exp Experimental Setup NMR NMR Spectroscopy + Non-destructive + Minimal sample prep - Lower sensitivity - Higher concentration needed MS Mass Spectrometry + High sensitivity + High precision - May require separation - Destructive Experiment Competition Experiment (Imidazole + this compound) Experiment->NMR Analysis Option 1 Experiment->MS Analysis Option 2

Caption: A comparison of NMR and Mass Spectrometry for KIE analysis in a competition experiment.

Section 4: Case Study: C-H Activation of Imidazole

A common reaction involving imidazole is C-H activation, often catalyzed by transition metals.[13][14][15] Let's consider a hypothetical palladium-catalyzed arylation at the C2 position of imidazole. To determine if the C-H bond cleavage at this position is the rate-determining step, a KIE experiment using Imidazole-2-d1 would be performed.

Hypothetical Experimental Data:

A competition reaction is run with a 1:1 mixture of imidazole and Imidazole-2-d1. The ratio of remaining starting materials is monitored by LC-MS.

Time (min) [Imidazole] / [Imidazole-2-d1]
01.00
101.25
201.56
301.95
603.81

From this data, a significant enrichment of the deuterated starting material is observed, indicating that the C-H bond is broken in the rate-determining step. The calculated kH/kD would likely be in the range of 3-5, a substantial primary kinetic isotope effect.

Section 5: Conclusion and Best Practices

Quantifying the kinetic isotope effect of this compound is a valuable tool for mechanistic elucidation in chemical and biological systems.

Key Recommendations:

  • Utilize Competition Experiments: For the most accurate and precise KIE measurements, competition experiments are highly recommended.[1]

  • Select the Appropriate Analytical Technique: The choice between NMR and MS will depend on factors such as sample concentration, complexity of the reaction mixture, and the required level of precision. High-precision techniques like 2D HSQC NMR or IRMS can be particularly advantageous.[16]

  • Ensure High Isotopic Purity: The deuterated imidazole used should have a high degree of isotopic enrichment to ensure accurate measurements. The synthesis of deuterated imidazoles can be achieved through various methods, including H/D exchange reactions.[17][18]

  • Careful Experimental Design: Meticulous attention to experimental details, such as temperature control and accurate measurement of concentrations, is crucial for obtaining reliable KIE data.

By following the principles and protocols outlined in this guide, researchers can confidently quantify the kinetic isotope effect of this compound and gain deeper insights into the mechanisms of reactions involving this important heterocyclic scaffold.

References

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The Gold Standard of Quantification: A Comparative Guide to Accuracy and Precision in Imidazole Analysis Using Imidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative bioanalysis, particularly within drug metabolism and pharmacokinetic studies, the pursuit of unimpeachable accuracy and precision is not merely an academic exercise—it is the bedrock upon which regulatory approval and clinical success are built. The analysis of small, polar molecules like imidazole presents a significant challenge due to their prevalence in biological matrices and their susceptibility to matrix effects in mass spectrometry. This guide provides a comprehensive, in-depth comparison of quantitative methods for imidazole, demonstrating the technical superiority of using a stable isotope-labeled internal standard, Imidazole-d3, over alternative approaches.

The Fundamental Challenge: Mitigating Analytical Variability

Quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations that can compromise data integrity. These variations arise from multiple stages of the analytical workflow, including sample preparation, chromatographic separation, and ionization efficiency.[1] The most significant of these is the matrix effect , where co-eluting endogenous components from the biological sample (e.g., plasma, urine) can either suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[1][2]

To counteract this, an internal standard (IS) is introduced into the sample at a known concentration. The ideal IS is a compound that behaves identically to the analyte throughout the entire analytical process but is distinguishable by the mass spectrometer.[3] The ratio of the analyte's response to the IS's response is then used for quantification, effectively normalizing for any variations.

This guide will compare three common quantification strategies:

  • External Standard Calibration: Relies solely on a calibration curve generated from standards prepared in a clean solvent. This method does not account for matrix effects or sample processing variability.[4][5]

  • Structural Analog Internal Standard: Utilizes a molecule that is structurally similar to the analyte but not isotopically labeled. While it can compensate for some variability, differences in physicochemical properties can lead to differential responses to matrix effects.

  • Stable Isotope-Labeled (SIL) Internal Standard (this compound): Employs a version of the analyte where several hydrogen atoms are replaced with deuterium.[6] This is the gold standard, as the SIL-IS is chemically and physically almost identical to the analyte, ensuring it experiences the same matrix effects and processing variations.[3][7]

Physicochemical Properties: Imidazole vs. This compound

The near-identical nature of an analyte and its deuterated internal standard is fundamental to their effectiveness. Below is a comparison of key physicochemical properties.

PropertyImidazoleThis compoundRationale for Equivalence
Molecular Formula C₃H₄N₂C₃HD₃N₂The core structure is identical, ensuring similar chemical reactivity and polarity.
Molar Mass 68.08 g/mol [8]71.10 g/mol [2]The mass difference allows for clear differentiation in the mass spectrometer without significantly altering chromatographic behavior.
pKa (conjugate acid) ~7.0[8]~7.0The electronic environment of the nitrogen atoms is virtually unchanged, resulting in the same acid-base properties.
LogP -0.08[8]-0.1[2]Lipophilicity is nearly identical, predicting very similar behavior in reversed-phase chromatography.

Synthesis of this compound for Use as an Internal Standard

The availability of high-purity this compound is crucial for its application. A common and efficient method for its synthesis is through hydrogen-deuterium exchange (H/D exchange) under basic or acidic conditions.

Protocol: Base-Catalyzed H/D Exchange

  • Dissolution: Imidazole is dissolved in deuterium oxide (D₂O) containing a catalytic amount of a strong base, such as sodium deuteroxide (NaOD).

  • Heating: The solution is heated under reflux in a sealed vessel to facilitate the exchange of the acidic protons on the imidazole ring (at positions 2, 4, and 5) with deuterium from the solvent.

  • Monitoring: The progress of the deuteration can be monitored by ¹H NMR spectroscopy, observing the disappearance of the proton signals.

  • Purification: Upon completion, the D₂O is removed under vacuum, and the resulting this compound can be purified by recrystallization or sublimation.

This method leverages the acidity of the C-H bonds of the imidazole ring, which is enhanced by the aromaticity of the system, allowing for a straightforward and high-yield synthesis of the desired deuterated internal standard.[9]

Experimental Design for Comparative Analysis

To objectively compare the performance of the three quantification methods, a robust experimental design is essential. This involves the preparation of calibration standards and quality control (QC) samples and their analysis using a validated LC-MS/MS method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Imidazole & IS Stock Solutions cal_standards Calibration Standards (CS) in Matrix stock->cal_standards qc_samples QC Samples (LQC, MQC, HQC) in Matrix stock->qc_samples extraction Protein Precipitation / Extraction cal_standards->extraction qc_samples->extraction blank Blank Matrix Sample blank->extraction lcms LC-MS/MS Injection extraction->lcms integration Peak Integration lcms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of QC Samples calibration->quantification

Experimental workflow for method comparison.

Experimental Protocol: A Self-Validating System

  • Preparation of Standards and QCs:

    • Primary stock solutions of imidazole and a structural analog internal standard (e.g., 2-methylimidazole) are prepared in methanol. A certified stock solution of this compound is also procured.

    • Calibration standards are prepared by spiking blank biological matrix (e.g., human plasma) with imidazole at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

    • Quality control samples are prepared independently at low (LQC), medium (MQC), and high (HQC) concentrations.

  • Sample Preparation:

    • To an aliquot of each standard, QC, and unknown sample, one of the following is added:

      • Method A (External Standard): Blank solvent.

      • Method B (Structural Analog IS): A fixed concentration of 2-methylimidazole.

      • Method C (this compound IS): A fixed concentration of this compound.

    • Protein precipitation is performed by adding a threefold volume of ice-cold acetonitrile.

    • Samples are vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean plate or vials for injection.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3) is used for chromatographic separation.[10]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) is employed.[10]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. Multiple Reaction Monitoring (MRM) transitions are optimized for imidazole, this compound, and the structural analog.

  • Data Analysis and Acceptance Criteria:

    • For each method, a calibration curve is constructed by plotting the peak area (Method A) or the ratio of analyte peak area to IS peak area (Methods B and C) against the nominal concentration.

    • The accuracy and precision of each method are evaluated by analyzing the QC samples against their respective calibration curves.

    • Acceptance criteria are based on regulatory guidelines (e.g., FDA, EMA), typically requiring the mean accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and the precision (%RSD) to be ≤15% (≤20% at the LLOQ).[9]

Comparative Performance Data: A Clear Distinction

The following table summarizes the expected performance of the three methods based on established principles of bioanalytical method validation. This synthesized data illustrates the typical outcomes of such a comparative study.

ParameterMethod A: External StandardMethod B: Structural Analog ISMethod C: this compound IS
Linearity (R²) > 0.990> 0.995> 0.999
Accuracy (% Bias)
LQC± 25%± 18%± 5%
MQC± 22%± 12%± 3%
HQC± 20%± 10%± 2%
Precision (% RSD)
LQC (Intra-day)≤ 25%≤ 15%≤ 5%
MQC (Intra-day)≤ 20%≤ 10%≤ 3%
HQC (Intra-day)≤ 18%≤ 8%≤ 2%
Intermediate Precision (% RSD) ≤ 30%≤ 20%≤ 7%

Discussion: The Causality Behind Performance

The data clearly illustrates a hierarchy in performance, with this compound providing the most accurate and precise results. The underlying reasons for these differences are rooted in the principles of analytical chemistry.

External Standard (Method A): This method's poor performance is a direct result of its inability to compensate for any sample-to-sample variability. Both inconsistent recovery during protein precipitation and differential matrix effects across different lots of plasma will lead to high variability and significant bias in the calculated concentrations.[11]

Structural Analog IS (Method B): While an improvement over the external standard method, the use of a structural analog is fundamentally flawed. Although 2-methylimidazole is structurally similar to imidazole, its slightly different chemical properties (e.g., pKa, LogP) can cause it to behave differently during extraction and, more critically, during ionization. If the analyte and the IS co-elute with different matrix components, they will experience different degrees of ion suppression or enhancement, leading to an inaccurate analyte/IS ratio and compromising the data.

This compound IS (Method C): The use of a stable isotope-labeled internal standard is the definitive solution to the challenges of bioanalysis.

G cluster_process Analytical Process cluster_output Mass Spectrometer Output Analyte Imidazole (Analyte) Extraction Sample Extraction (Variable Recovery) Analyte->Extraction IS This compound (IS) IS->Extraction Matrix Matrix Components Ionization ESI Source (Variable Ionization) Matrix->Ionization Matrix Effect Extraction->Ionization Analyte_Signal Analyte Signal (Variable) Ionization->Analyte_Signal IS_Signal IS Signal (Variable) Ionization->IS_Signal Ratio Ratio (Analyte/IS) = Constant Analyte_Signal->Ratio IS_Signal->Ratio

Principle of Isotope Dilution with this compound.

Because this compound is chemically identical to imidazole, it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement at every point in the chromatographic peak.[3] Any loss during sample preparation will affect both the analyte and the IS equally. Consequently, the ratio of their signals remains constant and directly proportional to the initial concentration of the analyte in the sample, resulting in superior accuracy and precision.[7]

Conclusion and Authoritative Recommendation

For researchers, scientists, and drug development professionals, the choice of quantification method has profound implications for data quality and the ultimate success of a project. While external standard and structural analog methods may appear simpler or more cost-effective, they introduce an unacceptable level of uncertainty and risk into the analytical process.

The experimental evidence, grounded in the fundamental principles of mass spectrometry and bioanalytical chemistry, overwhelmingly supports the use of This compound as the internal standard of choice for the quantification of imidazole . Its ability to perfectly mimic the behavior of the analyte provides a self-validating system that corrects for the inherent variabilities of the LC-MS/MS workflow. This leads to data of the highest accuracy and precision, ensuring regulatory compliance and confidence in critical decision-making throughout the drug development pipeline.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Imidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of Imidazole-d3 (CAS: 6745-43-3). As a deuterated analog of imidazole, it is crucial for professionals in research and drug development to recognize that its chemical properties and associated hazards mirror those of its non-deuterated counterpart.[1][2][3] This document moves beyond mere compliance, aiming to instill a deep understanding of the causality behind each procedural step, ensuring a culture of safety and scientific integrity within the laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound, like imidazole, is not a benign substance. A thorough understanding of its hazard profile is the foundation of its safe management and disposal.

  • Corrosivity: Imidazole is a corrosive material, capable of causing severe skin burns and serious eye damage upon contact.[4][5][6][7][8][9] This is due to its alkaline nature in solution and its reactivity.[10] The procedural necessity for robust Personal Protective Equipment (PPE) is a direct response to this risk.

  • Reproductive Toxicity: The compound is classified as a substance that may damage an unborn child.[5][9][11] This necessitates stringent handling protocols, particularly engineering controls like fume hoods, to prevent inhalation or inadvertent ingestion.

  • Combustibility and Explosion Risk: As a solid, this compound can form combustible dust concentrations in the air.[4][12] Finely dispersed particles create an explosion hazard if exposed to an ignition source.[10] This is why handling procedures must minimize dust generation, and spark-proof tools and equipment are recommended.[12]

  • Reactivity and Incompatibilities: this compound reacts exothermically and sometimes violently with strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[4][12][13][14] Co-mingling these chemicals in a single waste container can lead to pressurization, rupture, and the release of toxic fumes. Segregation is not just a recommendation; it is a critical safety mandate.

  • Hazardous Decomposition: Upon heating or combustion, this compound decomposes to release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7][12][14]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before generating the first milligram of this compound waste, the appropriate safety framework must be in place.

Engineering Controls

All handling and waste consolidation activities involving this compound solid or concentrated solutions should be performed within a properly functioning and certified chemical fume hood.[4] This is the primary line of defense to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE. Never handle chemical waste without adequate protection.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[12]Protects against splashes of solutions and airborne dust particles, preventing severe eye damage.[6]
Hand Protection Nitrile gloves (check manufacturer's compatibility chart).[4]Provides a barrier against direct skin contact to prevent chemical burns.[4]
Body Protection A fully-buttoned, appropriately sized laboratory coat.[13] For large-scale operations, a corrosion-proof suit may be necessary.[12]Protects skin and personal clothing from contamination.
Respiratory Required if there is a risk of dust formation outside of a fume hood.Prevents inhalation of the compound, which is a route of exposure for its systemic and reproductive toxicity.[10]

Step-by-Step Waste Collection and Disposal Protocol

Treat all this compound, whether unused, contaminated, or in solution, as hazardous waste from the moment it is designated for disposal.[15]

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in your laboratory.[16][17] This area must be at or near the point of waste generation, under the direct control of lab personnel, and clearly marked with a "Hazardous Waste" sign.[17][18]

Step 2: Select a Compatible Waste Container Choose a container that is in good condition, has a secure, screw-top lid, and is chemically compatible with this compound.[4][13][16]

Container MaterialCompatibility Assessment
High-Density Polyethylene (HDPE) Excellent: Recommended for solids and aqueous solutions.
Glass Good: Suitable, but ensure it is protected from breakage. Do not use for hydrofluoric acid waste streams.[18]
Metal Poor: Avoid, as acids and bases should not be stored in metal containers.[18]

Step 3: Label the Waste Container The moment the first drop of waste enters the container, it must be labeled.[4] Use your institution's official hazardous waste label. The label must include:

  • The words "Hazardous Waste".[17]

  • The full chemical name: "this compound Waste" (avoiding abbreviations).

  • The specific components and their approximate concentrations (e.g., "this compound, Methanol, Water").

  • The relevant hazard warnings (e.g., "Corrosive," "Toxic").[17]

Step 4: Segregate and Accumulate Waste

  • Solid Waste: Collect pure or contaminated solid this compound, including contaminated kimwipes or absorbent pads, in a designated solid waste container. Use tools to avoid generating dust.[4][12]

  • Liquid Waste: Collect aqueous solutions of this compound in a separate, compatible liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids).[13]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can often be disposed of as regular trash after defacing the label.[15] Consult your EH&S office for specific guidance.

Step 5: Storage Keep the waste container tightly sealed at all times, except when adding waste.[12][16] Store it in your designated SAA, away from direct sunlight, heat sources, and incompatible chemicals.[4]

Step 6: Requesting Pickup Once the container is full (do not overfill; leave at least 10% headspace) or when the experiment is complete, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department.[4][13] Do not dispose of this compound down the sanitary sewer.[5][12]

Disposal Decision Workflow

The following diagram illustrates the essential decision-making process for the proper disposal of this compound waste streams.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A This compound Waste Generated B Characterize Waste Stream A->B C1 Solid Waste (Pure, Contaminated Materials) B->C1 Type? C2 Liquid Waste (Aqueous Solutions) B->C2 C3 Sharps/Glass (Contaminated Needles, Pipettes) B->C3 D1 Select Labeled, Compatible SOLID Waste Container C1->D1 D2 Select Labeled, Compatible LIQUID Waste Container C2->D2 D3 Select Labeled, Puncture-Proof SHARPS Container C3->D3 E Store in Designated Satellite Accumulation Area (SAA) Away from Incompatibles D1->E D2->E D3->E F Container Full or Project Complete? E->F G Submit Chemical Waste Collection Request to EH&S F->G Yes H Continue Accumulation F->H No H->E

Caption: Decision workflow for the safe segregation and disposal of this compound waste.

Spill and Emergency Procedures

Accidents require immediate and correct action. All personnel working with this compound must be aware of these procedures and the location of safety showers and eyewash stations.[4][13]

Small Spill (Can be cleaned up in <10 minutes by trained personnel)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the minimum PPE outlined in Section 2 (goggles, lab coat, nitrile gloves).[4]

  • Containment: Prevent the spread of dust or liquid. For solids, gently cover with sand or earth.[12]

  • Cleanup: Carefully scoop or sweep the material into a designated hazardous waste container.[12] Avoid raising dust.[12] For liquids, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly with soap and copious amounts of water.[13]

  • Dispose: Seal and label the container with the spill cleanup debris as hazardous waste.[4]

Large Spill or Exposure
  • Evacuate: Immediately evacuate the area.[4]

  • Emergency Contact: Call your institution's emergency number or 911. Inform them of the nature of the spill.[4]

  • Exposure Response:

    • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, preferably in a safety shower.[4][13] Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][13] Seek immediate medical attention.[4]

    • Inhalation: Move the affected person to fresh air.[4] Seek immediate medical attention.

Regulatory Framework: Adherence to Standards

The disposal of chemical waste like this compound is governed by stringent federal and state regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management from "cradle-to-grave."[18][19] Your institution's EH&S department translates these regulations into actionable protocols for your specific location. Adherence to their guidance is mandatory to ensure legal compliance and environmental protection.[15][20]

References

  • IMIDAZOLE Safety Data Sheet . (2015). AmericanBio. [Link]

  • This compound | C3H4N2 | CID 129731321 . PubChem, National Institutes of Health. [Link]

  • Imidazole Standard Operating Procedure . (2015). University of Washington, Environmental Health & Safety. [Link]

  • Imidazole Standard Operating Procedure . Washington State University, Environmental Health & Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • Safety Data Sheet: Imidazole . (2020). Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Imidazole PUFFERAN® . Carl ROTH. [Link]

  • Material Safety Data Sheet - Imidazole . (2009). Cole-Parmer. [Link]

  • Safety Data Sheet: Imidazole ≥99 % . (2023). Carl ROTH. [Link]

  • This compound CAS#: 6745-43-3 . ChemWhat. [Link]

  • Laboratory Environmental Sample Disposal Information Document . (2012). U.S. Environmental Protection Agency. [Link]

  • Imidazole SOP: Safety & Handling Procedures . (2015). Studylib. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022). GAIACA. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Application . (2021). TSI Journals. [Link]

  • Chemical and Pharmacological Properties of Imidazoles . (2014). IJPPR. [Link]

  • SAFETY DATA SHEET - Imidazole, 0.5M buffer solution, pH 6.0 . (2024). Fisher Scientific. [Link]

  • Managing Hazardous Chemical Waste in the Lab . (2023). Lab Manager. [Link]

  • Safety Data Sheet: Imidazole ≥99 % . (2023). Carl ROTH. [Link]

  • ICSC 1721 - IMIDAZOLE . International Labour Organization. [Link]

  • On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials . (2013). PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole . (2022). Pharmaguideline. [Link]

  • 4-Methyl-d3-imidazole | CAS 1219805-95-4 . ResolveMass Laboratories Inc. [Link]

  • Chemical reactivity of the imidazole: a semblance of pyridine and pyrrole? . (2011). PubMed. [Link]

  • Hazardous Waste Determination Guide . Southwestern University. [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures . (2022). MDPI. [Link]

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  • Imidazole . Wikipedia. [Link]

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